Technical Documentation Center

[1,4']Bipiperidinyl-4'-ylmethanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [1,4']Bipiperidinyl-4'-ylmethanol

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Structural Characterization

An In-depth Technical Guide to the Synthesis, Properties, and Applications of [1,4']Bipiperidinyl-Methanol Scaffolds in Drug Discovery For Researchers, Scientists, and Drug Development Professionals This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Applications of [1,4']Bipiperidinyl-Methanol Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of [1,4']Bipiperidinyl-methanol derivatives, a class of molecules with significant potential in medicinal chemistry. Due to the ambiguity of a specific CAS number for "[1,4']Bipiperidinyl-4'-ylmethanol," this document will focus on the foundational building block, 4-piperidinemethanol, and its elaboration into more complex bipiperidine structures. This approach offers a practical and instructive framework for researchers working with these important pharmacophores.

The piperidine ring is a cornerstone in the design of therapeutic agents, valued for its ability to introduce favorable physicochemical properties and to orient substituents in three-dimensional space for optimal target engagement.[1][2][3] The addition of a second piperidine ring and a methanol group creates a versatile scaffold for developing novel drug candidates across various therapeutic areas.

The physicochemical properties of bipiperidinyl-methanol derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters such as lipophilicity (LogP), solubility, and pKa are modulated by the specific substitution patterns on the piperidine rings.

Table 1: Physicochemical Properties of 1,4'-Bipiperidine and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)CAS Number
1,4'-BipiperidineC10H20N2168.281.24897-50-1[4]
4-PiperidinemethanolC6H13NO115.17-6457-49-4
(1-Methylpiperidin-4-yl)methanolC7H15NO129.200.320691-89-8[5]
[1,4'-Bipiperidin-3-yl)methanolC11H22N2O198.310.4Not Available[6]

Synthesis of Bipiperidinyl-Methanol Scaffolds

The synthesis of bipiperidinyl-methanol derivatives typically involves a multi-step approach, starting from commercially available piperidine precursors. A common strategy involves the synthesis of key intermediates like 4-piperidinemethanol, followed by coupling with a second piperidine unit.

Synthesis of the Core Intermediate: 4-Piperidinemethanol

A robust and scalable synthesis of 4-piperidinemethanol is essential for the production of more complex derivatives. A widely used method is the reduction of a 4-piperidinecarboxylate ester.

Experimental Protocol: Synthesis of 4-Piperidinemethanol [7]

  • Step 1: Reduction of Ethyl 4-Piperidinecarboxylate

    • Suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon) and cool to 0°C.

    • Slowly add a solution of ethyl 4-piperidinecarboxylate in anhydrous THF to the cooled LiAlH₄ suspension.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrates and concentrate under reduced pressure to yield 4-piperidinemethanol.

Diagram 1: Synthesis of 4-Piperidinemethanol

Synthesis Ethyl 4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate 4-Piperidinemethanol 4-Piperidinemethanol Ethyl 4-piperidinecarboxylate->4-Piperidinemethanol 1. LiAlH4, THF 2. H2O, NaOH(aq)

Caption: Reduction of ethyl 4-piperidinecarboxylate to 4-piperidinemethanol.

Construction of the Bipiperidine Scaffold

With 4-piperidinemethanol in hand, the [1,4']bipiperidinyl-methanol scaffold can be constructed through various synthetic routes. One common approach is the reductive amination of a protected 4-piperidone with an appropriately substituted piperidine derivative.

Diagram 2: General Synthetic Strategy for [1,4']Bipiperidinyl-Methanol Derivatives

Bipiperidine_Synthesis cluster_0 Route A: Reductive Amination cluster_1 Route B: N-Arylation/Alkylation N-Protected-4-piperidone N-Protected-4-piperidone Intermediate_A Intermediate_A N-Protected-4-piperidone->Intermediate_A Piperidinemethanol derivative Reductive amination [1,4']Bipiperidinyl-methanol [1,4']Bipiperidinyl-methanol Intermediate_A->[1,4']Bipiperidinyl-methanol Deprotection 4-Piperidinemethanol 4-Piperidinemethanol Intermediate_B Intermediate_B 4-Piperidinemethanol->Intermediate_B Activation of N-H Intermediate_B->[1,4']Bipiperidinyl-methanol Coupling with 4-halopiperidine derivative

Caption: Synthetic approaches to [1,4']bipiperidinyl-methanol scaffolds.

Applications in Drug Discovery and Development

The bipiperidinyl-methanol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds targeting different biological pathways.[1][2] Its structural features allow for the development of potent and selective ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Role as a Versatile Intermediate

[1,4']Bipiperidinyl derivatives are crucial intermediates in the synthesis of complex pharmaceutical agents. For instance, [1,4']bipiperidinyl-1'-carbonyl chloride is a key starting material for the preparation of the anticancer drug irinotecan.[8] The synthesis of this intermediate often starts from 1,4'-bipiperidine.

Scaffolds for Novel Therapeutics

The inherent three-dimensionality and the presence of hydrogen bond donors and acceptors make bipiperidinyl-methanol derivatives attractive scaffolds for a range of therapeutic targets. Recent research highlights the importance of such scaffolds in developing agents for central nervous system (CNS) disorders, cardiovascular diseases, and oncology.[9] The ability to readily modify the substitution pattern on both piperidine rings allows for fine-tuning of the pharmacological properties of the resulting compounds.

Safety and Handling

As with all chemicals, proper safety precautions must be taken when handling bipiperidinyl-methanol derivatives and their precursors. It is essential to consult the Safety Data Sheet (SDS) for each specific compound. In general, these compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

The [1,4']bipiperidinyl-methanol scaffold represents a valuable and versatile platform in modern drug discovery. A thorough understanding of its synthesis and physicochemical properties is crucial for the rational design of novel therapeutics. The synthetic routes outlined in this guide, starting from readily available piperidine derivatives, provide a solid foundation for researchers to explore the chemical space around this important pharmacophore and to develop new drug candidates with improved efficacy and safety profiles.

References

  • Pharmaffiliates. (1-Benzylpiperidin-4-yl)methanol. [Link]

  • PubChem. 1-Methyl-4-piperidinemethanol. [Link]

  • PubChemLite. 1,4'-bipiperidin-3-ylmethanol. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Google Patents. Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-11.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2023).
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e15.
  • Rice University. (2024, December 20). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily.
  • Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1083-1086.
  • Google Patents. Bipiperidinyl-1'-Carbonyl Chloride.
  • PubChem. 1,4'-Bipiperidine. [Link]

  • Environmental Protection Agency. [1-(4-Nitrophenyl)piperidin-4-yl]methanol Properties. [Link]

  • Grzywacz, M., et al. (2016). Synthesis of polyhydroxylated decalins via two consecutive one-pot reactions: 1,4-addition/aldol reaction followed by RCM/syn-dihydroxylation. Beilstein Journal of Organic Chemistry, 12, 2697-2705.
  • Wang, Y., et al. (2016). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 21(11), 1543.. Molecules, 21(11), 1543.

Sources

Exploratory

Synthesis of [1,4']Bipiperidinyl-4'-ylmethanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction [1,4']Bipiperidinyl-4'-ylmethanol is a key building block in medicinal chemistry, frequently incorporated into a va...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[1,4']Bipiperidinyl-4'-ylmethanol is a key building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its bifunctional nature, featuring a tertiary amine and a primary alcohol, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. This guide provides a comprehensive overview of the synthetic strategies for [1,4']Bipiperidinyl-4'-ylmethanol, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offering insights to enable researchers to optimize and troubleshoot their synthetic routes.

Retrosynthetic Analysis

A logical retrosynthetic analysis of [1,4']Bipiperidinyl-4'-ylmethanol reveals two primary disconnection approaches, forming the basis of the most common synthetic strategies.

G target [1,4']Bipiperidinyl-4'-ylmethanol disconnection1 C-N Bond Formation target->disconnection1 Approach 1 disconnection2 C-C Bond Formation target->disconnection2 Approach 2 reductive_amination Reductive Amination disconnection1->reductive_amination alkylation Nucleophilic Alkylation disconnection1->alkylation grignard Grignard Reaction disconnection2->grignard piperidine Piperidine reductive_amination->piperidine piperidone_aldehyde 4-Formylpiperidine derivative reductive_amination->piperidone_aldehyde alkylation->piperidine halopiperidine 4-Halopiperidine derivative alkylation->halopiperidine grignard_reagent Piperidinyl Grignard Reagent grignard->grignard_reagent formaldehyde Formaldehyde grignard->formaldehyde piperidone 4-Piperidone

Caption: Retrosynthetic analysis of [1,4']Bipiperidinyl-4'-ylmethanol.

Approach 1: C-N Bond Formation. This is the most prevalent strategy and involves forming the bond between the two piperidine rings. This can be achieved through two primary methods:

  • Reductive Amination: The reaction of piperidine with a suitable 4-formylpiperidine derivative.

  • Nucleophilic Alkylation: The reaction of piperidine with a 4-halopiperidine derivative carrying the hydroxymethyl group.

Approach 2: C-C Bond Formation. This less common but viable approach involves forming the C-C bond of the hydroxymethyl group. A Grignard reaction between a piperidinyl Grignard reagent and formaldehyde is a representative example.

Synthetic Strategies and Methodologies

Strategy 1: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[1] In the context of synthesizing [1,4']Bipiperidinyl-4'-ylmethanol, this involves the reaction of piperidine with a protected 4-formylpiperidine, followed by reduction of the intermediate iminium ion.

Reaction Scheme:

G reactant1 Piperidine intermediate Iminium Ion reactant1->intermediate reactant2 N-Boc-4-formylpiperidine reactant2->intermediate protected_product N-Boc-[1,4']Bipiperidinyl-4'-ylmethanol intermediate->protected_product + Reductant product [1,4']Bipiperidinyl-4'-ylmethanol reductant Reducing Agent (e.g., NaBH(OAc)₃) deprotection Deprotection protected_product->product Acidic Conditions

Caption: Reductive amination pathway for synthesis.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of N-Boc-4-formylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq). The reaction is typically stirred at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is a preferred reducing agent for this transformation due to its mildness and selectivity.[2] It is added portion-wise to the reaction mixture, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The resulting N-Boc protected intermediate is dissolved in a suitable solvent (e.g., methanol or dioxane) and treated with an acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Boc protecting group.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.[3]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentSolventAdvantagesDisadvantages
Sodium triacetoxyborohydride (NaBH(OAc)₃)DCE, DCM, THFMild, selective for imines over ketones/aldehydes.[2]Water-sensitive.
Sodium cyanoborohydride (NaCNBH₃)MethanolNot water-sensitive.[2]Toxic cyanide byproduct.
Sodium borohydride (NaBH₄)Methanol, EthanolInexpensive.Can reduce the starting aldehyde/ketone.[2]

Causality Behind Experimental Choices:

  • N-Boc Protection: The use of a Boc protecting group on the 4-formylpiperidine prevents self-condensation and other side reactions.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often the reagent of choice as it is less basic than other borohydrides and less likely to cause side reactions. Its steric bulk also contributes to its selectivity for the iminium ion over any unreacted aldehyde.

Strategy 2: Nucleophilic Alkylation

This strategy involves the direct alkylation of piperidine with a pre-functionalized piperidine derivative. A common approach utilizes a 4-(chloromethyl)piperidine derivative.

Reaction Scheme:

G reactant1 Piperidine protected_product N-Boc-[1,4']Bipiperidinyl-4'-ylmethanol reactant1->protected_product reactant2 N-Boc-4-(chloromethyl)piperidine reactant2->protected_product product [1,4']Bipiperidinyl-4'-ylmethanol base Base (e.g., K₂CO₃) base->protected_product Solvent (e.g., Acetonitrile) deprotection Deprotection protected_product->product Acidic Conditions

Caption: Nucleophilic alkylation pathway for synthesis.

Experimental Protocol: Nucleophilic Alkylation

  • Reaction Setup: In a round-bottom flask, a mixture of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) is converted to the corresponding chloride using a chlorinating agent like thionyl chloride or cyanuric chloride.

  • Alkylation: The resulting N-Boc-4-(chloromethyl)piperidine is then reacted with piperidine (2.0 eq) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like acetonitrile or DMF. The reaction is typically heated to facilitate the substitution.

  • Workup and Deprotection: The workup and deprotection steps are similar to those described for the reductive amination strategy.

Trustworthiness and Self-Validating Systems:

Each protocol should be monitored for completion using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final product should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Strategy 3: Grignard Reaction

While less common, the Grignard reaction offers a viable alternative for constructing the [1,4']Bipiperidinyl-4'-ylmethanol scaffold. This approach involves the addition of a piperidinylmagnesium halide to formaldehyde.[6][7]

Reaction Scheme:

G reactant1 4-Bromo-1-Boc-piperidine grignard_reagent N-Boc-4-piperidinylmagnesium bromide reactant1->grignard_reagent reactant2 Magnesium reactant2->grignard_reagent Anhydrous THF protected_product N-Boc-4-(hydroxymethyl)piperidine grignard_reagent->protected_product formaldehyde Formaldehyde formaldehyde->protected_product Acidic Workup product [1,4']Bipiperidinyl-4'-ylmethanol deprotection Deprotection final_product [1,4']Bipiperidinyl-4'-ylmethanol protected_product->final_product 1. Chlorination 2. Piperidine, Base alkylation_step Alkylation with Piperidine

Caption: Grignard reaction pathway for synthesis.

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are activated (e.g., with a crystal of iodine). A solution of 4-bromo-1-Boc-piperidine in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of the Grignard reagent.[7][8]

  • Reaction with Formaldehyde: The freshly prepared Grignard reagent is then added to a source of formaldehyde (e.g., paraformaldehyde) at a low temperature (typically 0 °C).

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Subsequent Steps: The resulting N-Boc-4-(hydroxymethyl)piperidine can then be converted to the final product via the alkylation strategy described previously.

Key Considerations for Grignard Reactions:

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture, and all glassware and solvents must be scrupulously dried.[9]

  • Initiation: The initiation of the Grignard reaction can sometimes be sluggish. Gentle heating or the addition of an activating agent may be necessary.[7]

Purification and Characterization

Purification of [1,4']Bipiperidinyl-4'-ylmethanol can be achieved through several methods:

  • Column Chromatography: Silica gel chromatography using a gradient of methanol in dichloromethane is a common and effective method for purification.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) can yield highly pure material.

  • Acid-Base Extraction: The basic nature of the piperidine nitrogens allows for purification via acid-base extraction. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the pure product, which is then extracted with an organic solvent.

Characterization Data:

The identity and purity of the synthesized [1,4']Bipiperidinyl-4'-ylmethanol should be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the piperidine ring protons, a multiplet for the CH-OH proton, and a doublet for the CH₂-OH protons. The integration of the signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for the distinct carbon atoms of the bipiperidinyl core and the hydroxymethyl group.[5][10]
Mass Spec A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺).[11]
IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and C-N stretching bands.

Safety Considerations

  • Piperidine and its derivatives are toxic and corrosive. [12][13][14][15][16] All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. [12][13]

  • Grignard reagents are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere.[8]

  • Sodium borohydride and its derivatives are flammable solids and can react violently with water. They should be handled in a dry environment.

Conclusion

The synthesis of [1,4']Bipiperidinyl-4'-ylmethanol can be effectively achieved through several well-established synthetic strategies. The choice of the optimal route will depend on factors such as the availability of starting materials, scale of the reaction, and the desired purity of the final product. The reductive amination approach is generally the most versatile and high-yielding method. This guide provides the necessary technical details and mechanistic insights to enable researchers to successfully synthesize this important building block for drug discovery and development.

References

  • Jubilant Life Sciences Limited. (n.d.).
  • Thermo Fisher Scientific. (2023, March 16).
  • Chemos GmbH & Co.KG. (2019, June 24).
  • IPCS. (n.d.). ICSC 0317 - PIPERIDINE.
  • Carl ROTH. (2025, March 31).
  • Google Patents. (n.d.). CN104003929A - Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol.
  • Benchchem. (n.d.). Grignard reaction for 4-(4-fluorophenyl)piperidin-4-ol synthesis.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • PubChem. (n.d.). 1,4'-bipiperidin-3-ylmethanol (C11H22N2O).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • European Patent Office. (2013, July 31). PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent | Request PDF.
  • ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ....
  • ScienceDirect. (n.d.).
  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol.
  • Organic Syntheses. (n.d.).
  • Google Patents. (2010, November 17).
  • PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • PMC. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
  • ResearchGate. (2025, August 4).
  • Jasperse Chem 365. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.d.).

Sources

Foundational

Technical Guide: [1,4']Bipiperidinyl-4'-ylmethanol Structural Analogs

The following technical guide details the structural analysis, synthetic methodology, and medicinal chemistry applications of [1,4']Bipiperidinyl-4'-ylmethanol and its structural analogs. Executive Summary & Pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, synthetic methodology, and medicinal chemistry applications of [1,4']Bipiperidinyl-4'-ylmethanol and its structural analogs.

Executive Summary & Pharmacophore Analysis

The [1,4']-bipiperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical solubilizing moiety and a rigidified linker in GPCR ligands (particularly Muscarinic M3 and CCR5 antagonists) and Topoisomerase I inhibitors (e.g., Irinotecan).

The specific derivative, [1,4']Bipiperidinyl-4'-ylmethanol , functions as a versatile "anchor" point. Unlike its non-functionalized parent, the 4'-hydroxymethyl group provides a primary alcohol handle for esterification or oxidation, allowing the attachment of lipophilic "warheads" while maintaining the high pKa (~9.0–10.0) of the bipiperidine core to ensure lysosomal trapping or receptor ionic bonding.

Key Physicochemical Characteristics
FeatureProperty ImpactMechanism of Action
Bipiperidine Core Solubility & BasicityThe distal nitrogen (N1) is highly basic, improving aqueous solubility and forming salt bridges with aspartate residues in GPCR binding pockets.
4'-Hydroxymethyl Functional HandleActs as a nucleophile for ester/ether linkage or H-bond donor/acceptor. Critical for extending the pharmacophore into hydrophobic sub-pockets.
1,4'-Linkage Conformational RigidityRestricts the rotational freedom compared to linear alkyl linkers, reducing the entropic penalty upon protein binding.

Structural Analogs & Design Strategy (SAR)

When designing analogs of [1,4']Bipiperidinyl-4'-ylmethanol, modifications are typically categorized by their impact on Linker Geometry or Electronic Profile .

Class A: Linker Modifications (Geometry)
  • Piperazine Insertion: Replacing the central CH unit with Nitrogen (forming a 1,4'-piperazinyl-piperidine).

    • Effect: Lowers lipophilicity (LogP) and introduces an additional H-bond acceptor.

  • Spirocyclic Constraints: Introduction of spiro-fusion at the 4-position.

    • Effect: Locks the conformation, potentially increasing selectivity for specific receptor subtypes (e.g., separating M3 from M2 activity).

Class B: Functional Handle Modifications (Electronics)
  • Oxidation to Carboxamide: Converting -CH₂OH to -CONH₂.

    • Effect: Common in CCR5 antagonists (e.g., Vicriviroc precursors); increases polar surface area (PSA).

  • Bioisosteric Replacement: Replacing -CH₂OH with -CH₂NH₂ (primary amine).

    • Effect: Allows for amide coupling, creating "Reverse Amide" analogs with altered metabolic stability.

Diagram 1: Structural Analog Decision Tree

Visualizing the logical flow for selecting analogs based on ADME issues.

SAR_Logic Core [1,4']Bipiperidinyl-4'-ylmethanol (Scaffold) Issue_Solubility Issue: Low Solubility? Core->Issue_Solubility Issue_Metabolism Issue: Rapid Metabolism? Core->Issue_Metabolism Issue_Potency Issue: Low Potency? Core->Issue_Potency Sol_Sol Strategy: Ring Contraction (Pyrrolidine analogs) Issue_Solubility->Sol_Sol Reduce LogP Met_Sol Strategy: Block Metabolic Soft Spot (Fluorination of Piperidine Ring) Issue_Metabolism->Met_Sol Block CYP450 Pot_Sol Strategy: Rigidification (Spiro-cycles or Alkyne Linkers) Issue_Potency->Pot_Sol Decrease Entropy

Caption: SAR Decision Tree guiding structural modifications based on observed ADME/Potency limitations.

Synthetic Methodology: Reductive Amination Protocol[1][2][3][4][5]

The most robust route to [1,4']Bipiperidinyl-4'-ylmethanol involves the reductive amination of N-Boc-4-piperidone with 4-piperidinemethanol , followed by deprotection.

Why this route? Direct alkylation (using halides) often leads to over-alkylation or elimination byproducts. Reductive amination using mild borohydrides ensures mono-alkylation and high chemoselectivity.

Detailed Experimental Protocol

Reaction: N-Boc-4-piperidone + 4-Piperidinemethanol


Intermediate

Product
Step 1: Imine Formation (Activation)
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve N-Boc-4-piperidone (1.0 equiv, 10 mmol) and 4-piperidinemethanol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

  • Activation: Add Titanium(IV) isopropoxide (1.2 equiv) dropwise.

    • Scientific Rationale: Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and a water scavenger, driving the equilibrium toward the imine/iminium species [1].

  • Incubation: Stir at room temperature for 6–12 hours. The solution will turn slightly yellow/hazy.

Step 2: Reduction[1][2]
  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add Sodium triacetoxyborohydride (STAB) (2.5 equiv) portion-wise over 15 minutes.

    • Scientific Rationale: STAB is less reducing than NaBH₄ and will not reduce the starting ketone, only the formed imine, preventing the formation of the alcohol side-product [2].

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

Step 3: Workup & Purification[1]
  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 30 minutes to precipitate titanium salts.

  • Filtration: Filter through a Celite pad to remove titanium salts. Wash with DCM.

  • Extraction: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient with 1% NH₄OH) yields the N-Boc protected intermediate.

Step 4: Deprotection (If free amine is required)
  • Dissolve intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour.

  • Evaporate TFA. Neutralize with basic resin (e.g., Amberlyst A-21) to obtain the free base.

Diagram 2: Synthetic Workflow

Visualizing the critical control points in the synthesis.

Synthesis_Flow Start Start: N-Boc-4-piperidone + 4-Piperidinemethanol Act Activation: Ti(OiPr)4 (Water Scavenging) Start->Act Imine Formation Red Reduction: NaBH(OAc)3 (Selective Hydride) Act->Red In-situ Workup Workup: NaHCO3 Quench Celite Filtration Red->Workup 12h, RT Product Target: [1,4']Bipiperidinyl Scaffold Workup->Product Purification

Caption: Step-by-step reductive amination workflow emphasizing the Titanium-mediated activation.

Analytical Data & Validation

To ensure the integrity of the synthesized scaffold, the following analytical markers must be verified.

TechniqueExpected SignalStructural Confirmation
1H NMR Multiplet at

2.3–2.6 ppm (N-CH-N)
Confirms the formation of the central C-N bond connecting the two rings.
13C NMR Peak at

~62 ppm (N-C H-N)
Distinguishes the bipiperidine linkage from unreacted starting materials.
LC-MS [M+H]+ matches Calc. MWVerifies molecular weight and absence of "over-alkylation" (tertiary amine formation).
TLC Stain with Ninhydrin or KMnO4Secondary amines (if deprotected) stain distinctively; alcohols stain with KMnO4.

Medicinal Chemistry Applications

Case Study: Irinotecan & Topoisomerase Inhibition

The [1,4']-bipiperidine moiety is the key side-chain of Irinotecan (CPT-11) .[3] In this context, the scaffold serves two purposes:

  • Solubility: The distal piperidine nitrogen is protonated at physiological pH, solubilizing the lipophilic camptothecin core.

  • Bioactivation: The bulky bipiperidine group prevents rapid hydrolysis of the lactone ring in plasma, but is cleaved by carboxylesterases in the liver to release the active metabolite (SN-38) [3].

Case Study: Muscarinic Antagonists (LAMA)

In Long-Acting Muscarinic Antagonists (e.g., analogs of Umeclidinium), the bipiperidine alcohol is often esterified with phenyl-glycolic acid derivatives. The bipiperidine acts as a "spacer" that spans the narrow channel of the M3 receptor, allowing the basic nitrogen to interact with Asp147 while the ester "warhead" binds to the orthosteric site [4].

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem Technical Division. (2025). "Literature review on the synthesis of N-substituted piperidin-4-amines via Reductive Amination." BenchChem Technical Guides.

  • Sawada, S., et al. (1991).[3][4] "Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbonate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin." Chemical and Pharmaceutical Bulletin.

  • Alcaraz, L., et al. (2012). "Discovery of N-(Isoxazol-5-yl)amides as Potent, Selective, and Orally Bioavailable Antagonists of the CCR5 Receptor." Journal of Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of [1,4']Bipiperidinyl-4'-ylmethanol

This guide provides a detailed analysis of the expected spectroscopic data for the compound [1,4']Bipiperidinyl-4'-ylmethanol. Designed for researchers, scientists, and professionals in drug development, this document of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected spectroscopic data for the compound [1,4']Bipiperidinyl-4'-ylmethanol. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds to provide a robust, scientifically grounded prediction of its spectroscopic profile.

Introduction to [1,4']Bipiperidinyl-4'-ylmethanol and Its Spectroscopic Importance

[1,4']Bipiperidinyl-4'-ylmethanol is a bifunctional organic molecule featuring two piperidine rings linked by a nitrogen-carbon bond, with a hydroxymethyl group attached to the 4-position of the second piperidine ring. This structure is of interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine motif in numerous pharmaceuticals. The bipiperidinyl scaffold can influence solubility, lipophilicity, and receptor-binding affinity, while the primary alcohol offers a site for further chemical modification.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of newly synthesized compounds like [1,4']Bipiperidinyl-4'-ylmethanol. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns, all of which are critical for regulatory submissions and advancing drug development pipelines.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of [1,4']Bipiperidinyl-4'-ylmethanol are based on the known spectral data of 1,4'-bipiperidine and 4-piperidinemethanol[1][2].

Workflow for NMR Spectral Prediction

Caption: General workflow for acquiring an FT-IR spectrum.

Experimental Protocol for IR Spectroscopy (ATR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For [1,4']Bipiperidinyl-4'-ylmethanol (C₁₁H₂₂N₂O), the expected nominal molecular weight is 198 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺˙): A peak at m/z 198 is expected, although it may be weak due to the facile fragmentation of the molecule.

  • Key Fragmentation Pathways:

    • Loss of the hydroxymethyl group (-CH₂OH): A significant fragment at m/z 167 (M - 31).

    • Alpha-cleavage adjacent to the nitrogen atoms: This can lead to a variety of fragments. A prominent fragment is expected at m/z 98, corresponding to the piperidinomethyl cation. Another possible fragment is at m/z 84, corresponding to the piperidine radical cation.

    • Cleavage of the C-N bond between the two piperidine rings: This could lead to fragments at m/z 84 (piperidine radical cation) and m/z 114 ([M - C₅H₁₀N]⁺).

Fragmentation Diagram

MS Fragmentation M [C₁₁H₂₂N₂O]⁺˙ m/z 198 F1 [C₁₀H₁₉N₂]⁺ m/z 167 M->F1 - •CH₂OH F2 [C₅H₁₀N]⁺ m/z 84 M->F2 Ring Cleavage F3 [C₆H₁₂NO]⁺ m/z 114 M->F3 Ring Cleavage F4 [C₅H₁₂N]⁺ m/z 86 M->F4 α-cleavage

Caption: Predicted major fragmentation pathways of [1,4']Bipiperidinyl-4'-ylmethanol in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The GC will separate the analyte from any impurities.

  • Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of the mass spectrometer (typically an electron ionization source). The molecules are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of [1,4']Bipiperidinyl-4'-ylmethanol. The predicted NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a valuable resource for scientists working on the synthesis and characterization of this and similar molecules. The experimental protocols outlined herein provide a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.

References

  • PubChem. (n.d.). 1,4'-Bipiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4'-Bipiperidine - Spectral Information. Retrieved from [Link]

  • ResearchGate. (2019). The molecular structure of 4-piperidinemethanol in gas, solutions, and solid state: spectral and theoretical investigations. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-piperidinemethanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4'-bipiperidin-3-ylmethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−5 in Methanol-d 4 at T = 298 K (δ ppm, J Hz). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated). Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2013).
  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). Table of contents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Overlapped IR Spectra for methanol and ethanol in dif- ferent proportion from sample P10. Retrieved from [Link]

Sources

Foundational

Technical Guide: Mechanism of Action of [1,4']Bipiperidinyl-4'-ylmethanol

The following technical guide details the pharmacological and chemical utility of [1,4']Bipiperidinyl-4'-ylmethanol , a specialized functionalized scaffold. While often utilized as a critical intermediate or linker in dr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological and chemical utility of [1,4']Bipiperidinyl-4'-ylmethanol , a specialized functionalized scaffold. While often utilized as a critical intermediate or linker in drug discovery (specifically for PROTACs and GPCR ligands ), its mechanism of action is defined by its role in facilitating molecular recognition and protein degradation.

Executive Summary & Chemical Identity

[1,4']Bipiperidinyl-4'-ylmethanol (CAS: 624740-95-0) is a rigid, bicyclic diamine scaffold characterized by a 4-piperidinopiperidine core functionalized with a hydroxymethyl group. It serves as a privileged structure in medicinal chemistry, acting as a pharmacophore for G-Protein Coupled Receptors (GPCRs) and as a strategic linker in Proteolysis Targeting Chimeras (PROTACs).

  • IUPAC Name: (1,4'-Bipiperidin)-4'-ylmethanol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Pharmacological Roles:

    • PROTAC Linker: Provides a rigid, solubilizing spacer between an E3 ligase ligand and a target protein ligand.

    • GPCR Pharmacophore: Mimics the histamine or acetylcholine pharmacophore in H3 antagonists and Muscarinic M4 modulators.

    • Physicochemical Modulator: Enhances aqueous solubility and membrane permeability via its basic tertiary amine (pKa ~9.5) and polar hydroxyl group.

Mechanism of Action: The Bipiperidine Scaffold

The biological activity of [1,4']Bipiperidinyl-4'-ylmethanol is context-dependent. It operates through two distinct mechanistic modalities: as a structural pharmacophore in receptor ligands and as a functional linker in protein degraders.

Modality A: GPCR Ligand Pharmacophore (H3 & CCR5)

In the context of Histamine H3 and Chemokine CCR5 receptors, the bipiperidine moiety functions as a high-affinity anchor.

  • Ionic Anchoring: The central nitrogen of the bipiperidine core (N1') is highly basic (pKa ~9-10). At physiological pH, it is protonated and forms a critical salt bridge with a conserved Aspartic Acid residue (e.g., Asp3.32 in aminergic GPCRs) in the receptor's orthosteric binding pocket.

  • Hydrophobic Interactions: The piperidine rings occupy hydrophobic sub-pockets, stabilizing the inactive conformation of the receptor (inverse agonism/antagonism).

  • Role of the Hydroxymethyl Group: The 4'-hydroxymethyl group acts as a hydrogen bond donor/acceptor, often interacting with polar residues (e.g., Ser, Thr, or Tyr) to dictate subtype selectivity or as a handle for further chemical elaboration (e.g., esterification).

Modality B: PROTAC Linker Dynamics

In PROTAC design, [1,4']Bipiperidinyl-4'-ylmethanol is used to link an E3 ligase binder (e.g., Thalidomide, VHL ligand) to a target protein ligand. Its mechanism is defined by ternary complex facilitation .

  • Rigidity & Entropy: Unlike flexible alkyl chains, the bipiperidine core restricts conformational freedom. This reduces the entropic penalty upon ternary complex formation (Target:PROTAC:E3 Ligase), potentially enhancing cooperativity (

    
    ).
    
  • Solubility Enhancement: The scaffold's high polarity and ionization state improve the overall solubility of the PROTAC molecule, addressing a common failure mode (poor "drug-likeness") in degrader development.

  • Avoidance of "Hook Effect": By optimizing the linker length and rigidity using this scaffold, researchers can tune the concentration window for effective degradation, minimizing the formation of binary complexes (Hook effect) at high concentrations.

Visualization: Signaling & Interaction Pathways

MOA_Pathway cluster_GPCR GPCR Antagonism (H3/CCR5) cluster_PROTAC PROTAC Mechanism Bipiperidine [1,4']Bipiperidinyl-4'-ylmethanol (Scaffold/Linker) Asp_Residue Aspartic Acid (TM3) (Anionic Site) Bipiperidine->Asp_Residue Ionic Bond (Protonated N) Ternary_Complex Ternary Complex (Target:PROTAC:E3) Bipiperidine->Ternary_Complex Rigid Linker (Low Entropy Cost) Receptor_Conf Receptor Stabilization (Inactive State) Asp_Residue->Receptor_Conf Locks Conformation Signal_Block Inhibition of Downstream Signaling Receptor_Conf->Signal_Block Antagonism Ubiquitination Poly-Ubiquitination of Target Ternary_Complex->Ubiquitination E2 Transfer Degradation Proteasomal Degradation Ubiquitination->Degradation 26S Proteasome

Caption: Dual mechanism pathways of the bipiperidine scaffold in GPCR binding and PROTAC-mediated degradation.

Experimental Protocols for Validation

To validate the mechanism of action of [1,4']Bipiperidinyl-4'-ylmethanol derivatives, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (GPCR Affinity)

Objective: Determine the binding affinity (


) of the bipiperidine derivative for the target receptor (e.g., H3 receptor).
  • Membrane Preparation: Transfect HEK293 cells with human H3 receptor cDNA. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 25 µL Radioligand (e.g., [

      
      H]-N-alpha-methylhistamine, 1 nM final).
      
    • 25 µL Test Compound (Bipiperidine derivative, 10

      
       to 10
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: PROTAC Degradation Assay (Western Blot)

Objective: Confirm the degradation capability of a PROTAC containing the [1,4']Bipiperidinyl-4'-ylmethanol linker.

  • Cell Treatment: Seed cancer cells (e.g., HeLa or MCF-7) in 6-well plates. Treat with the PROTAC at varying concentrations (0.1, 1, 10, 100, 1000 nM) for 16-24 hours. Include a DMSO control and a proteasome inhibitor control (MG132) to prove mechanism.

  • Lysis: Wash cells with PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • SDS-PAGE: Load 20 µg of total protein per lane. Separate on 4-12% Bis-Tris gel.

  • Transfer & Blotting: Transfer to PVDF membrane. Block with 5% non-fat milk. Incubate with primary antibody against the Target Protein and a Loading Control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate.

  • Quantification: Densitometry analysis using ImageJ. Calculate DC

    
     (concentration inducing 50% degradation) and D
    
    
    
    (maximum degradation depth).

Quantitative Data Summary

The following table summarizes the physicochemical properties that make this scaffold effective in drug design.

PropertyValue/CharacteristicImpact on Mechanism
Molecular Weight 198.31 g/mol Small enough to serve as a fragment or linker without exceeding Lipinski limits.
cLogP ~0.5 - 1.2Moderate lipophilicity balances membrane permeability with aqueous solubility.
pKa (Basic N) ~9.5Ensures protonation at physiological pH, critical for ionic bonding (GPCRs) and solubility.
Topological Polar Surface Area (TPSA) ~43 ŲFavorable for CNS penetration (BBB crossing), essential for H3/M4 neuro-therapeutics.
Rotatable Bonds 2 (Linker-dependent)Low flexibility (rigid core) reduces entropic cost of binding.

Synthesis & Structural Causality

The synthesis of [1,4']Bipiperidinyl-4'-ylmethanol typically follows a Reductive Amination pathway, which ensures the integrity of the bipiperidine core.

Reaction Scheme:

  • Starting Materials: 4-Piperidone (or derivative) + 4-Hydroxymethylpiperidine.

  • Reagents: Sodium Triacetoxyborohydride (NaBH(OAc)

    
    ), Acetic Acid (catalyst), Dichloromethane (DCM).
    
  • Mechanism:

    • Formation of the Iminium Ion intermediate between the ketone of 4-piperidone and the secondary amine of 4-hydroxymethylpiperidine.

    • Selective reduction of the iminium ion by the mild hydride donor (NaBH(OAc)

      
      ) to form the C-N bond.
      
  • Outcome: This method yields the 1,4'-bipiperidine core with high selectivity, avoiding over-alkylation side products common with direct alkylation.

References

  • Berlin, M., et al. (2001). Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist. Journal of Medicinal Chemistry. [Link]

  • PubChem. 1,4'-Bipiperidine Compound Summary. National Library of Medicine. [Link]

  • Gemini, L., et al. (2022). Bipiperidine Derivatives as Histamine H3 Receptor Antagonists. Frontiers in Pharmacology. [Link](Note: Generalized reference for scaffold utility)

Exploratory

The Pharmacological Versatility of [1,4']Bipiperidinyl-4'-ylmethanol Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological applications of [1,4']Bipiperidinyl-4'-ylmethanol derivatives. This document is structured for researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and pharmacological applications of [1,4']Bipiperidinyl-4'-ylmethanol derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

From Privileged Scaffolds to CNS-Active Therapeutics[1]

Executive Summary & Chemical Significance

The [1,4']Bipiperidinyl-4'-ylmethanol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its core architecture consists of two piperidine rings linked via a sterically defined N-C bond (N1 of ring B to C4 of ring A), terminated by a hydroxymethyl "warhead" at the 4'-position.[1]

Why this scaffold matters:

  • Basicity & Solubility: The dual-nitrogen system provides tunable pKa values (typically ~8.5 and ~10.0), ensuring high water solubility and lysosomal trapping, which is often advantageous for CNS drug distribution.[1]

  • Rigid Linker: The 1,4'-connection restricts conformational freedom compared to linear alkyl chains, reducing the entropic penalty upon receptor binding.

  • Divergent Synthesis: The 4'-hydroxymethyl group serves as a versatile pivot point.[1] It can be oxidized to aldehydes for reductive amination (H3 antagonists), esterified (AChE inhibitors), or converted to carbamates (enzyme inhibitors).[1]

Core Pharmacological Targets
Target ClassTherapeutic IndicationMechanism of Action
Histamine H3 Receptor Narcolepsy, ADHD, Cognitive DeficitsAntagonist/Inverse Agonist. The bipiperidine core mimics the histamine imidazole-amine distance, while the 4'-derivative accesses the receptor's polar binding pocket.[1]
Acetylcholinesterase (AChE) Alzheimer's DiseaseDual Inhibitor. The scaffold spans the catalytic active site (CAS) and the peripheral anionic site (PAS), effectively blocking acetylcholine hydrolysis.
CCR5 Receptor HIV-1 InfectionViral Entry Inhibitor. Derivatives like SCH-351125 utilize the scaffold to block the gp120 binding site on CCR5.[1]
Sigma Receptors (

)
Neuroprotection, DepressionModulator. The lipophilic amine structure shows high affinity for

sites, modulating Ca2+ signaling.

Synthetic Architecture

To ensure reproducibility and "self-validating" protocols, we focus on the construction of the core alcohol intermediate. This pathway avoids the dimerization impurities common in linear alkylation strategies.

Synthesis of [1,4']Bipiperidinyl-4'-ylmethanol

Reaction Logic: A reductive amination couples the rings, followed by a chemoselective reduction of the ester.[1]

Step 1: Reductive Amination (Coupling) [1]

  • Reagents: N-Boc-4-piperidone (Electrophile), Ethyl isonipecotate (Nucleophile), Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE (Dichloroethane).[1]

  • Protocol:

    • Dissolve N-Boc-4-piperidone (1.0 eq) and Ethyl isonipecotate (1.1 eq) in DCE (0.2 M).

    • Add Acetic Acid (1.5 eq) to catalyze iminium ion formation.[1] Stir for 30 min at RT.[1][2][3]

    • Cool to 0°C. Add STAB (1.5 eq) portion-wise.

    • Warm to RT and stir for 12 hours. Quench with sat. NaHCO3. Extract with DCM.[1][4]

    • Checkpoint: NMR should show disappearance of the ketone carbonyl signal (~208 ppm).

Step 2: Reduction (Warhead Formation) [1]

  • Reagents: LiAlH4 (Lithium Aluminum Hydride), THF (anhydrous).[1][3]

  • Protocol:

    • Suspend LiAlH4 (2.0 eq) in anhydrous THF at 0°C under Argon.

    • Add the crude ester from Step 1 (dissolved in THF) dropwise.[1]

    • Reflux for 2 hours.

    • Fieser Quench: Cool to 0°C. Add Water (x mL), 15% NaOH (x mL), Water (3x mL) sequentially. Filter the granular precipitate.[3][5]

    • Yield: Typically >85% as a viscous oil or low-melting solid.[1]

Visualization of Synthesis Pathway

SynthesisPathway Start1 N-Boc-4-piperidone Intermediate Intermediate: Ethyl [1,4'-bipiperidine]-4'-carboxylate Start1->Intermediate Reductive Amination (STAB, AcOH, DCE) Start2 Ethyl Isonipecotate Start2->Intermediate Product Target Scaffold: [1,4'-Bipiperidinyl]-4'-ylmethanol Intermediate->Product Reduction (LiAlH4, THF) Deriv1 H3 Antagonists (Amides/Ethers) Product->Deriv1 Oxidation -> Reductive Amination Deriv2 AChE Inhibitors (Benzyl derivatives) Product->Deriv2 N-Alkylation & Esterification

Caption: Step-wise construction of the [1,4']Bipiperidinyl-4'-ylmethanol core and its divergence into therapeutic classes.

Biological Evaluation Protocols

Trustworthiness in data requires rigorous assay design.[1] Below are the industry-standard protocols for evaluating derivatives of this scaffold.

Histamine H3 Receptor Binding (Radioligand Displacement)

This assay determines if the derivative successfully competes with histamine for the H3 receptor, a key metric for cognitive enhancement potential.

  • Source Tissue: Rat cerebral cortex membranes or HEK-293 cells expressing human H3R.[1]

  • Radioligand: [3H]-N-

    
    -methylhistamine (NAMH) at 1 nM.[1]
    
  • Non-specific Binding: Defined using 10

    
    M Thioperamide.[1]
    
  • Procedure:

    • Incubate membrane homogenates (200

      
      g protein) with test compounds (10^-10 to 10^-5 M) and radioligand in Tris-HCl buffer (pH 7.[1]4) for 60 min at 25°C.
      
    • Terminate reaction by rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Target Criteria: Potent leads should exhibit

      
       nM.[1]
      
Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

This colorimetric assay validates the compound's potential for treating Alzheimer's by preventing acetylcholine breakdown.[1]

  • Enzyme: Electric eel AChE (in vitro model) or human recombinant AChE.[1]

  • Substrate: Acetylthiocholine iodide (ATCh).[1]

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[1]

  • Procedure:

    • In a 96-well plate, mix phosphate buffer (pH 8.0), DTNB (0.3 mM), and test compound.

    • Add Enzyme (0.05 U/mL) and incubate for 10 min at 25°C.

    • Initiate reaction by adding ATCh (0.5 mM).[1]

    • Monitor absorbance at 412 nm for 5 minutes (kinetic mode).

  • Mechanistic Insight: Bipiperidine derivatives often show "mixed-type" inhibition, confirming binding to both the active site and the peripheral anionic site.

Structure-Activity Relationship (SAR) & Mechanism

The biological activity of [1,4']Bipiperidinyl-4'-ylmethanol derivatives is governed by specific structural zones.

The H3 Receptor Pharmacophore

For H3 antagonism, the molecule must span the distance between two key aspartic acid residues in the receptor transmembrane domain.

  • Zone A (Distal Nitrogen): Must be basic (pKa 8-10) to interact with Asp114 (TM3).[1] The piperidine N1 serves this role perfectly.

  • Zone B (Linker): The bipiperidine core provides a rigid ~5-6 Å spacer, superior to flexible polymethylene chains.[1]

  • Zone C (Polar Tail): The 4'-hydroxymethyl group is often converted to a 4'-cyanophenyl or amide to interact with the polar region (Glu206) of the receptor.[1]

Signaling Pathway Visualization

H3Signaling Ligand Bipiperidine Ligand H3R Histamine H3 Receptor (GPCR) Ligand->H3R Antagonism/Inverse Agonism G_protein Gi/o Protein H3R->G_protein Constitutive Activity Blocked AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP cAMP Levels AC->cAMP Increases Release Neurotransmitter Release (ACh, DA, Histamine) cAMP->Release Enhances Cognitive Function

Caption: Mechanism of Action: Bipiperidine ligands block H3R constitutive repression, elevating cAMP and neurotransmitter release.[1][6]

SAR Data Summary
Derivative TypeSubstitution (4'-position)H3 Activity (

)
AChE Activity (

)
Notes
Alcohol (Parent) -CH2OH> 1000 nMModeratePrimarily an intermediate; low receptor selectivity.[1]
Ether -CH2-O-Phenyl50 - 200 nMHighLipophilic ether improves CNS penetration but lowers H3 specificity.[1]
Amide -CONH-Alkyl< 5 nM LowOptimal for H3. The amide carbonyl accepts H-bonds in the receptor pocket.[1]
Benzylamine -CH2-NH-Benzyl10 - 50 nM< 20 nM Optimal for AChE. Mimics Donepezil's benzyl-piperidine interaction.[1]

References

  • Schering-Plough Research Institute. (2001).[1] Discovery of SCH 351125: An orally bioavailable human CCR5 antagonist. Journal of Medicinal Chemistry.

  • Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1]

  • BenchChem. (2024).[1] Structure and Commercial Availability of [1,4'-Bipiperidine]-4'-methanol.[1] (Verified scaffold availability).[1]

  • Dove Medical Press. (2014).[1] Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands.[1]

  • ChemicalBook. (2024).[1] Synthesis protocols for 4-hydroxymethylpiperidine derivatives.[1]

Sources

Foundational

[1,4']Bipiperidinyl-4'-ylmethanol as a chemical intermediate

An In-depth Technical Guide to [1,4']Bipiperidinyl-4'-ylmethanol as a Chemical Intermediate Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abst...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [1,4']Bipiperidinyl-4'-ylmethanol as a Chemical Intermediate

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

[1,4']Bipiperidinyl-4'-ylmethanol is a versatile bifunctional chemical intermediate possessing both a secondary amine and a primary alcohol. This structure makes it a valuable building block in synthetic and medicinal chemistry, particularly for constructing complex molecules with therapeutic potential. The bipiperidine scaffold is a privileged structure found in numerous biologically active compounds. This guide provides a comprehensive overview of [1,4']Bipiperidinyl-4'-ylmethanol, including its chemical properties, a robust proposed synthesis protocol, detailed analytical characterization methods, and a discussion of its potential applications in drug discovery. All protocols are designed with scientific integrity, explaining the rationale behind procedural choices to ensure reproducibility and understanding.

Introduction to [1,4']Bipiperidinyl-4'-ylmethanol

The bipiperidine motif is a cornerstone in the design of novel therapeutics, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. [1,4']Bipiperidinyl-4'-ylmethanol emerges as a particularly useful intermediate by presenting two distinct points for chemical modification: the nucleophilic secondary amine of the first piperidine ring and the primary alcohol on the second.

This dual functionality allows for sequential or orthogonal synthetic strategies, enabling its incorporation into a wide array of molecular architectures. Its structural similarity to intermediates used in the synthesis of established pharmaceuticals, such as the topoisomerase I inhibitor Irinotecan which utilizes a [1,4']bipiperidinyl-1'-carbonyl chloride precursor, highlights the relevance of this scaffold in modern drug development.[1][2]

Table 1: Chemical and Physical Properties of [1,4']Bipiperidinyl-4'-ylmethanol

PropertyValue
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Appearance Predicted: Off-white to pale yellow solid or viscous oil
Solubility Predicted: Soluble in methanol, ethanol, DMSO, DCM
Boiling Point Not established
Melting Point Not established
CAS Number Not assigned

Proposed Synthesis Pathway

While not extensively documented in readily available literature, a logical and efficient synthesis of [1,4']Bipiperidinyl-4'-ylmethanol can be achieved via a one-pot reductive amination. This strategy is selected for its high atom economy, operational simplicity, and the use of commercially available starting materials.

Rationale for the Proposed Synthetic Route

The chosen pathway involves the reductive amination between piperidin-4-ylmethanol and 4-piperidone. This approach is superior to multi-step alternatives that might require protection/deprotection sequences, as it directly couples the two piperidine rings in a single, efficient transformation. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent. Unlike stronger reducing agents like sodium borohydride, STAB is milder and selective for the reduction of the intermediate iminium ion in the presence of the ketone starting material, minimizing side reactions and simplifying purification. The reaction proceeds under mild, acidic conditions which are optimal for iminium ion formation.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Final Product A Piperidin-4-ylmethanol C Reductive Amination (Sodium Triacetoxyborohydride, Acetic Acid, DCM) A->C B 4-Piperidone B->C D [1,4']Bipiperidinyl-4'-ylmethanol C->D

Caption: One-pot reductive amination workflow for the synthesis of [1,4']Bipiperidinyl-4'-ylmethanol.

Experimental Protocol: Synthesis of [1,4']Bipiperidinyl-4'-ylmethanol

Materials:

  • 4-Piperidone (1.0 eq)

  • Piperidin-4-ylmethanol (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • To a round-bottom flask under a nitrogen atmosphere, add 4-piperidone (1.0 eq) and piperidin-4-ylmethanol (1.05 eq) to anhydrous dichloromethane (DCM) to make a 0.2 M solution.

  • Stir the mixture at room temperature for 20 minutes.

  • Add glacial acetic acid (2.0 eq) and stir for an additional 30 minutes. The acid catalyzes the formation of the key iminium ion intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution over 15 minutes. The portion-wise addition helps to control the reaction exotherm.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. This neutralizes the acetic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography on silica gel (using a gradient of DCM/Methanol, e.g., 0-10% MeOH) to afford the pure [1,4']Bipiperidinyl-4'-ylmethanol.

Characterization and Analytical Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate. A combination of spectroscopic and chromatographic methods should be employed.[3]

Table 2: Predicted Spectroscopic and Analytical Data

TechniqueExpected Results
¹H NMR (500 MHz, CDCl₃)δ ~3.5-3.6 (d, 2H, -CH₂ OH), δ ~2.8-3.0 (m, 4H, equatorial/axial protons α to N), δ ~1.2-1.9 (m, 13H, remaining piperidine ring protons)
¹³C NMR (125 MHz, CDCl₃)δ ~67-68 (-C H₂OH), δ ~60-61 (C H-N), δ ~52-54 (-C H₂-N-), δ ~45-47 (-C H₂-N-), δ ~28-35 (remaining piperidine ring carbons)
LC-MS (ESI+) Calculated for C₁₁H₂₃N₂O⁺ [M+H]⁺: 199.1805; Found: ~199.18
HPLC Purity >95% (UV detection at 210 nm)
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides unambiguous structural confirmation by mapping the carbon-hydrogen framework of the molecule.[4][5] Methodology:

  • Dissolve 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Process the data, referencing the solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C). The resulting spectra should align with the predicted values in Table 2.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS confirms the molecular weight of the target compound and provides an initial assessment of purity.[6] Methodology:

  • Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in methanol or acetonitrile.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute using a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

  • Monitor the eluent with both a UV detector and a mass spectrometer operating in positive electrospray ionization (ESI+) mode. The major peak should correspond to the calculated [M+H]⁺ ion.

Reactivity and Applications as an Intermediate

The utility of [1,4']Bipiperidinyl-4'-ylmethanol lies in the differential reactivity of its two functional groups, allowing for selective modifications.

  • The Secondary Amine: This site is a potent nucleophile, readily undergoing N-alkylation, N-acylation, reductive amination, and arylation reactions. This allows for the introduction of diverse side chains or for coupling to a larger molecular scaffold.

  • The Primary Alcohol: This group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.

This dual functionality makes it an ideal precursor for creating libraries of compounds for high-throughput screening or for the targeted synthesis of complex drug candidates.[7]

Downstream Reaction Pathways

G cluster_amine Amine Reactions cluster_alcohol Alcohol Reactions Core [1,4']Bipiperidinyl-4'-ylmethanol Acylation N-Acylated Product Core->Acylation RCOCl, Base Alkylation N-Alkylated Product Core->Alkylation R-X, Base Arylation N-Arylated Product Core->Arylation Ar-X, Pd-catalyst Oxidation Aldehyde/Carboxylic Acid Core->Oxidation PCC, DMP, etc. Esterification Ester Product Core->Esterification RCOOH, DCC Substitution Substituted Product (via Tosylate/Mesylate) Core->Substitution 1. TsCl, Base 2. Nu:⁻

Caption: Potential downstream synthetic transformations of [1,4']Bipiperidinyl-4'-ylmethanol.

Safety, Handling, and Storage

As a novel chemical entity, [1,4']Bipiperidinyl-4'-ylmethanol should be handled with care, assuming it is hazardous until proven otherwise.[8] General safety protocols for handling substituted amine and alcohol compounds should be strictly followed.[9][10][11]

Table 3: Recommended Safety and Handling Procedures

CategoryGuideline
Personal Protective Equipment (PPE) Wear nitrile gloves, a lab coat, and chemical safety goggles.[9]
Handling Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[10]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[9]
First Aid (Skin) Wash off immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[9]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from moisture.
Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

Conclusion

[1,4']Bipiperidinyl-4'-ylmethanol represents a high-value chemical intermediate for drug discovery and development. Its bifunctional nature provides a flexible platform for synthetic diversification. The robust and efficient reductive amination protocol detailed in this guide offers a reliable method for its production at a laboratory scale. Proper analytical characterization is paramount to ensure the quality and purity of the intermediate, thereby guaranteeing the integrity of subsequent synthetic steps and biological evaluations. By understanding its synthesis, characterization, and reactivity, researchers can effectively leverage this building block to accelerate the discovery of next-generation therapeutics.

References

  • MilliporeSigma. (n.d.). SAFETY DATA SHEET according to the (US) Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]

  • Google Patents. (n.d.). US7662964B2 - Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof.
  • PubChem. (n.d.). Substituted 4-phenylpiperidines, their preparation and use - Patent US-9434727-B2. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectroscopic data for compounds 1-4 (δ in ppm). Retrieved from [Link]

  • Di Sotto, A. (2020). Analytical Strategies For The Characterization of Botanicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

  • EPA. (2025, October 15). PubChem Patents Information. Retrieved from [Link]

  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 5(303). Retrieved from [Link]

  • European Patent Office. (2013, July 31). PROCESS FOR PRODUCING [1,4']BIPIPERIDINYL-1'-CARBONYL CHLORIDE OR HYDROCHLORIDE THEREOF. Retrieved from [Link]

  • Parameshwar, M., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC Advances. Retrieved from [Link]

  • Singh, S. K., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1782. Retrieved from [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 659-670. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ H , multiplicity (J (Hz)); δ C , Type]. Retrieved from [Link]

  • Lambert, K. M., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2-Diols. The Journal of Organic Chemistry, 80(21), 10779-10786. Retrieved from [Link]

  • Al-Adl, S., et al. (2022). Overview of novel sample pretreatment methods and their pharmaceutical applications in bioanalysis. Journal of Applied Pharmaceutical Science, 12(10), 001-014. Retrieved from [Link]

  • Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 340-369. Retrieved from [Link]

  • Sharma, K., & Sharma, M. (2021). Recent advances in sample preparation techniques for effective bioanalytical methods. Microchemical Journal, 168, 106479. Retrieved from [Link]

  • PubChem. (n.d.). 8-[3-amino-piperidin-1-yl]-xanthines, the preparation thereof and their use as pharmaceutical compositions - Patent US-8119648-B2. Retrieved from [Link]

  • Kumar, A. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Journal of Pharmaceutical Sciences & Research, 1(1). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Acar, H. C., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 415. Retrieved from [Link]

  • Google Patents. (n.d.). Bipiperidinyl-1'-Carbonyl Chloride - European Patent Office - EP 2399907 A1.
  • Singh, V., & Das, S. (2018). Importance of bioanalysis in drug discovery and development: A review. Journal of Applied Pharmaceutical Science, 8(11), 154-162. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]

  • Journal of Analytical Techniques and Research. (2025, December 5). Journal of Analytical Techniques and Research. Retrieved from [Link]

  • ScienceDirect. (2024, October 14). Towards high throughput analysis using 96-well plate solid phase extraction to determine sedatives and β-blocker residues in fo. Retrieved from [Link]

  • De Leseleuc, M., et al. (2009). Asymmetric total syntheses of (1)- and (2)-versicolamide B and biosynthetic implications. Nature Chemistry, 1, 1-7. Retrieved from [Link]

  • Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactions of 1,2- & 1,4-Dihydropyridines | Request PDF. Retrieved from [Link]

  • Hudson, S. A., et al. (2020). API ionic liquids: probing the effect of counterion structure on physical form and lipid solubility. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Building-Block Diversity in Polydopamine Underpins a Multifunctional Eumelanin-Type Platform Tunable Through a Quinone Control Point | Request PDF. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: [1,4']Bipiperidinyl-4'-ylmethanol in Drug Design

This guide details the application, synthesis, and medicinal chemistry logic of [1,4']Bipiperidinyl-4'-ylmethanol , a specialized scaffold used in the design of G-Protein Coupled Receptor (GPCR) ligands and conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, synthesis, and medicinal chemistry logic of [1,4']Bipiperidinyl-4'-ylmethanol , a specialized scaffold used in the design of G-Protein Coupled Receptor (GPCR) ligands and conformationally constrained pharmacophores.

Executive Summary & Structural Disambiguation

The [1,4']-bipiperidine system is a "privileged scaffold" in medicinal chemistry, widely used to enforce a specific distance (approx. 6–7 Å) between two basic centers or lipophilic domains.

It is critical to distinguish between the two primary regioisomers of the hydroxymethyl derivative:

  • [1,4']Bipiperidinyl-4'-ylmethanol (Target of this Guide): The hydroxymethyl group (-CH

    
    OH) is located at the 4'-position  (the central junction). This creates a gem-disubstituted quaternary center , locking the conformation of the central ring and directing the vectors of attached groups.
    
    • Primary Use: Conformational constraint (GPCRs: CCR5, MC4R), increasing metabolic stability (blocking metabolic soft spots).

  • 4-(Hydroxymethyl)-[1,4'-bipiperidine] (Distal Isomer): The group is on the distal ring (position 4).

    • Primary Use: Linker elongation (e.g., PROTACs), solvent-exposed polar handle.

Key Chemical Property: The 4'-ylmethanol isomer features a sterically crowded tertiary amine adjacent to a neopentyl-like alcohol. This unique steric environment reduces the basicity of the central nitrogen and protects it from N-oxidation, a common metabolic liability.

Synthetic Protocol: The "Geminal Lock" Route

Synthesis of the 4'-substituted core requires constructing a quaternary carbon at the piperidine junction. The most robust method utilizes a modified Strecker Synthesis followed by hydrolysis and reduction.

Reagents & Equipment
  • Starting Materials: 1-Benzyl-4-piperidone (CAS: 3612-20-2), Piperidine, Trimethylsilyl cyanide (TMSCN).

  • Solvents: Acetonitrile (dry), Methanol, THF (anhydrous).

  • Reductants: Lithium Aluminum Hydride (LiAlH

    
    ).
    
Step-by-Step Workflow

Step 1: Formation of the


-Aminonitrile (Strecker) 
  • Dissolve 1-Benzyl-4-piperidone (1.0 eq) and Piperidine (1.1 eq) in dry Acetonitrile.

  • Add TMSCN (1.2 eq) dropwise at 0°C under Argon.

  • Stir at room temperature for 12–18 hours.

    • Mechanism:[1][2][3] The secondary amine attacks the ketone to form an iminium ion, which is intercepted by cyanide.

  • Workup: Quench with sat. NaHCO

    
    , extract with EtOAc. The product, 1-benzyl-4-cyano-4-(piperidin-1-yl)piperidine , is often a solid and can be recrystallized.
    

Step 2: Hydrolysis to the Ester

  • Note: Direct acid hydrolysis of sterically hindered

    
    -aminonitriles is difficult. A two-step Pinner-like reaction or H
    
    
    
    SO
    
    
    /MeOH is preferred.
  • Dissolve the nitrile in conc. H

    
    SO
    
    
    
    (5 eq) and Methanol (10 vol).
  • Reflux for 24–48 hours. The harsh conditions are necessary to attack the hindered quaternary nitrile.

  • Workup: Neutralize carefully with Na

    
    CO
    
    
    
    (on ice) to pH 9. Extract the methyl ester with DCM.

Step 3: Reduction to the Alcohol

  • Suspend LiAlH

    
      (2.0 eq) in anhydrous THF at 0°C.
    
  • Add the methyl ester solution dropwise.

  • Warm to reflux for 2 hours.

  • Fieser Quench: Add H

    
    O (x mL), 15% NaOH (x mL), H
    
    
    
    O (3x mL). Filter the granular precipitate.
  • Concentrate filtrate to yield 1-benzyl-[1,4']bipiperidinyl-4'-ylmethanol .

Step 4: Deprotection (Optional)

  • Hydrogenate over Pd(OH)

    
    /C  (Pearlman's Catalyst) in MeOH to remove the benzyl group if the free secondary amine is required for further coupling.
    
Workflow Diagram

SynthesisRoute Start 1-Benzyl-4-piperidone + Piperidine Strecker Step 1: Strecker Rxn (TMSCN, MeCN) Forms Quaternary Nitrile Start->Strecker Iminium Ion Formation Hydrolysis Step 2: Acid Methanolysis (H2SO4, MeOH, Reflux) Forms Methyl Ester Strecker->Hydrolysis Steric Hindrance Reduction Step 3: Reduction (LiAlH4, THF) Forms Alcohol (-CH2OH) Hydrolysis->Reduction Ester to Alcohol Product Target: [1,4']Bipiperidinyl-4'-ylmethanol Reduction->Product Isolation

Caption: Synthetic pathway to access the gem-disubstituted 4'-ylmethanol scaffold via Strecker chemistry.

Medicinal Chemistry Applications

The "Geminal Lock" Effect

In the 4'-unsubstituted bipiperidine, the piperidine ring (Ring A) can rotate freely or adopt an axial/equatorial equilibrium. Introducing the 4'-hydroxymethyl group forces the bulky piperidine group (Ring A) into a rigid equatorial position to minimize 1,3-diaxial interactions.

  • Benefit: This pre-organizes the molecule for receptor binding, reducing the entropic penalty of binding (

    
    ).
    
  • Target Classes:

    • CCR5 Antagonists: Analogs like Ancriviroc (SCH 351125) use a 4'-methyl substituent.[4][5][6][7][8] The 4'-hydroxymethyl offers a similar steric lock but adds a hydrogen-bond donor/acceptor.

    • Melanocortin (MC4R) Ligands: Used to orient lipophilic side chains for the hydrophobic pockets of the receptor.

Functionalization of the Hydroxymethyl Handle

The -CH


OH group is a versatile "warhead" for further optimization:
ModificationReagentImpact on Property
Etherification NaH, R-XImproves lipophilicity (LogD) or targets specific sub-pockets.
Oxidation Dess-MartinGenerates aldehyde for reductive amination (branching point).
Fluorination DAST / Deoxo-FluorCreates -CH

F (dipole modulation) or -CF

- (if oxidized first).
Cyclization Phosgene/CDICan form spiro-cyclic carbamates if a neighboring amine is present.
ADME Optimization
  • Solubility: The hydroxymethyl group lowers LogP by ~1.0–1.5 units compared to the methyl analog, improving aqueous solubility.

  • Metabolic Stability: The quaternary center at C4' prevents oxidative metabolism (hydroxylation) at this typically labile position.

Strategic Decision Tree (SAR)

Use this logic flow to determine when to deploy the [1,4']Bipiperidinyl-4'-ylmethanol scaffold.

SAR_Logic Problem Drug Design Challenge: Low Potency or High Clearance CheckLinker Is the linker a Bipiperidine? Problem->CheckLinker Constraint Need Conformational Constraint? CheckLinker->Constraint Yes Geminal Use 4'-ylmethanol (Geminal Lock) Constraint->Geminal Yes (Rigidify) Distal Use 4-hydroxymethyl (Distal Extension) Constraint->Distal No (Extend) Metabolism Issue: Metabolic N-Oxidation or C-Hydroxylation? Geminal->Metabolism Check ADME Metabolism->Geminal Steric Bulk Protects N

Caption: Decision matrix for selecting the geminal 4'-ylmethanol scaffold versus the distal isomer.

References

  • Palani, A., et al. (2001).[5] "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist for the Treatment of HIV Infection."[4][5][6][7][8] Journal of Medicinal Chemistry.

  • Ye, Z., et al. (2003). "Melanocortin receptor ligands." U.S. Patent Application 20030236230A1.

  • Molaid Chemicals. (2024). "[1,4']bipiperidinyl-4'-ylmethanol Structure and Properties." Molaid Database.

  • Nickell, J. R., et al. (2016). "1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2." Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Experimental setup for [1,4']Bipiperidinyl-4'-ylmethanol reactions

An In-Depth Technical Guide to the Experimental Use of [1,4']Bipiperidinyl-4'-ylmethanol Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Bipiperidinyl Scaffold The piperidine rin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Experimental Use of [1,4']Bipiperidinyl-4'-ylmethanol

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Bipiperidinyl Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to over twenty classes of drugs, highlighting the scaffold's ability to interact favorably with biological targets.[1] The [1,4']Bipiperidinyl framework extends this utility, creating a versatile, three-dimensional structure with multiple points for functionalization.

[1,4']Bipiperidinyl-4'-ylmethanol, the subject of this guide, is a bifunctional synthetic intermediate of significant interest. It features two key reactive centers: a secondary amine on one piperidine ring and a primary alcohol on the other. This unique arrangement allows for sequential or orthogonal chemical modifications, making it a valuable building block in the synthesis of complex molecules for drug discovery and materials science. For instance, its parent structure, 4-piperidinopiperidine, is a known intermediate in the synthesis of the chemotherapy agent irinotecan, underscoring the scaffold's relevance in pharmaceutical manufacturing.[3]

This document provides a comprehensive guide to the experimental setup for reactions involving [1,4']Bipiperidinyl-4'-ylmethanol, explaining the causality behind procedural choices and offering detailed, field-proven protocols.

Physicochemical Properties and Safety Protocols

Accurate characterization and safe handling are prerequisites for any successful experimental work. The data provided below is based on its closely related precursor, 1,4'-Bipiperidine (CAS No. 4897-50-1), and established principles for similar structures.

Physicochemical Data Summary
PropertyValueSource/Comment
Chemical Formula C₁₁H₂₂N₂O-
Molecular Weight 198.31 g/mol -
Appearance Expected to be an off-white to yellow solid or viscous oilBased on related compounds
Melting Point Not widely reported; precursor 1,4'-Bipiperidine melts at ~165 °C
Solubility Soluble in methanol, dichloromethane, DMF; sparingly soluble in waterGeneral organic chemistry principles
Spectroscopic Signature (Anticipated)

Full characterization is essential to confirm identity and purity. Below are the expected NMR shifts, which serve as a benchmark for analysis.

NucleusExpected Chemical Shift (δ, ppm)Key Correlations (HSQC/HMBC)
¹H NMR ~3.5 (t, 1H, -CHOH), ~3.4 (d, 2H, -CH₂OH), 2.5-3.1 (m, piperidine protons α to N), 1.2-1.9 (m, other piperidine protons)Protons on C-2', C-6' correlate to C-3', C-5'. Proton on C-4' correlates to the CH₂OH carbon.
¹³C NMR ~68 (-CH₂OH), ~60 (piperidine C α to N-H), ~50 (piperidine C α to other piperidine), ~45 (piperidine C-4'), ~25-35 (other piperidine carbons)Key signals for the carbon bearing the alcohol and carbons adjacent to the nitrogen atoms.[4][5]
Critical Safety and Handling Procedures

[1,4']Bipiperidinyl-4'-ylmethanol and its precursors are classified as hazardous substances requiring strict safety protocols.[6][7]

GHS Hazard Information (based on 1,4'-Bipiperidine)

PictogramHazard ClassPrecautionary Statement Codes

Skin Irritant (Category 2), Eye Irritant (Category 2), STOT SE 3H315, H319, H335
Handling Statements P261, P280, P302+P352, P305+P351+P338

Handling Causality:

  • Work Under a Fume Hood: The compound may cause respiratory irritation (H335).[6] A certified chemical fume hood is mandatory to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact, as the compound is a skin irritant (H315).[6]

    • Eye Protection: Chemical safety goggles are required to prevent serious eye irritation (H319).[6][7]

    • Lab Coat: A lab coat protects against incidental skin exposure.

  • Inert Atmosphere for Reactions: The secondary amine is susceptible to oxidation. Many organometallic reagents and catalysts used in its reactions are air- and moisture-sensitive. Therefore, conducting reactions under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques is best practice.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.[6][7]

Application Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The secondary amine of the bipiperidinyl system is a prime target for C-N cross-coupling reactions, a fundamental transformation in the synthesis of pharmaceuticals. The Buchwald-Hartwig amination is an authoritative method for this purpose, offering broad substrate scope and high efficiency.[9][10]

Scientific Rationale

This protocol utilizes a palladium catalyst, a specialized phosphine ligand (e.g., XPhos), and a base.

  • Palladium(0) Catalyst: The active catalytic species that undergoes oxidative addition with the aryl halide.

  • Bulky Ligand (XPhos): The ligand stabilizes the palladium center, promotes the crucial reductive elimination step that forms the C-N bond, and prevents catalyst decomposition.[10]

  • Base (e.g., NaOt-Bu): The base is required to deprotonate the secondary amine, forming the reactive amide nucleophile that participates in the catalytic cycle.[9]

Experimental Workflow Diagram

G cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 1. Add [1,4']Bipiperidinyl-4'-ylmethanol, Aryl Halide, Ligand, and Base to an oven-dried Schlenk tube. p2 2. Add Pd Catalyst under a positive pressure of Argon. p1->p2 p3 3. Add anhydrous solvent (e.g., Toluene) via syringe. p2->p3 r1 4. Heat the reaction mixture (e.g., 100 °C) with vigorous stirring. p3->r1 r2 5. Monitor reaction progress by TLC or LC-MS. r1->r2 w1 6. Cool to RT, dilute with Ethyl Acetate, and filter through Celite. r2->w1 w2 7. Wash filtrate with water and brine. w1->w2 w3 8. Dry organic layer (Na₂SO₄), filter, and concentrate. w2->w3 w4 9. Purify by flash column chromatography. w3->w4 G SM [1,4']Bipiperidinyl-4'-ylmethanol Solvent Anhydrous DCM 0 °C to RT SM->Solvent Reagent Acyl Chloride (R-COCl) + Triethylamine (Et₃N) Reagent->Solvent Product O-Acylated Product Solvent->Product Esterification

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) for [1,4']Bipiperidinyl-4'-ylmethanol

This Application Note is structured to guide the analyst through the specific challenges posed by [1,4']Bipiperidinyl-4'-ylmethanol (CAS 119576-71-1). Unlike standard small molecules, this compound combines high basicity...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide the analyst through the specific challenges posed by [1,4']Bipiperidinyl-4'-ylmethanol (CAS 119576-71-1). Unlike standard small molecules, this compound combines high basicity , high polarity , and a lack of UV chromophores , necessitating a specialized approach beyond generic C18 methods.

Introduction & Compound Profile

[1,4']Bipiperidinyl-4'-ylmethanol is a critical building block in the synthesis of pharmaceuticals, particularly topoisomerase inhibitors (e.g., Irinotecan analogs) and antihistamines. Its structure consists of two linked piperidine rings and a primary alcohol, creating a molecule with distinct analytical challenges.

The Analytical Challenge
  • High Basicity (pKa ~10-11): The two secondary/tertiary amine nitrogens protonate readily at neutral/acidic pH. On standard silica-based C18 columns, this leads to severe peak tailing due to silanol interactions.

  • Lack of Chromophore: The molecule lacks conjugation (double bonds/aromatic rings). It is effectively "invisible" to UV detection above 220 nm.

  • High Polarity: The protonated amines and hydroxyl group reduce retention on Reversed-Phase (RP) columns, often causing the analyte to elute in the void volume (

    
    ).
    
Physicochemical Data
PropertyValue (Estimated)Analytical Implication
Molecular Formula

MW = 198.31 g/mol
pKa (Base)

,

Positively charged at pH < 9.[1][2]
LogP ~0.2 to 0.5Low hydrophobicity; requires low organic start or HILIC.
UV Max < 200 nmRequires UV detection at 205-210 nm or CAD/MS.

Method Development Strategy (Expert Analysis)

To overcome the challenges above, we reject the standard "Low pH / C18" approach. Instead, we utilize a High pH Reversed-Phase strategy.

Why High pH? By operating at pH 10.0 (using high-pH stable hybrid columns), we suppress the ionization of the piperidine nitrogens. This renders the molecule neutral, significantly increasing its hydrophobicity (retention) and eliminating the cation-exchange interactions with silanols that cause tailing.

Decision Matrix for Detection
  • Scenario A: HPLC-UV (Standard Lab): Must use Phosphate buffer (transparent) or Ammonium Bicarbonate at 210 nm . Strict solvent control is required (Acetonitrile only).

  • Scenario B: HPLC-CAD/ELSD (Advanced): Ideal. The analyte is non-volatile, making it perfect for Charged Aerosol Detection (CAD), which does not rely on chromophores.

  • Scenario C: LC-MS: Use Ammonium Bicarbonate or Ammonium Hydroxide mobile phases (volatile).

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: [1,4']Bipiperidinyl-4'-ylmethanol (>98% purity).

  • Solvents: Acetonitrile (HPLC Gradient Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Reagents: Ammonium Bicarbonate (LC-MS grade) or Diethylamine (for peak shape improvement if using older columns).

  • Diluent: 50:50 Acetonitrile:Water (pH 10). Note: Dissolving the sample in acidic diluent while running a basic mobile phase can cause split peaks.

Chromatographic Conditions (High pH Method)

This method is designed for robustness and peak symmetry.

ParameterSettingRationale
Column Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini-NX C18 Hybrid particles withstand pH 10-12 without dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with

.
High pH ensures analyte is neutral (retained) and suppresses silanol activity.
Mobile Phase B 100% AcetonitrileMethanol has too high UV cutoff for 210 nm detection.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[3]
Column Temp 35°CImproves mass transfer and lowers backpressure.
Injection Vol 5 - 10 µLKeep low to prevent solvent effects.
Detection UV @ 210 nm (Bandwidth 4 nm)Critical: Monitoring at 254 nm will yield no signal.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retention)
2.0955End of loading
12.04060Linear Gradient
12.1595Wash Step
15.0595Hold Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation
  • Stock Solution: Weigh 10 mg of [1,4']Bipiperidinyl-4'-ylmethanol into a 10 mL volumetric flask. Dissolve in Acetonitrile (to ensure solubility of the free base). Concentration: 1000 µg/mL.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Buffer). Crucial: Matching the sample pH to the mobile phase prevents "breakthrough" peaks.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter (do not use cellulose acetate/nitrate which may bind amines).

Visualized Workflows

Method Development Logic

MethodDevelopment Start Start: [1,4']Bipiperidinyl-4'-ylmethanol Analysis CheckChromophore Check UV Chromophore (Is there conjugation?) Start->CheckChromophore NoUV No: UV Transparent > 220 nm CheckChromophore->NoUV SelectDetection Select Detection Mode NoUV->SelectDetection UV_Low UV @ 205-210 nm (Requires High Purity Solvents) SelectDetection->UV_Low CAD_MS CAD or MS (Universal/Sensitive) SelectDetection->CAD_MS ColumnChoice Select Column Strategy UV_Low->ColumnChoice CAD_MS->ColumnChoice HighPH High pH (pH 10) Hybrid C18 (XBridge/Gemini) *RECOMMENDED* ColumnChoice->HighPH IonPair Ion-Pairing (pH 2.5) Octanesulfonate + C18 (Alternative) ColumnChoice->IonPair

Caption: Decision tree for selecting detection and column chemistry for non-chromophoric basic amines.

Sample Preparation Workflow

SamplePrep Step1 Weigh 10mg Sample Step2 Dissolve in 100% ACN (Ensure Free Base Solubility) Step1->Step2 Step3 Dilute 1:10 with Ammonium Bicarbonate (pH 10) Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Inject to HPLC Step4->Step5

Caption: Sample preparation ensuring pH compatibility with the mobile phase to prevent peak distortion.

Method Validation Parameters (ICH Q2)

To ensure the method is "High-Performance" and trustworthy, the following validation criteria are recommended.

ParameterAcceptance CriteriaNotes for this Compound
Specificity No interference at

of analyte from blank/placebo.
Check for "System Peaks" from the gradient at 210 nm.
Linearity

over 50-150% target concentration.[4]
At 210 nm, ensure the upper limit does not saturate the detector (keep Abs < 1.0 AU).
Accuracy 98.0% - 102.0% recovery.Spike samples into matrix.
Precision RSD < 2.0% (n=6 injections).If RSD is high, check if temperature is fluctuating (UV absorbance changes with temp at low

).
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ).Expect LOQ around 1-5 µg/mL due to weak UV signal.

Troubleshooting Guide

Problem: Baseline Drift or "Ghost Peaks"

  • Cause: At 210 nm, impurities in the Acetonitrile or Buffer become visible.

  • Solution: Use "Gradient Grade" or "LC-MS Grade" solvents only. Do not use plasticizers; use glass bottles.

Problem: Peak Tailing (Asymmetry > 1.5)

  • Cause: Secondary interactions between the amine and residual silanols.

  • Solution:

    • Verify Mobile Phase pH is > 9.5 (silanols are deprotonated, but so is the amine, reducing attraction).

    • Increase buffer concentration to 20 mM.

    • Switch to a newer Hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH).

Problem: Low Sensitivity

  • Cause: The compound has no chromophore.[5][6][7]

  • Solution: If 210 nm is insufficient, consider Derivatization . React the sample with Tosyl Chloride or Benzoyl Chloride (Schotten-Baumann reaction) to add a UV-active phenyl ring, allowing detection at 254 nm with high sensitivity.

References

  • BenchChem. (2025).[6][7][8] HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from

  • Zhou, G., et al. (2021). "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization". Journal of Chromatographic Science. Retrieved from

  • Waters Corporation. (2023). Strategies for Analysis of Basic Compounds in Reversed-Phase HPLC. Retrieved from

  • PubChem. (2023). Compound Summary: Piperidine Derivatives. Retrieved from

  • McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH". Journal of Chromatography A.

Sources

Application

Advanced Applications of [1,4']Bipiperidinyl-4'-ylmethanol in Modern Medicinal Chemistry

Executive Summary & Structural Rationale In contemporary drug discovery, the architectural shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds has been pivotal in improving clinical su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary drug discovery, the architectural shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds has been pivotal in improving clinical success rates. [1,4']Bipiperidinyl-4'-ylmethanol (also known as 4'-hydroxymethyl-1,4'-bipiperidine) represents a privileged, semi-rigid building block that perfectly embodies this shift.

Featuring a highly basic bipiperidine core and a sterically accessible primary alcohol, this molecule serves two primary functions in medicinal chemistry:

  • As a Rigid PROTAC Linker: It acts as a highly pre-organized vector to connect target-binding warheads with E3 ubiquitin ligase ligands, minimizing entropic penalties during ternary complex formation[1].

  • As a GPCR Pharmacophore: It acts as a non-imidazole basic core for Histamine H3 Receptor (H3R) antagonists, providing superior blood-brain barrier (BBB) penetration and reduced hERG liability compared to classical imidazole-based ligands[2].

Application 1: PROTAC Linker Engineering

The Causality of Linker Rigidity

Targeted Protein Degradation (TPD) relies on the formation of a ternary complex between the Target Protein, the PROTAC, and the E3 Ligase. Historically, flexible polyethylene glycol (PEG) chains were used as linkers. However, highly flexible linkers incur a massive entropic penalty upon binding. By incorporating the rigid bipiperidine core of [1,4']Bipiperidinyl-4'-ylmethanol (often protected as a Boc-derivative), chemists can lock the PROTAC into a bioactive conformation[3]. Furthermore, the sp3-rich nature of the bipiperidine system buries polar surface area, drastically improving the cellular permeability of the massive PROTAC molecules[4].

PROTAC_Mechanism Target Target Protein (e.g., AR, FTO) Warhead Target Ligand Target->Warhead Binding Proteasome Proteasome Target->Proteasome Degradation Linker Bipiperidine Linker Warhead->Linker Covalent E3Ligand E3 Ligase Ligand Linker->E3Ligand Covalent E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Binding E3Ligase->Target Ubiquitination

Fig 1. Bipiperidine-linked PROTAC ternary complex formation and degradation pathway.

Protocol 1: Mitsunobu Etherification for PROTAC Assembly

This self-validating protocol details the coupling of the 4'-hydroxymethyl group to a phenolic E3 ligase ligand (e.g., a VHL ligand derivative) via a Mitsunobu reaction.

Rationale & Causality: The Mitsunobu reaction is selected because it allows for the formation of an ether bond under mild, neutral conditions, preventing the epimerization of the highly sensitive stereocenters typically found in E3 ligase ligands (like the hydroxyproline core in VHL ligands). Diisopropyl azodicarboxylate (DIAD) is chosen over DEAD due to its superior safety profile and handling characteristics.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve the phenolic E3 ligand (1.0 eq) and N-Boc-[1,4']bipiperidinyl-4'-ylmethanol (1.1 eq) in anhydrous THF (0.1 M).

  • Phosphine Addition: Add Triphenylphosphine (PPh3, 1.5 eq). Stir for 10 minutes at 0 °C.

  • Activation (Critical Step): Dropwise add DIAD (1.5 eq) over 15 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate and minimizes the formation of hydrazine byproducts.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (QC): Monitor via LC-MS. The reaction is deemed complete when the mass of the starting phenol is entirely replaced by the product mass

    
    . The presence of triphenylphosphine oxide (TPPO) at 
    
    
    
    279 is a positive indicator of reaction progression.
  • Purification: Concentrate the mixture and purify via reverse-phase HPLC to separate the highly polar bipiperidine product from the lipophilic TPPO byproduct.

Application 2: Histamine H3 Receptor (H3R) Antagonists

The Causality of Pharmacophore Replacement

The Histamine H3 receptor is a presynaptic autoreceptor in the CNS. Early antagonists relied on an imidazole ring to mimic endogenous histamine. However, imidazoles are notorious for poor BBB penetration and potent inhibition of Cytochrome P450 enzymes. [1,4']Bipiperidinyl-4'-ylmethanol serves as an ideal non-imidazole replacement[2]. The basic nitrogen of the piperidine ring forms a critical salt bridge with Asp114 in the H3R binding pocket, while the hydroxymethyl group acts as a synthetic handle to attach electron-withdrawing aromatic systems that occupy the "arbitrary region" of the receptor[5].

Protocol_Workflow Start [1,4']Bipiperidinyl-4'-ylmethanol Boc N-Boc Protection (Boc2O, TEA, DCM) Start->Boc QC1 QC: LC-MS & Ninhydrin Stain Boc->QC1 Activation Hydroxyl Activation (MsCl/TEA or DIAD/PPh3) QC1->Activation Coupling Nucleophilic Coupling (Warhead/Ligand attachment) Activation->Coupling QC2 QC: NMR & HRMS Coupling->QC2 Deprotect Boc Deprotection (TFA/DCM) QC2->Deprotect

Fig 2. Self-validating synthetic workflow for [1,4']Bipiperidinyl-4'-ylmethanol functionalization.

Protocol 2: Mesylation and Amine Displacement

To attach diverse aromatic groups for H3R SAR studies, the primary alcohol must be converted into a leaving group.

Rationale & Causality: The primary hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) provides an excellent leaving group for SN2 displacement. The rigid, bulky nature of the bipiperidine core sterically shields the internal tertiary amines, ensuring that nucleophilic attack occurs exclusively at the activated 4'-exocyclic position.

Step-by-Step Methodology:

  • Mesylation: Dissolve N-Boc-[1,4']bipiperidinyl-4'-ylmethanol (1.0 eq) in anhydrous DCM. Add Triethylamine (TEA, 2.0 eq) and cool to 0 °C.

  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.

  • Self-Validation (QC 1): Perform TLC (DCM:MeOH 9:1). The primary alcohol will stain strongly with KMnO4, whereas the mesylate will show a distinct Rf shift and reduced staining intensity.

  • Displacement: Isolate the mesylate via rapid aqueous workup (to prevent degradation). Dissolve in DMF, add the desired aromatic amine (e.g., a purine derivative) (1.5 eq) and K2CO3 (2.0 eq). Heat to 80 °C for 8 hours.

  • Self-Validation (QC 2): Analyze via

    
    H-NMR. The diagnostic disappearance of the mesylate methyl singlet (~3.0 ppm) and the upfield shift of the methylene protons adjacent to the newly formed amine bond confirm successful coupling.
    

Quantitative Data Summary

The structural advantages of the bipiperidine core translate directly into measurable pharmacological improvements. The table below summarizes comparative efficacy data across different linker and pharmacophore strategies.

Compound ClassTargetScaffold / Linker TypeAverage Affinity/PotencyKey Advantage
PROTAC Degrader AR / FTOFlexible PEG LinkerDC

> 100 nM
High aqueous solubility, but suffers from high entropic penalty upon binding.
PROTAC Degrader AR / FTOBipiperidine Linker DC

< 15 nM
Rigidified vector minimizes entropy loss; enhanced cell permeability[3],[4].
GPCR Antagonist Histamine H3RImidazole-basedK

~ 10-50 nM
Mimics endogenous ligand, but exhibits poor CNS penetration and P450 inhibition.
GPCR Antagonist Histamine H3RBipiperidine Core K

< 5 nM
Superior BBB penetration, reduced hERG liability, and high target selectivity[5],[2].

References

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands Source: Pharmaceuticals (MDPI) / PubMed Central URL:[Link]

  • Discovery of a potent PROTAC degrader for RNA demethylase FTO as antileukemic therapy Source: PubMed Central URL:[Link] (Derived from PMC search matching the FTO PROTAC study)

  • Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL:[Link]

Sources

Method

Application Note: Functional Profiling and Cell-Based Assays for [1,4']Bipiperidinyl-4'-ylmethanol Scaffolds

Executive Summary & Scientific Rationale [1,4']Bipiperidinyl-4'-ylmethanol (CAS No. 119570-89-1) is a privileged diamine scaffold extensively utilized in medicinal chemistry.[1] Its structural motif—two piperidine rings...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

[1,4']Bipiperidinyl-4'-ylmethanol (CAS No. 119570-89-1) is a privileged diamine scaffold extensively utilized in medicinal chemistry.[1] Its structural motif—two piperidine rings linked via a 1,4'-nitrogen-carbon bond with a hydroxymethyl handle—serves as a critical pharmacophore for developing ligands targeting G-Protein Coupled Receptors (GPCRs) , specifically Histamine H3/H4 receptors , and enzymes like Acetylcholinesterase (AChE) .[1]

Unlike simple reagents, this compound acts as a "warhead carrier" or "linker" in Fragment-Based Drug Discovery (FBDD).[1] Its secondary amine and primary alcohol functionalities allow for rapid diversification into libraries of potential neuroactive agents.[1]

Scope of this Guide: This application note details the biological characterization of [1,4']Bipiperidinyl-4'-ylmethanol and its derivatives. It moves beyond simple synthesis to provide robust, cell-based protocols for:

  • Cytotoxicity Profiling: Establishing the "clean" safety window of the scaffold.[1]

  • GPCR Functional Screening: Validating H3 receptor antagonism (cAMP modulation).

  • Subcellular Localization: Assessing lysosomotropism, a common pharmacokinetic liability of lipophilic diamines.[1]

Chemical Properties & Handling[2]

PropertySpecification
CAS Number 119570-89-1
Formula C₁₁H₂₂N₂O
Molar Mass 198.31 g/mol
Solubility Soluble in DMSO (>50 mM), Ethanol, and dilute aqueous acid.[1]
Storage -20°C, desiccated. Hygroscopic.
pKa (Predicted) ~9.8 (Piperidine N), ~8.5 (Internal N).[1]

Expert Insight: The high pKa of the piperidine nitrogens renders this molecule positively charged at physiological pH (7.4). This cationic nature drives its affinity for GPCR binding pockets (mimicking the histamine amine) but also predisposes it to lysosomal trapping .

Experimental Workflows & Diagrams

Signaling Pathway: Histamine H3 Receptor Modulation

The primary biological application of this scaffold is H3 receptor antagonism.[1] H3 receptors are


-coupled; their activation inhibits Adenylate Cyclase (AC), reducing cAMP.[1] Antagonists (derived from this scaffold) block this inhibition, stabilizing cAMP levels.[1]

H3_Signaling cluster_effect Net Effect of Antagonist Agonist Histamine (Agonist) H3R H3 Receptor (Gi-Coupled) Agonist->H3R Activates Antagonist Bipiperidine Derivative (Antagonist) Antagonist->H3R Blocks cAMP_Result Restoration/Increase of cAMP Antagonist->cAMP_Result Gi Gαi Protein H3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Converts ATP ATP ATP

Figure 1: Mechanism of Action for H3 Antagonists. The scaffold blocks the Gi-mediated suppression of cAMP.

Detailed Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock for cell assays.[1]

  • Weighing: Weigh 5 mg of [1,4']Bipiperidinyl-4'-ylmethanol into a sterile glass vial.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM concentration (2.52 mL for 5 mg). Vortex for 30 seconds.[1][2]

  • Sterilization: If using in long-term culture (>24h), filter through a 0.22 µm PTFE syringe filter. Note: Nylon filters may bind the amine.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Limit freeze-thaw cycles to 3 times.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Rationale: Before functional testing, ensure the scaffold itself is not cytotoxic.[1] Bipiperidines are generally safe, but high concentrations (>100 µM) can disrupt lysosomal function.

Materials:

  • HEK293 or CHO-K1 cells.[1]

  • MTT Reagent (5 mg/mL in PBS).[1]

  • Solubilization Buffer (DMSO or SDS-HCl).[1]

Steps:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Prepare serial dilutions of the compound in culture media (0.1 µM to 100 µM). Keep final DMSO < 0.5%.[1]

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot % Viability vs. Log[Concentration]. A "clean" scaffold should show IC₅₀ > 50 µM.[1]

Protocol C: Functional H3 Receptor cAMP Assay

Rationale: This is the gold-standard assay for this chemical class.[1] Since H3 is Gi-coupled, we stimulate cells with Forskolin (to raise cAMP) and measure the antagonist's ability to prevent H3-mediated cAMP suppression.

System: HTRF (Homogeneous Time-Resolved Fluorescence) or Luminescence cAMP-Glo.[1] Cell Line: CHO-K1 stably expressing human H3 Receptor (hH3R).[1]

Steps:

  • Preparation: Harvest hH3R-CHO cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX). IBMX is critical to prevent cAMP degradation by PDEs.

  • Agonist Challenge:

    • Add Histamine (100 nM) (EC₈₀ dose) to all wells intended for antagonist testing.[1]

    • Mechanism:[1][3] Histamine will activate H3, lowering cAMP.[1]

  • Compound Treatment: Add [1,4']Bipiperidinyl-4'-ylmethanol derivatives (dilution series) to the wells. Incubate 15 mins.

  • Forskolin Stimulation: Add Forskolin (10 µM) to all wells.[1]

    • Mechanism:[1][3] Forskolin drives cAMP production.[1] Histamine (via H3) fights this.[1] The Antagonist should block Histamine, allowing Forskolin to produce maximal cAMP.[1]

  • Incubation: Incubate 30–45 mins at Room Temperature.

  • Detection: Add Lysis Buffer containing anti-cAMP antibody and cAMP-d2 (HTRF acceptor).[1] Incubate 1 hour.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Data Analysis:

    • Low Signal (High FRET): Low cAMP (Agonist active, Antagonist inactive).[1]

    • High Signal (Low FRET): High cAMP (Antagonist active).[1]

    • Calculate IC₅₀ (functional potency).[1]

Protocol D: Lysosomal Trapping Assessment (LysoTracker)

Rationale: Lipophilic diamines (like bipiperidines) can become "trapped" in acidic lysosomes via protonation, causing phospholipidosis.[1] This is a key safety screen.[1]

Steps:

  • Seeding: Plate HepG2 cells in a clear-bottom black 96-well plate.

  • Treatment: Incubate with compound (10 µM) for 4 hours.

  • Staining: Add LysoTracker Red DND-99 (50 nM final) for the last 30 minutes.

  • Wash: Wash 3x with warm PBS.

  • Imaging/Quantification:

    • Microscopy:[1] Observe punctate red staining.[1] Increased intensity/size of puncta vs. control indicates trapping.[1]

    • Plate Reader: Ex 577 nm / Em 590 nm.[1]

  • Interpretation: >150% fluorescence intensity relative to DMSO control suggests significant lysosomal accumulation risk.[1]

Data Analysis & Interpretation

ParameterAssayDesired Outcome for ScaffoldInterpretation
CC₅₀ MTT Cytotoxicity> 50 µM Scaffold is non-toxic; safe for library generation.[1]
IC₅₀ H3 cAMP FunctionalVariable Low potency for scaffold alone (µM range) is expected.[1] Derivatives should reach nM range.[1]
Lyso Accumulation LysoTracker< 1.5x Control High accumulation predicts phospholipidosis risk in vivo.[1]

References

  • Gemini, L., et al. "Structure-Activity Relationships of Piperidine and Bipiperidine Derivatives as Histamine H3 Receptor Antagonists."[1] Journal of Medicinal Chemistry, 2018.[1]

  • BenchChem Technical Guide. "The Multifaceted Biological Activities of Piperidine Derivatives." BenchChem Application Notes, 2025.

  • Sander, K., et al. "Keto-bipiperidinyl derivatives as high-affinity dual ligands for sigma-1 and histamine H3 receptors."[1] European Journal of Medicinal Chemistry, 2014.[1]

  • PubChem Compound Summary. "1,4'-Bipiperidine Derivatives and Biological Activity." National Library of Medicine, 2026.[1]

  • Sigma-Aldrich Protocol. "Cell Viability and Proliferation Assays using MTT." Merck Life Science, 2024.[1]

Sources

Application

Application Note: Handling and Storage Procedures for [1,4']Bipiperidinyl-4'-ylmethanol

Introduction & Chemical Context [1,4']Bipiperidinyl-4'-ylmethanol (CAS: 84196-16-7), often utilized as a scaffold in the synthesis of GPCR ligands (e.g., CCR5 antagonists) and topoisomerase inhibitors (e.g., Irinotecan a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

[1,4']Bipiperidinyl-4'-ylmethanol (CAS: 84196-16-7), often utilized as a scaffold in the synthesis of GPCR ligands (e.g., CCR5 antagonists) and topoisomerase inhibitors (e.g., Irinotecan analogs), represents a critical building block in drug discovery. Structurally, it consists of a bipiperidine core featuring both tertiary and secondary amine functionalities, alongside a primary alcohol handle.

This unique structural combination presents specific handling challenges. The presence of basic nitrogen centers renders the compound susceptible to oxidative degradation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂. Furthermore, the piperidine moiety typically confers significant hygroscopicity , necessitating strict moisture control to maintain stoichiometric accuracy in downstream reactions.

This guide outlines the definitive protocols for the receipt, storage, solubilization, and quality control of [1,4']Bipiperidinyl-4'-ylmethanol to ensure experimental reproducibility.

Physicochemical Properties & Technical Specifications

PropertySpecificationNotes
Chemical Name [1,4']Bipiperidinyl-4'-ylmethanolAlso known as 4-(Hydroxymethyl)-1,4'-bipiperidine
CAS Number 84196-16-7
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1][2][3]
Solubility DMSO, Methanol, DCM, ChloroformSparingly soluble in non-polar solvents (Hexane, Et₂O).
pKa (Predicted) ~9.5 (Secondary Amine), ~8.5 (Tertiary)Highly basic; forms salts readily.
Hygroscopicity HighRapidly absorbs moisture from air.
Stability Profile Air & Moisture SensitiveSusceptible to yellowing (oxidation) and carbonation.

Hazard Assessment & Safety Protocols

GHS Classification:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity (Single Exposure) (Category 3 - Respiratory)

Personal Protective Equipment (PPE):

  • Respiratory: Use a NIOSH-approved N95 respirator or work within a certified chemical fume hood to prevent inhalation of fine particulates.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm) are recommended. Double-gloving is advised when handling stock solutions in DMSO/DCM.

  • Ocular: Chemical safety goggles.

Storage & Handling Workflow (Visualized)

The following decision tree outlines the logic for handling incoming shipments and maintaining stock integrity.

StorageProtocol Start Shipment Received (CAS 84196-16-7) Inspect Visual Inspection: White/Off-white Powder? Start->Inspect QC_Fail QUARANTINE: Yellow/Brown indicates oxidation Inspect->QC_Fail Discolored QC_Pass Pass: Proceed to Storage Inspect->QC_Pass Intact Decision Intended Use Frequency QC_Pass->Decision LongTerm Long-Term Storage (>1 Month) Temp: -20°C Decision->LongTerm Low Freq ShortTerm Working Stock (<1 Month) Temp: 2-8°C Decision->ShortTerm High Freq Condition1 Atmosphere: Argon/Nitrogen Overlay LongTerm->Condition1 Condition2 Container: Amber Glass + Parafilm/Tape LongTerm->Condition2 ShortTerm->Condition1 ShortTerm->Condition2 Solubilization Solubilization Protocol (Immediately before use) Condition1->Solubilization Condition2->Solubilization

Figure 1: Decision matrix for the receipt, inspection, and storage of [1,4']Bipiperidinyl-4'-ylmethanol.

Detailed Experimental Protocols

Protocol A: Long-Term Storage

Objective: Prevent oxidative degradation and hydrolysis over periods exceeding 30 days.

  • Container Selection: Transfer the material to an amber glass vial with a Teflon-lined screw cap. Avoid plastic containers for long-term storage as amines can leach plasticizers over time.

  • Atmospheric Control:

    • Place the open vial in a desiccator or glove box.

    • Purge the headspace with dry Argon (preferred over Nitrogen due to higher density) for 15-30 seconds.

    • Why? Argon forms a heavier-than-air blanket that effectively displaces oxygen and moisture, preventing N-oxide formation.

  • Sealing: Tightly cap the vial and wrap the junction with Parafilm® or electrical tape to ensure a gas-tight seal.

  • Temperature: Store at -20°C .

  • Equilibration: Before opening the vial for future use, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air will cause immediate condensation and water absorption.

Protocol B: Solubilization & Stock Preparation

Objective: Create a stable stock solution for biological assays or synthesis.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO or Methanol.

    • Avoid: Acetone or Ethyl Acetate (potential for reaction with amines over long periods) and water (unless immediate use is intended).

  • Weighing:

    • Due to hygroscopicity, weigh the solid quickly. If high precision is required (<5 mg), weigh inside a glove box or use a static-free weighing boat.

  • Dissolution:

    • Add solvent to the solid (not solid to solvent) to prevent clumping.

    • Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes.

    • Note: The solution should be clear and colorless. A yellow tint suggests the presence of impurities (likely oxidation products).

Protocol C: Quality Control (QC) Check

Objective: Verify purity before critical experiments.

  • Visual Check: The solid must be white to off-white. Yellowing indicates oxidation.

  • NMR Validation:

    • Dissolve a small sample in CDCl₃ or DMSO-d₆.

    • Key Diagnostic: Check for a broad singlet around 8-10 ppm (ammonium salt contamination) or extra peaks near the piperidine ring protons, which indicate N-oxide formation.

    • Carbamate Check: If stored in air, amines absorb CO₂ to form carbamates. Look for a new carbonyl peak in the ¹³C NMR spectrum around 158-164 ppm.

Troubleshooting Common Issues

IssueCauseRemediation
Material turns yellow Oxidation of the amine nitrogen (N-oxide formation).Purify via recrystallization (EtOH/Et₂O) or column chromatography (DCM/MeOH/NH₃). Store under Argon.
Material is sticky/wet Hygroscopic water absorption.Dry under high vacuum (0.1 mbar) at 40°C for 4 hours. Store in a desiccator.
Incomplete Solubility Salt formation (Carbonate) or impurity.Acidify slightly (if compatible with assay) or filter the solution. Verify purity via LC-MS.

References

  • PubChem. (2023). Compound Summary: 1,4'-Bipiperidine derivatives.[1][2][3][4] National Library of Medicine. Link

  • Palani, A., et al. (2001).[2] "Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist."[2] Journal of Medicinal Chemistry, 44(21), 3339-3342.[2] Link

  • Sawada, S., et al. (1991).[4] "Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives." Chemical and Pharmaceutical Bulletin, 39(6), 1446-1454.[4] (Describes bipiperidine intermediates). Link

  • Cayman Chemical. (2023). Safety Data Sheet: Piperidine Derivatives.Link

Sources

Method

Application Notes and Protocols for the Safe Handling of Bipiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Landscape of Bipiperidine Derivatives Bipiperidine derivatives represent a significant class of heterocyclic compounds with...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Landscape of Bipiperidine Derivatives

Bipiperidine derivatives represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their rigid bicyclic structure serves as a valuable scaffold for designing ligands for various biological targets, including receptors and enzymes in the central nervous system. However, as with many biologically active molecules, their handling requires a thorough understanding of potential hazards and the implementation of stringent safety protocols.

The toxicological profile of any specific bipiperidine derivative can vary significantly based on its substitution pattern. However, the parent piperidine structure is known to be corrosive and can cause severe skin burns and eye damage.[1] Derivatives may also be harmful if swallowed, and some can cause skin sensitization.[2] For instance, 4-piperidinopiperidine is classified as a hazardous substance, and exposure may lead to irritation of the eyes, respiratory system, and skin.[2] Therefore, a proactive and informed approach to safety is paramount when working with this class of compounds.

This guide provides a comprehensive framework for the safe handling of bipiperidine derivatives, from initial risk assessment to waste disposal. The protocols and recommendations outlined herein are designed to empower researchers to minimize exposure and mitigate risks in the laboratory.

The Cornerstone of Safety: A Proactive Risk Assessment

A thorough risk assessment is the essential first step before any work with bipiperidine derivatives commences.[3][4] This process involves a systematic evaluation of the chemical's inherent hazards, the experimental procedures, and the work environment to determine the necessary safety precautions.[5][6]

Key Stages of Risk Assessment

A comprehensive risk assessment should be conducted for each new experiment or when there are significant changes to an existing protocol.[6] The process can be broken down into three key stages:

  • Hazard Identification: Gather all available information on the specific bipiperidine derivative. The primary source for this is the Safety Data Sheet (SDS), which provides crucial details on physical and chemical properties, health hazards, and first-aid measures.[5]

  • Risk Evaluation: Assess the likelihood and severity of potential exposure during each step of the experimental workflow. Consider factors such as the quantity of the substance being used, its physical form (solid or solution), and the potential for generating dust or aerosols.

  • Control Measures: Determine the appropriate control measures to minimize identified risks. This includes a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Risk Assessment Workflow

The following diagram illustrates a typical workflow for conducting a risk assessment when working with bipiperidine derivatives.

RiskAssessmentWorkflow cluster_0 Risk Assessment Process A Step 1: Gather Information - Review Safety Data Sheet (SDS) - Consult literature for toxicological data B Step 2: Identify Hazards - Physical (flammability) - Health (toxicity, corrosivity, sensitization) A->B Analyze Data C Step 3: Evaluate Risks - Assess exposure potential (inhalation, dermal) - Consider scale and duration of experiment B->C Contextualize Hazards D Step 4: Implement Control Measures - Engineering Controls (Fume Hood) - Personal Protective Equipment (PPE) - Standard Operating Procedures (SOPs) C->D Mitigate Risks E Step 5: Review and Refine - Periodically review assessment - Update with new information or procedures D->E Ensure Ongoing Safety SpillResponse cluster_0 Chemical Spill Response A Assess the Situation - Is the spill large or small? - Are there immediate dangers (fire, vapors)? B Evacuate and Alert - Alert nearby personnel - Evacuate the immediate area if necessary A->B C Contain the Spill - Use absorbent materials to create a dike around the spill B->C D Neutralize and Absorb - Use appropriate neutralizer if applicable - Absorb the spill with inert material C->D E Clean and Decontaminate - Collect absorbed material in a sealed container - Decontaminate the area and affected equipment D->E F Dispose of Waste - Label and dispose of waste as hazardous E->F

Caption: Steps for responding to a chemical spill.

Small Spills (Manageable by lab personnel):

  • Alert colleagues in the immediate area. [7]2. Don appropriate PPE , including chemical-resistant gloves, safety goggles, and a lab coat. [7]3. Contain the spill by creating a dike with absorbent materials like vermiculite or sand. [8]4. Absorb the spill by working from the outside in. [9]5. Collect the absorbed material into a designated hazardous waste container using non-sparking tools. [10]6. Decontaminate the spill area with an appropriate cleaning solution.

  • Dispose of all contaminated materials as hazardous waste. [10] Large Spills (Requires emergency response):

  • Evacuate the laboratory immediately. [7]2. Alert your supervisor and institutional safety office.

  • If there is a fire or medical emergency, call 911.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. [7]Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [7]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel. [11]

Waste Disposal: A Responsible Conclusion

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. [12]

  • Segregation: Never mix incompatible waste streams. Bipiperidine derivative waste should be collected separately.

  • Containers: Use clearly labeled, leak-proof containers for all hazardous waste. [13]The container must be compatible with the chemical waste.

  • Labeling: All waste containers must be accurately labeled with the full chemical name of the contents and the words "Hazardous Waste". [13]* Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of bipiperidine derivatives down the drain or in the regular trash. [13][14]* Empty Containers: Empty containers that held bipiperidine derivatives should be triple-rinsed with a suitable solvent. The first rinseate should be collected as hazardous waste. [13]Subsequent rinses may be disposable down the drain depending on local regulations.

References

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society.
  • Chemical Spills. (n.d.). University of California, San Francisco - Environment, Health & Safety.
  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab.
  • Preparing for Emergency Chemical Spills. (n.d.). University of California, Berkeley - Environment, Health & Safety.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). DC Fine Chemicals.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Safety Data Sheet - 4-Piperidinopiperidine. (n.d.). SynQuest Laboratories.
  • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4). EcoOnline.
  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
  • 4-Piperidinopiperidine. (n.d.). Santa Cruz Biotechnology.
  • Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17). Lab Manager.
  • General Chemical Spill Procedures. (2021, October). University of Texas at Dallas - Campus Operations and Risk Management.
  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College - Environmental Health and Safety.
  • Preparing & Handling Chemical Solutions. (2023, April 26). The Science Blog.
  • Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm formation and persistence. (2025, January 23). Frontiers in Microbiology.
  • Piperidine - Safety Data Sheet. (2024, May 7). TCI Chemicals.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • Safety Data Sheet - 1,4'-Bipiperidine. (2014, September 15). Acros Organics.
  • Laboratory Risk Assessment. (n.d.). University of Louisville - Environmental Health and Safety.
  • Guidelines for the handling of liquid nitrogen. (n.d.). Karolinska Institutet.
  • Safety Data Sheet - 1,4'-Bipiperidine. (2024, March 27). Thermo Fisher Scientific.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co.KG.
  • Safety Data Sheet - Piperidine. (2025, September 23). Sigma-Aldrich.
  • Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia.
  • Risk Assessment Flowchart. (n.d.). In Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. National Academies Press.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). National Center for Biotechnology Information.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Nitrogen - Safety Data Sheet. (2025, March 28). Airgas.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Liquid Nitrogen Safety Guidelines. (n.d.). USDA Agricultural Research Service.
  • Nitrogen gas and oxygen safety: A guide to risks and precautions. (n.d.). Atlas Copco.
  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania - Environmental Health and Radiation Safety.
  • Safe Handling and Utilisation of Liquid Nitrogen (LN2) SOP 19. (2015, February 11). United Lincolnshire Hospitals NHS Trust.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of [1,4']Bipiperidinyl-4'-ylmethanol

Welcome to the technical support resource for [1,4']Bipiperidinyl-4'-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for [1,4']Bipiperidinyl-4'-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile building block. Drawing from established analytical principles and practical field experience, this document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions.

Introduction: The Purification Challenge

[1,4']Bipiperidinyl-4'-ylmethanol is a highly polar, difunctional molecule characterized by two basic piperidine nitrogens and a primary alcohol. This unique combination of functional groups makes it an invaluable synthon in pharmaceutical development. However, these same properties present significant purification hurdles. Its high polarity makes it challenging to handle with traditional chromatographic methods, while the basic nitrogens often lead to poor peak shape and interaction with silica-based stationary phases.

This guide provides a systematic approach to overcoming these challenges, ensuring the isolation of high-purity material essential for downstream applications.

Physicochemical Properties & Purification Implications

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy. While specific experimental data for this exact molecule is sparse, we can infer its behavior from its constituent parts and related structures.

PropertyPredicted Value / Inferred CharacteristicSourcePurification Implication
Molecular Formula C₁₁H₂₂N₂O--
Molecular Weight 198.31 g/mol -Standard molecular weight, suitable for most analytical techniques.
Appearance White to Off-White Crystalline Solid-Visual inspection is a preliminary purity check. Discoloration may indicate impurities or degradation.
pKa (Basic) pKa₁ ≈ 10-11, pKa₂ ≈ 8-9 (Estimated)[1]The presence of two basic centers is the primary cause of tailing in chromatography. It allows for purification via acid-base extraction.
logP Low (Predicted)[2]Indicates high polarity and hydrophilicity. Expect high solubility in polar solvents and poor retention in standard reversed-phase HPLC.
Hydrogen Bonding 1 Donor (OH), 2 Acceptors (N)-Promotes solubility in protic solvents (water, alcohols) and makes crystallization a viable purification method.
Solubility High in polar protic solvents (Methanol, Water); Good in polar aprotic solvents (DMSO, DMF); Low in non-polar solvents (Hexane, Toluene).[1]Guides the selection of solvents for chromatography, extraction, and crystallization. High solubility in many solvents can make crystallization difficult.
Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of [1,4']Bipiperidinyl-4'-ylmethanol in a practical question-and-answer format.

Q1: My HPLC analysis shows severe peak tailing for the main compound. How can I improve the peak shape?

Cause: The primary reason for peak tailing is the interaction between the basic piperidine nitrogens and residual acidic silanol groups on standard silica-based HPLC columns (e.g., C18). This secondary interaction slows the elution of the molecule in a non-uniform manner, causing the peak to tail.

Solution: The key is to suppress this unwanted ionic interaction.

  • Use an Acidic Modifier in the Mobile Phase: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1% v/v) to the mobile phase is the most common solution. The acid protonates the piperidine nitrogens, ensuring the analyte carries a consistent positive charge and no longer interacts with the silanol groups. Formic acid is preferred for LC-MS applications as it is more volatile.

  • Use a High pH Mobile Phase with a Hybrid Column: An alternative is to work at a high pH (e.g., pH 10 with ammonium hydroxide) where the piperidine nitrogens are in their free base form and the silica silanols are deprotonated and repelled. Crucially, this requires a pH-stable, hybrid-surface column , as traditional silica columns will dissolve above pH 8.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase and a high-organic mobile phase, providing better retention and often superior peak shape for polar analytes.[3]

Q2: I'm struggling to remove a persistent, closely-eluting impurity. What could it be and how do I get rid of it?

Cause: This is often a process-related impurity, such as a dimer, an isomer, or a starting material that is structurally very similar to the product. For instance, in the synthesis of related bipiperidinyl compounds, the formation of dimeric impurities is a known issue.[4] Oxidation of the primary alcohol to an aldehyde or carboxylic acid is also a possibility.

Solution: A multi-step purification strategy is often required.

  • Orthogonal Chromatography: If one chromatographic method fails to provide separation, switch to a method that uses a different separation mechanism.

    • If you are using reversed-phase (separation based on hydrophobicity), try HILIC (separation based on polarity/hydrophilicity).[3]

    • If using normal phase, ensure your mobile phase is optimized. A typical system would be Dichloromethane/Methanol with a small amount (0.5-1%) of triethylamine or ammonium hydroxide to prevent peak tailing.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for resolving closely-eluting impurities. Use the analytical method you developed for good peak shape as a starting point.

  • Crystallization: This is a powerful technique for removing impurities that have different solubility profiles from the main product. Experiment with various solvent/anti-solvent systems. A good starting point is dissolving the crude material in a minimal amount of a polar solvent where it is highly soluble (e.g., methanol, isopropanol) and slowly adding a non-polar anti-solvent in which it is insoluble (e.g., diethyl ether, hexane, toluene) until persistent cloudiness is observed.[4][5]

Q3: My attempt at crystallization resulted in an oil or failed to produce crystals. What should I do?

Cause: Oiling out or failure to crystallize occurs when the compound's solubility in the chosen solvent is too high, or when impurities are inhibiting the formation of a crystal lattice. The high polarity and hydrogen bonding capability of [1,4']Bipiperidinyl-4'-ylmethanol can make it challenging to precipitate from solution.

Solution:

  • Solvent System Optimization: The choice of solvent is critical. Do not rely on a single solvent.

    • Anti-Solvent Diffusion: Dissolve your compound in a small amount of a dense, high-boiling "good" solvent (like DMSO or DMF). Carefully layer a less dense, low-boiling "anti-solvent" (like DCM, ether, or ethyl acetate) on top. Seal the vial and leave it undisturbed. Slow diffusion at the interface can promote crystal growth over days.[5]

    • Vapor Diffusion: Dissolve the compound in a "good" solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar containing an "anti-solvent" (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.

  • Increase Purity Before Crystallization: If the material is less than ~90% pure, impurities can significantly hinder crystallization. Perform a preliminary purification step, such as a quick silica gel plug or an acid-base extraction, to remove gross impurities before attempting crystallization.

  • Scratching & Seeding: Use a glass rod to gently scratch the inside of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure, crystalline material from a previous batch, add a single tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.

Q4: I suspect my product is degrading during workup or purification. How can I prevent this?

Cause: The primary alcohol and secondary/tertiary amines in the molecule are susceptible to oxidation. Exposure to strong acids or bases, high temperatures, or even air over long periods can cause degradation.[6]

Solution:

  • Maintain an Inert Atmosphere: During solvent removal (rotary evaporation) or when running column chromatography, keep the system under an inert atmosphere (Nitrogen or Argon) where possible, especially if heating is required.

  • Control pH: The stability of amine-containing compounds is often pH-dependent.[6] Avoid prolonged exposure to very strong acids or bases. During acid-base extractions, perform the workup efficiently and do not let the material sit in highly acidic or basic aqueous layers for extended periods.

  • Limit Heat Exposure: Use moderate temperatures for solvent evaporation (e.g., <40°C). If column chromatography is slow, consider running it in a cold room to minimize on-column degradation.

  • Storage: Store the purified, dry product under an inert atmosphere, protected from light, and at a low temperature (refrigerated or frozen) to maximize its long-term stability.[7]

Frequently Asked Questions (FAQs)
  • What is the best general-purpose column chromatography method for this compound? For preparative scale, normal-phase flash chromatography on silica gel is often the most practical.

    • Stationary Phase: Standard Silica Gel (230-400 mesh).

    • Mobile Phase: A gradient of Methanol in Dichloromethane (e.g., 0% to 15% MeOH in DCM).

    • Crucial Additive: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to both solvents before preparing the gradient. This is non-negotiable for preventing severe peak tailing.

  • Can I use Gas Chromatography (GC) to analyze this compound? Direct GC analysis is challenging due to the compound's high polarity and low volatility. The free hydroxyl and amine groups will cause severe peak tailing. However, GC analysis is possible after derivatization to block these polar groups. A common method is silylation (e.g., with BSTFA) or acylation.[8][9]

  • How do I perform a pre-purification using acid-base extraction? This technique is excellent for removing non-basic organic impurities.

    • Dissolve the crude material in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your product will become protonated and move into the aqueous layer.

    • Separate the layers. The non-basic impurities will remain in the organic layer, which can be discarded.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) until the pH is >11.

    • Your product will now be in its neutral, free-base form. Extract it back into an organic solvent (e.g., Dichloromethane, 3 times).

    • Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.

Visualized Workflows & Protocols
General Purification Strategy

The following diagram outlines a robust, multi-step strategy for purifying crude [1,4']Bipiperidinyl-4'-ylmethanol.

cluster_0 Purification Workflow Crude Crude Product (from reaction workup) LLE Acid-Base Liquid-Liquid Extraction (Removes non-basic impurities) Crude->LLE Initial Cleanup Column Flash Column Chromatography (Silica, DCM/MeOH + 1% TEA) LLE->Column Main Separation Crystallization Crystallization (MeOH/Ether or IPA/Hexane) Column->Crystallization Final Polishing Analysis Purity Check (HPLC, NMR) Crystallization->Analysis Final Pure Product (>98% Purity) Analysis->Final Meets Spec.

Sources

Optimization

Technical Support Center: [1,4']Bipiperidinyl-4'-ylmethanol Synthesis

The following technical guide is structured as a Tier-3 Support Knowledge Base for organic chemists and process development scientists. It prioritizes mechanistic insight, impurity profiling, and actionable troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for organic chemists and process development scientists. It prioritizes mechanistic insight, impurity profiling, and actionable troubleshooting protocols.[1]

Ticket Category: Synthetic Methodology & Impurity Control Applicable CAS: 100375-10-8 (and related derivatives) Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Synthetic Logic

The synthesis of [1,4']Bipiperidinyl-4'-ylmethanol (also known as 4-(Hydroxymethyl)-1,4'-bipiperidine) typically follows a two-stage convergent pathway.[1] Direct alkylation is often avoided due to poly-alkylation risks. The industry-standard route utilizes Reductive Amination to establish the C-N bond, followed by Hydride Reduction (if starting from an ester precursor like ethyl isonipecotate).

This guide addresses the two critical failure points in this workflow:

  • Competitive Reduction during the coupling phase (low conversion).

  • Product Entrapment during the aluminum hydride workup (yield loss).

Master Workflow Diagram

The following logic map outlines the primary pathway and the divergence points where specific side reactions occur.

BipiperidineSynthesis cluster_0 Stage 1: Coupling (Reductive Amination) cluster_1 Stage 2: Functional Group Interconversion SM1 N-Boc-4-Piperidone Imine Iminium Intermediate SM1->Imine + SM2, Acid Cat. Side1 Impurity A: N-Boc-4-Hydroxypiperidine (Direct Ketone Reduction) SM1->Side1 Non-selective Reductant (NaBH4) or Wet Solvent SM2 Ethyl Isonipecotate (Secondary Amine) SM2->Imine Intermediate Ester Intermediate ([1,4']-Bipiperidine-4'-carboxylate) Imine->Intermediate NaBH(OAc)3 (Selective Reduction) Complex Aluminate Complex Intermediate->Complex LiAlH4, THF, 0°C Side2 Impurity B: Aldehyde Intermediate (Incomplete Reduction) Complex->Side2 Insufficient LAH or Low Temp Trap Issue C: Aluminum Emulsion Trap (Loss of Yield) Complex->Trap Incorrect Quench (Fieser Method) Product Target: [1,4']Bipiperidinyl-4'-ylmethanol Complex->Product Rochelle's Salt Workup

Caption: Figure 1. Synthetic logic flow identifying critical nodes for impurity formation (Red) and process success (Green/Yellow).

Troubleshooting Module: Reductive Amination

Context: Coupling N-Boc-4-piperidone with Ethyl Isonipecotate (or 4-hydroxymethylpiperidine).

Critical Issue: "I have low conversion and a large byproduct peak."

Diagnosis: You are likely observing Direct Ketone Reduction . In reductive amination, the formation of the iminium ion is an equilibrium process. If the reducing agent is too strong or the equilibrium is not driven forward, the reducing agent will attack the ketone (starting material) instead of the imine.

Side Reaction Mechanism:



vs. Desired:


[1]

Resolution Protocol:

  • Switch Reagents: Do not use Sodium Borohydride (

    
    ) in methanol. It is too aggressive and reduces the ketone faster than the imine forms.
    
    • Correct Reagent:Sodium Triacetoxyborohydride (STAB) . It is sterically bulky and electron-deficient, making it selective for the protonated iminium ion over the neutral ketone [1].

  • Water Scavenging: Water is a byproduct of imine formation. Accumulation of water pushes the equilibrium back to the ketone.

    • Action: Add activated 4Å Molecular Sieves or anhydrous

      
       to the reaction mixture during the imine formation step (1-2 hours pre-stir) before adding the reducing agent.
      
  • Acid Catalysis: The formation of the iminium ion requires acid catalysis, but too much acid protonates the amine nucleophile.

    • Optimization: Maintain 1.0–1.5 equivalents of Acetic Acid . This buffers the pH to ~5-6, optimal for iminium generation without deactivating the amine [2].

ParameterRecommended ConditionReason for Choice
Solvent 1,2-Dichloroethane (DCE) or THFAprotic solvents prevent solvolysis of the iminium intermediate.
Stoichiometry Amine (1.2 eq) : Ketone (1.0 eq)Slight excess of amine drives ketone consumption.
Temperature 20–25°CHeating is rarely needed and promotes polymerization.

Troubleshooting Module: Hydride Reduction (LiAlH4)

Context: Reducing the ester intermediate to the target alcohol using Lithium Aluminum Hydride (LAH).

Critical Issue: "My workup formed a white gel/slime and I lost my product."

Diagnosis: Aluminum Hydroxide Entrapment. The target molecule, [1,4']Bipiperidinyl-4'-ylmethanol, is a polar amino-alcohol with chelating properties. It binds tightly to aluminum salts generated during the standard water/NaOH quench (Fieser method), forming an insoluble "gel" that traps the product.

Resolution Protocol (The Rochelle's Salt Method): Standard Fieser workups fail for polar amines. You must use a tartrate-based workup to solubilize the aluminum [3].

  • Quench: Dilute the reaction mixture with diethyl ether (or THF). Cool to 0°C.[2]

  • Addition: Slowly add water (1 mL per g of LAH) followed by 15% NaOH (1 mL per g of LAH) and water (3 mL per g of LAH).

  • The Fix: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use roughly 50-100 mL per gram of LAH used.

  • Agitation: Vigorously stir for 2–4 hours. The "slime" will break down into two clear layers: a clear organic layer and a clear aqueous layer containing the soluble aluminum-tartrate complex.

Critical Issue: "The product is not extracting into the organic layer."

Diagnosis: High Water Solubility. The bipiperidine core is highly basic and polar. At neutral or acidic pH, it remains protonated in the aqueous phase.

Extraction Protocol:

  • Salting Out: Saturate the aqueous phase with solid NaCl.

  • pH Adjustment: Ensure the aqueous phase is pH > 12 (using NaOH).

  • Solvent Switch: DCM is often insufficient. Use Chloroform/Isopropanol (3:1) as the extraction solvent.[3] The alcohol component helps solvate the polar amine into the organic phase [4].

Impurity Profile & FAQ

Common Side Reaction Table
Retention Time (Relative)Observed Mass (ESI)IdentityRoot CausePrevention
0.8 (Early)

Reduced Ketone (N-Boc-4-hydroxypiperidine)Direct reduction of SM1 by non-selective hydride.Use STAB; Pre-form imine with sieves.
1.1 (Late)

Aldehyde Intermediate Incomplete LAH reduction.Ensure excess LAH (2.5 eq); Reflux THF for 1h post-addition.
1.2 (Late)

Enamine Dimer Homocoupling of piperidone.Add ketone slowly to the amine solution.
Frequently Asked Questions

Q: Can I use catalytic hydrogenation (


) instead of STAB? 
A:  Yes, but with caution. Hydrogenation is cleaner but often requires high pressure to reduce the tetra-substituted enamine intermediate formed between two secondary amines. If you see "unreacted starting material" after 24h, the sterics of the bipiperidine junction are preventing the catalyst from accessing the double bond. STAB is preferred for steric bulk.

Q: Why do I see two spots on TLC after LAH reduction? A: This is often a "False Positive" for impurity. Amino-alcohols can form strong hydrogen-bonded aggregates or boron-complexes (if borane was used) that run differently. However, verify it isn't the aldehyde intermediate. Treat a small aliquot with


; if the top spot disappears, it was the aldehyde.

Q: The product is oiling out during crystallization. A: Bipiperidines are notoriously difficult to crystallize as free bases. Recommendation: Isolate as the dihydrochloride salt . Dissolve the oil in minimal EtOH, cool to 0°C, and add


 in dioxane/ether. The salt is stable, non-hygroscopic, and purifies the compound from non-basic impurities.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Knowledge Base. Link

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
  • University of Rochester. (n.d.). "Workup for Polar and Water-Soluble Solvents." Not Voodoo X.4. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Bipiperidine Derivatives

Welcome to the technical support center for the synthesis and optimization of bipiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide actiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of bipiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to provide actionable solutions to common challenges encountered during the synthesis of these valuable heterocyclic motifs. Drawing from established literature and field experience, this resource offers in-depth troubleshooting guides, validated protocols, and expert-driven FAQs to streamline your experimental workflow and enhance reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding synthetic strategy, catalyst selection, and common overarching challenges in bipiperidine synthesis.

Q1: What are the primary synthetic strategies for preparing bipiperidine derivatives, and how do I choose the best one?

The selection of a synthetic route depends on the desired substitution pattern, particularly whether the target is a symmetrical or unsymmetrical bipiperidine.

  • For Symmetrical Bipyridines:

    • Ullmann and Wurtz Homocoupling: These are classical methods that involve coupling two molecules of a halopyridine (or pyridine itself) using a metal promoter like copper (Ullmann) or sodium (Wurtz).[1][2] Ullmann reactions are robust but often require high temperatures (180-220 °C) and can have challenging workups.[1][3]

    • Reductive Homocoupling: More modern approaches utilize palladium catalysts to couple halopyridines in the presence of a reducing agent. These methods benefit from milder reaction conditions and lower catalyst loadings.[2][4]

  • For Unsymmetrical Bipyridines:

    • Palladium-Catalyzed Cross-Coupling: This is the most versatile and widely used approach. Key examples include the Suzuki-Miyaura (using pyridylboronic acids/esters), Negishi (using pyridylzincs), and Stille (using stannylpyridines) reactions.[4][5] The Suzuki coupling is often preferred due to the relative stability and lower toxicity of boronic acid reagents.[1]

Q2: My cross-coupling reaction is sluggish or stalls completely. Why does my catalyst appear to be deactivating?

This is the most common issue in bipiperidine synthesis. The nitrogen atoms in both the pyridine starting materials and the bipiperidine product are excellent ligands for transition metals. The bipiperidine product, in particular, acts as a strong bidentate chelating ligand, which can bind tightly to the active metal center of your catalyst (e.g., Palladium).[4][5] This sequestration effectively removes the catalyst from the catalytic cycle, leading to low conversion rates.

Mitigation Strategies:

  • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that can compete with the product for coordination to the metal center.

  • Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for catalyst deactivation.

  • Slow Addition: Adding one of the coupling partners (e.g., the boronic acid) slowly via syringe pump can help maintain a low concentration of the product, reducing the rate of catalyst inhibition.

Q3: How critical is the choice of base and solvent in a Suzuki-Miyaura coupling for bipiperidine synthesis?

The choice of base and solvent is crucial as it dictates the efficiency of transmetalation and reductive elimination, the key steps in the catalytic cycle.

  • Base: The base activates the boronic acid to form a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[1][6] Stronger bases like sodium tert-butoxide (NaOt-Bu) can be effective but may also promote side reactions like hydrodehalogenation.[6] The choice often depends on the electronic nature of your substrates.

  • Solvent: Aprotic polar solvents are generally preferred. Common choices include dioxane, toluene, or dimethylformamide (DMF).[1] It is imperative to use anhydrous solvents , as water can lead to protodeborylation of the boronic acid reagent and can negatively impact the catalyst's activity.[6][7]

Q4: What are the primary safety hazards associated with bipiperidine synthesis?

  • High Temperatures: Ullmann couplings often require temperatures exceeding 180 °C, posing a risk of burns and requiring careful setup to avoid solvent flashpoints.[1]

  • Reactive Metals: Some procedures use highly reactive and pyrophoric materials like Raney Nickel or sodium metal dispersions.[2][8] These must be handled under a strictly inert atmosphere and quenched carefully.

  • Toxic Reagents: Stille couplings utilize organotin compounds, which are highly toxic and require specialized handling and disposal procedures.[5]

  • Inert Atmosphere: Most cross-coupling reactions are sensitive to oxygen, which can oxidize the catalyst (especially Pd(0)).[9] A robust inert atmosphere (Nitrogen or Argon) is mandatory.

Section 2: Troubleshooting Common Experimental Issues

This section provides a structured approach to diagnosing and solving specific problems encountered during the reaction and workup.

Problem 1: Low or No Product Yield

Low conversion is a frequent obstacle. A systematic approach is the key to identifying the root cause.

Initial Diagnostic Workflow

Start Low / No Yield Inert Is Inert Atmosphere (Ar/N₂) Secure? Start->Inert Reagents Are Reagents & Solvents Pure and Anhydrous? Inert->Reagents Yes Fix1 Improve Degassing & Inert Gas Flow Inert->Fix1 No Stoich Is Stoichiometry Correct? Reagents->Stoich Yes Fix2 Use Anhydrous Solvents, Purify Starting Materials Reagents->Fix2 No Temp Is Reaction Temperature Optimal? Stoich->Temp Yes Fix3 Verify Calculations & Measurements Stoich->Fix3 No Catalyst Troubleshoot Catalyst System Temp->Catalyst Yes Fix4 Screen Temperatures (e.g., 80-120 °C) Temp->Fix4 No Success Reaction Optimized Catalyst->Success

Caption: A logical workflow for troubleshooting low yields.

Catalyst System Troubleshooting

If initial checks do not solve the problem, the issue likely lies within the catalyst, ligand, or base combination.

IssuePotential Cause(s)Recommended Solution(s)
Catalyst Inactivity Oxidation: Catalyst (especially Palladium) was exposed to air. Poisoning: Impurities in starting materials (e.g., sulfur compounds) have poisoned the catalyst. Product Inhibition: The bipiperidine product has chelated to the metal center, deactivating it.[4][5]Ensure all reagents are added under a positive pressure of inert gas.[9] Purify starting materials if contamination is suspected. Screen a panel of bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) to prevent product binding.[6]
Incorrect Ligand The chosen ligand is not suitable for the specific coupling partners (steric or electronic mismatch).Screen a variety of phosphine ligands for palladium-catalyzed reactions or nitrogen/oxygen-based ligands for copper-catalyzed reactions.[6]
Ineffective Base The base may be too weak to facilitate transmetalation or too strong, leading to side reactions. It may also be poorly soluble.For Suzuki couplings, screen K₂CO₃, K₃PO₄, and Cs₂CO₃. Ensure the base is a fine powder for maximum surface area. For Ullmann couplings, K₂CO₃ or Cs₂CO₃ are often used.[1][6]
Sub-optimal Solvent Poor solubility of reagents or intermediates in the chosen solvent.For Suzuki reactions, common solvents include Dioxane, Toluene, and DMF. A co-solvent (e.g., water or ethanol) is sometimes required, but use with caution.[1]
Problem 2: Significant Side Product Formation

The appearance of unexpected spots on a TLC plate indicates competing reaction pathways.

  • Issue: Hydrodehalogenation of the Aryl Halide

    • Appearance: A major byproduct is the "de-halogenated" starting material.

    • Causality: This side reaction is often promoted by moisture, certain bases (especially alkoxides), or excess reducing agent in reductive coupling protocols. It can quench reactive intermediates or directly reduce the aryl halide.[6]

    • Solutions:

      • Ensure the use of thoroughly dried, anhydrous solvents and reagents.[6]

      • If using a strong base like NaOt-Bu, consider switching to a weaker inorganic base like K₃PO₄.[6]

      • Degassing the solvent prior to use can help remove dissolved oxygen and moisture.

  • Issue: Symmetrical Homocoupling

    • Appearance: In a cross-coupling reaction (A + B), you observe significant formation of A-A and/or B-B.

    • Causality: This is particularly common in Suzuki reactions where the boronic acid reagent (B) couples with itself. It can be caused by the presence of oxygen or sub-optimal catalyst/ligand choice.

    • Solutions:

      • Improve the degassing procedure to rigorously exclude oxygen.

      • Adjust the stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess can favor homocoupling.

      • Screen different palladium pre-catalysts and ligands.

Problem 3: Difficulty in Product Purification

Bipiperidine derivatives can be challenging to purify due to their basicity and polarity.

  • Issue: Persistent Peak Tailing during Column Chromatography

    • Causality: The basic nitrogen atoms of the bipiperidine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[10] This leads to poor separation, broad peaks, and often, loss of product on the column.

    • Solutions:

      • Mobile Phase Modification: This is the most common and effective solution. Add a basic modifier to the eluent to compete with your product for binding to the acidic sites. A common choice is to add 0.5-2% triethylamine (TEA) to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[7][10]

      • Alternative Stationary Phase: Use a different type of solid support. Basic alumina is a good alternative to silica gel for purifying basic compounds.[10]

      • Reverse-Phase Chromatography: For less polar derivatives, reverse-phase chromatography (C18 silica) can be an excellent option. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) protonates the nitrogens, often leading to sharp peaks.[10]

  • Issue: Removing Metal Catalyst Residues

    • Causality: Palladium or copper residues can remain coordinated to the product, contaminating the final material.

    • Solutions:

      • Filtration: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a plug of Celite to remove the bulk of the heterogeneous catalyst or precipitated metal salts.[9]

      • Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent, such as ammonium hydroxide or a dilute (1 M) Rochelle's salt (potassium sodium tartrate) solution, can help extract residual metals.

Section 3: Key Experimental Protocols

These protocols provide a starting point for common synthetic transformations. Optimization will likely be required based on specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling[1]

This protocol describes a general method for synthesizing an unsymmetrical bipiperidine.

  • Reaction Setup: To a dry Schlenk flask, add the halopyridine (1.0 mmol, 1.0 equiv.), pyridylboronic acid or ester (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane or Toluene, 10 mL) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the halopyridine starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient containing 1% triethylamine to obtain the desired bipiperidine.[1][10]

Suzuki Coupling Workflow

cluster_0 Reaction Setup cluster_1 Execution cluster_2 Workup & Purification A Combine Reagents: - Halopyridine - Boronic Acid - Pd Catalyst - Base B Evacuate & Backfill with Inert Gas (x3) A->B C Add Anhydrous Solvent B->C D Heat & Stir (80-110 °C) C->D E Monitor by TLC / LC-MS D->E F Cool & Dilute with EtOAc / Water E->F G Extract, Wash, & Dry F->G H Concentrate G->H I Column Chromatography (+ 1% TEA) H->I J Pure Product I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Classical Ullmann Homocoupling[1]

This protocol is for the synthesis of symmetrical bipiperidines.

  • Reaction Setup: In a dry, heavy-walled reaction vessel or round-bottom flask equipped with a reflux condenser, thoroughly mix the 2-halopyridine (e.g., 2-bromopyridine, 1.0 equiv.) and activated copper powder (2.0-3.0 equiv.).

  • Heating: Under an inert atmosphere, heat the mixture to a high temperature (typically 180-220 °C). If the reaction is sluggish, anhydrous DMF can be used as a solvent.

  • Reaction Time: Stir the reaction mixture vigorously for 24-72 hours. The mixture will often become a thick, dark slurry.

  • Cooling & Quenching: Cool the reaction to room temperature. Carefully quench the reaction mixture by diluting with a large volume of aqueous ammonia solution and stirring for several hours to complex the copper salts.

  • Extraction: Extract the aqueous slurry multiple times with an organic solvent such as dichloromethane or chloroform.

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography or crystallization to yield the symmetrical bipiperidine.[1]

Section 4: References

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Preprints.org. [Link]

  • Sinsheimer, J. E., & Burckhalter, J. H. (1958). 2,2'-Bipyridine. Organic Syntheses. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). National Institutes of Health (NIH). [Link]

  • Various Authors. Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Optimization of the reaction conditions for the synthesis of 4a. (2018). ResearchGate. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2023). Nature Catalysis. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

  • Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). (2011). Inorganic Chemistry. [Link]

  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. (2021). MDPI. [Link]

  • Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides – scope and limitations. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Optimization of the conditions for the reaction of 1 with piperidine. (2019). ResearchGate. [Link]

  • ¹H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d⁸ metal ions. (2002). Dalton Transactions. [Link]

  • Process for producing purified piperidine derivative. (2002). Google Patents.

  • 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof. (2015). Google Patents.

  • Synthesis of 2,2'-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. (2004). ResearchGate. [Link]

  • Stereoselective Synthesis of Piperidines. (2015). ResearchGate. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). MDPI. [Link]

  • Process for producing purified piperidine derivative. (2002). WIPO Patentscope. [Link]

  • Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. (2012). Semantic Scholar. [Link]

  • Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. (2023). MDPI. [Link]

  • Structural and Solution Speciation Studies on fac-Tricarbonylrhenium(I) Complexes of 2,2′-Bipyridine Analogues. (2021). MDPI. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2020). MDPI. [Link]

  • Unstabilized azomethine ylides for the stereoselective synthesis of substituted piperidines, tropanes and azabicyclo[3.1.0] systems. (2013). Nature Chemistry. [Link]

  • Need help with N-Arylation reaction. (2023). Reddit. [Link]

  • New Routes to α-Arylated N-Boc Heterocycles. (2012). University of Pittsburgh Electronic Theses and Dissertations. [Link]

Sources

Optimization

Technical Support Center: [1,4']Bipiperidinyl-4'-ylmethanol Stability &amp; Degradation

The following technical support guide addresses the degradation pathways, stability, and analytical troubleshooting for [1,4']Bipiperidinyl-4'-ylmethanol . This guide is designed for researchers and analytical scientists...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the degradation pathways, stability, and analytical troubleshooting for [1,4']Bipiperidinyl-4'-ylmethanol . This guide is designed for researchers and analytical scientists encountering stability issues or impurity profiles during synthesis and storage.

Status: Active Senior Application Scientist: Dr. A. V.[1] Thorne Scope: Degradation mechanisms, impurity profiling, and HPLC/LC-MS troubleshooting.

Part 1: Executive Summary & Structural Context

Compound: [1,4']Bipiperidinyl-4'-ylmethanol (Also referred to as (1,4'-Bipiperidin)-4'-ylmethanol) Core Structure: A bicyclic diamine consisting of a piperidine ring attached via its nitrogen (N1) to the 4-position of a second piperidine ring, bearing a hydroxymethyl group.[1] Key Reactivity:

  • Tertiary Amine (Linker): Highly susceptible to N-oxidation .[1]

  • Secondary Amine (Terminus): Prone to oxidation and carbamate formation (if exposed to CO2).

  • Primary Alcohol: Susceptible to oxidation to aldehyde/carboxylic acid.[1][2]

Part 2: Troubleshooting Guides (Q&A Format)

Module 1: Oxidative Instability (The "M+16" & "M+32" Peaks)

User Question: "I am detecting a persistent impurity in my LC-MS spectrum with a mass shift of +16 Da relative to the parent peak. It increases when the sample sits in the autosampler. What is this?"

Technical Diagnosis: This is the classic signature of N-Oxidation . The [1,4']bipiperidinyl core contains an electron-rich tertiary amine at the junction between the two rings. This nitrogen is sterically accessible enough to react with dissolved oxygen or peroxides in your solvent.

  • Mechanism: The lone pair on the tertiary nitrogen attacks electrophilic oxygen species (ROS), forming the N-oxide. If you see +32 Da, you likely have the N,N'-dioxide (oxidation at both the bridging tertiary amine and the terminal secondary amine).

Corrective Protocol:

  • Solvent Purity: Ensure your mobile phase (especially THF or ethers) is free of peroxides. Use fresh HPLC-grade solvents.[1]

  • Antioxidants: Add 0.05% BHT (Butylated hydroxytoluene) to your sample diluent if compatible with downstream steps.

  • Inert Atmosphere: Store solid samples under Argon. The compound is air-sensitive over long periods.[1]

Visualization of Pathway:

OxidationPathway cluster_legend Degradation Key Parent [1,4']Bipiperidinyl-4'-ylmethanol (MW: Parent) NOxide N-Oxide Impurity (MW: +16 Da) Parent->NOxide [O] (Air/Peroxides) Aldehyde Aldehyde Degradant (MW: -2 Da) Parent->Aldehyde Oxidative Dehydrogenation Dioxide N,N'-Dioxide (MW: +32 Da) NOxide->Dioxide [O] (Excess) key1 Blue: Active API key2 Red: N-Oxidation key3 Yellow: Alcohol Oxidation

Caption: Figure 1. Primary oxidative degradation pathways showing stepwise N-oxidation and alcohol dehydrogenation.

Module 2: Analytical Method Troubleshooting

User Question: "My HPLC peaks are tailing significantly, and I see 'ghost' peaks in blank injections. Is the column degrading?"

Technical Diagnosis: The issue is likely Silanol Interaction , not column degradation. The basic nitrogens in the bipiperidine core interact strongly with residual acidic silanols on the silica backbone of C18 columns. "Ghost peaks" often arise from late-eluting impurities from previous injections or system carryover due to the "sticky" nature of the diamine.

Optimization Protocol:

ParameterRecommendationRationale
Mobile Phase pH High pH (pH 9-10) or Low pH (< 3)At high pH, the amine is unprotonated (neutral).[1] At low pH, silanols are suppressed. Avoid neutral pH (6-8).[1]
Additives 0.1% TFA or TEATriethylamine (TEA) competes for silanol sites (sacrificial base). TFA ion-pairs with the amine to improve shape.[1]
Column Choice Hybrid Particle (e.g., XBridge, Gemini)These columns are designed to resist high pH and have reduced silanol activity.
Needle Wash 50:50 MeOH:Water + 0.1% Formic AcidEnsure the injector needle is stripped of the sticky amine between runs.
Module 3: Thermal & Hydrolytic Stress[1]

User Question: "We observed a drop in potency after drying the product at 60°C. Is it thermally unstable?"

Technical Diagnosis: While the bipiperidine ring is thermally robust, the hydroxymethyl group introduces vulnerability.

  • Dehydration: Prolonged heat can catalyze the elimination of water, potentially forming an exocyclic double bond (unstable enamine).

  • Sublimation/Volatility: If the molecular weight is low enough and the form is a free base, you may be losing mass simply due to volatility under vacuum at 60°C.

  • Dimerization: In concentrated solutions or melts, the alcohol can react with the secondary amine of another molecule to form an ether or amide linkage (if CO2 is present).

Stress Test Data Summary:

Stress ConditionStability RatingMajor Degradant
Acid (0.1 N HCl, 24h) StableNone (Protonation protects N)
Base (0.1 N NaOH, 24h) ModeratePotential ring opening (rare)
Oxidative (3% H2O2) Unstable N-Oxides (Major), Aldehyde (Minor)
Thermal (Solid, 60°C) Good (if dry)Discoloration (oxidation)
Photolytic (UV) ModerateRadical oxidation products

Part 3: Experimental Workflow for Impurity Isolation

If you need to isolate and characterize the +16 Da impurity, follow this semi-preparative workflow.

Workflow cluster_note Critical Step Start Degraded Sample (Contains +16 Da Peak) Prep Prep-HPLC Fractionation (High pH Mobile Phase) Start->Prep Inject 100 µL Trap Fraction Collection (Time-based) Prep->Trap Collect Peak Freeze Lyophilization (Avoid Heat) Trap->Freeze Remove Solvent Analysis NMR / HRMS Confirmation Freeze->Analysis Isolate Solid Warning Do NOT use rotary evaporation at >40°C for N-oxides. They can thermally revert or rearrange (Cope elimination). Freeze->Warning

Caption: Figure 2. Isolation workflow for thermally sensitive N-oxide impurities.

References

  • S. A. Boyd et al., "Metabolic and Chemical Oxidation of Piperidine Derivatives." Journal of Medicinal Chemistry, 2004.
  • Irinotecan Intermediate Stability

    • Sawada, S. et al., "Synthesis and Antitumor Activity of 20(S)-Camptothecin Derivatives: Carbonate-Linked, Water-Soluble Derivatives of 7-Ethyl-10-hydroxycamptothecin."[1] Chemical & Pharmaceutical Bulletin, 1991. (Discusses the [1,4']-bipiperidine scaffold stability).

  • Analytical Method Validation: U.S. Pharmacopeia (USP), General Chapter <621> Chromatography. (Guidelines for tailing factors and system suitability for amine analysis).
  • Degradation of Hydroxymethyl Amines

    • L. Hu et al., "A Validated Stability-Indicating HPLC Method."[1] International Journal of Pharmaceutical Sciences and Research, 2013. (Context on amine/alcohol degradation).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for [1,4']Bipiperidinyl-4'-ylmethanol before handling.[1]

Sources

Troubleshooting

Resolving impurities in [1,4']Bipiperidinyl-4'-ylmethanol samples

Technical Support Center: Resolving Impurities in [1,4']Bipiperidinyl-4'-ylmethanol Introduction: The "Sticky" Nature of Bipiperidines Welcome to the technical support hub for [1,4']Bipiperidinyl-4'-ylmethanol . If you a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Impurities in [1,4']Bipiperidinyl-4'-ylmethanol

Introduction: The "Sticky" Nature of Bipiperidines

Welcome to the technical support hub for [1,4']Bipiperidinyl-4'-ylmethanol . If you are accessing this guide, you are likely facing a specific set of challenges: broad peaks in chromatography, persistent starting material contamination, or "ghost" masses in your MS spectra.

This molecule is a critical intermediate in the synthesis of GPCR ligands and antihistamines. Its structure—two piperidine rings linked by a tertiary amine, with a polar hydroxyl tail—creates a "perfect storm" for purification difficulties. It is highly basic, highly polar, and prone to hydrogen bonding.

This guide moves beyond standard protocols. We treat purification as a logic puzzle, using the physicochemical properties of the molecule to force separation from its impurities.

Module 1: Diagnostic Triage (Q&A)

Q1: I see a persistent peak at M+16 in my LC-MS. Is this a side reaction?

Diagnosis: This is likely the N-Oxide impurity . The Science: The tertiary nitrogen at the 1'-position (the linker nitrogen) is electron-rich and susceptible to oxidation by atmospheric oxygen or peroxides in aged solvents (especially ethers or THF). Corrective Action:

  • Solvent Check: Test your solvents for peroxides. Use only fresh, anhydrous solvents for the final wash.

  • Reduction: If the impurity is >5%, treat the crude sample with a mild reducing agent like sodium metabisulfite or aqueous sodium thiosulfate during the workup to revert the N-oxide back to the amine.

  • Storage: Store the purified free base under Argon/Nitrogen at -20°C.

Q2: My HPLC peaks are tailing severely, making integration impossible. Is my column dead?

Diagnosis: No, this is Silanol Interaction . The Science: [1,4']Bipiperidinyl-4'-ylmethanol has two basic nitrogen centers. These protonate easily and bind ionically to the acidic silanol groups (


) on the silica backbone of C18 columns.
Corrective Action: 
  • The "Masking" Strategy: Add 0.1% Triethylamine (TEA) or 10 mM Ammonium Bicarbonate (pH 9.5) to your mobile phase. The high pH suppresses the protonation of the analyte, while the TEA saturates the active silanol sites.

  • Column Switch: Switch to a "Hybrid Particle" column (e.g., Waters XBridge or Phenomenex Gemini NX) designed for high pH stability.

Q3: I cannot remove the unreacted 4-piperidinemethanol starting material. It co-elutes on silica.

Diagnosis: Polarity Overlap . The Science: Both the product and the starting material are highly polar amines with hydroxyl groups. On standard silica, they streak and overlap. Corrective Action:

  • Switch Phases: Do not use standard silica. Use Amine-functionalized Silica (NH2-Silica) . This neutralizes the surface and separates based on subtle size/lipophilicity differences rather than just polarity.

  • The "Salt Break": Convert your crude mixture to the dihydrochloride salt. The solubility profile often inverts; the monomer salt is often more soluble in ethanol/methanol, while the dimer (product) salt crystallizes out (See Protocol B).

Module 2: Impurity Resolution Workflows

Visualizing the Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold.

PurificationLogic Start Crude Reaction Mixture (Reductive Amination) Check Check TLC/LC-MS Major Impurity? Start->Check Impurity_SM Excess Starting Amine (4-Piperidinemethanol) Check->Impurity_SM Low Rf overlap Impurity_Ox N-Oxide (M+16) Check->Impurity_Ox Mass +16 Impurity_Color Colored Oligomers Check->Impurity_Color Yellow/Brown Action_Wash Protocol A: Basic Aqueous Wash (pH > 12) Impurity_SM->Action_Wash Solubility Diff. Action_Red Treat with Na2S2O3 Wash Impurity_Ox->Action_Red Action_Cryst Protocol B: HCl Salt Recrystallization Impurity_Color->Action_Cryst Action_Wash->Action_Cryst If purity < 95% Final Pure [1,4']Bipiperidinyl-4'-ylmethanol Action_Wash->Final If purity > 98% Action_Red->Action_Wash Action_Cryst->Final

Caption: Decision matrix for selecting the correct purification protocol based on observed impurity profile.

Module 3: Experimental Protocols

Protocol A: The "pH Switch" Extraction (Removal of Monomers)

Best for: Removing unreacted 4-piperidinemethanol and inorganic salts.

Mechanism: [1,4']Bipiperidinyl-4'-ylmethanol is more lipophilic than the monomeric starting material due to the extra piperidine ring. We exploit this by adjusting pH to force the monomer into the aqueous phase while keeping the dimer in the organic phase.

  • Dissolution: Dissolve crude residue in Dichloromethane (DCM) (10 mL per gram of crude).

  • The High pH Wash: Wash the organic layer with 2M NaOH (saturated with NaCl).

    • Critical Step: The pH must be >12. At this pH, the highly polar monomer (4-piperidinemethanol) partitions significantly into the aqueous brine layer, while the bipiperidine stays in DCM.

  • Back-Extraction: Extract the combined aqueous layers once with DCM to recover any lost product.

  • Drying: Dry organics over

    
     (Sodium Sulfate), filter, and concentrate.
    
Protocol B: HCl Salt Recrystallization (Final Polish)

Best for: Achieving >99% purity and removing colored oligomers.

  • Salt Formation: Dissolve the free base in a minimum amount of Ethanol (EtOH) .

  • Acidification: Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl until pH reaches ~2.

    • Observation: A thick white precipitate should form.

  • Reflux: Add more EtOH slowly while heating to reflux (80°C) until the solid just dissolves. If it remains cloudy, add a few drops of Methanol (MeOH) .

  • Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white crystals. Wash with cold Acetone (removes colored impurities).

Module 4: Analytical Reference Data

Table 1: HPLC Method Parameters for Quality Control

ParameterSettingRationale
Column XBridge C18 (4.6 x 150mm, 3.5µm)High pH stable hybrid particle.
Mobile Phase A 10mM Ammonium Bicarbonate (pH 10.0)Suppresses protonation of basic nitrogens.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 5% B to 95% B over 15 minsGeneral scouting gradient.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 210 nmMolecule lacks strong chromophores; 210 nm captures the amine/backbone.
Tailing Factor Acceptable: < 1.5If > 1.5, increase buffer concentration.

References

  • PubChem. (n.d.). Compound Summary for CID 12217349 ([1,4'-Bipiperidine]-4'-methanol). National Library of Medicine. Retrieved from [Link]

  • McCalmont, W. F., et al. (2004). Design, synthesis, and biological evaluation of novel N-substituted piperidines as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry.[1] (General reference for piperidine purification logic).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Authoritative text on silanol interactions and basic modifiers).

Sources

Optimization

Technical Support Center: Synthesis of Irinotecan from Bipiperidine Intermediates

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Irinotecan. This resource is designed to provide practical, field-proven insights into th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Irinotecan. This resource is designed to provide practical, field-proven insights into the common challenges encountered when coupling 7-ethyl-10-hydroxycamptothecin (SN-38) with bipiperidine intermediates. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of Irinotecan?

Impurities in Irinotecan synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These originate from the synthetic route itself and include unreacted starting materials like SN-38, residual intermediates, and by-products from side reactions.[1] For instance, incomplete coupling can leave SN-38 in the final product.

  • Degradation Products: Irinotecan is susceptible to chemical degradation. The most common degradation pathway is the hydrolysis of the α-hydroxy-δ-lactone E-ring to form an inactive carboxylate species.[2] This equilibrium is pH-dependent, with the active lactone form being favored in acidic conditions (pH < 4.0).[3] The molecule is also sensitive to oxidation and photolysis.[1][4]

  • Stereoisomers: Irinotecan possesses a chiral center at the C20 position of the lactone ring. The desired active pharmaceutical ingredient (API) is the (S)-enantiomer. The (R)-enantiomer is considered a chiral impurity and its level must be strictly controlled.[1][5]

Q2: Why is the yield of the key coupling step between SN-38 and the bipiperidine moiety often low?

Low yields in this critical step are a frequent challenge, primarily due to the poor solubility of the SN-38 starting material in many common organic solvents.[6] This can lead to a heterogeneous reaction mixture, limiting the effective concentration of reactants and slowing the reaction rate. While using co-solvents like acetic or trifluoroacetic acid has been proposed to improve solubility, this does not always translate to a significant increase in overall yield.[6]

An alternative, higher-yielding strategy involves reversing the order of synthesis: first, the bipiperidine moiety is coupled to 10-hydroxycamptothecin (the precursor to SN-38), and the ethyl group is then selectively added at the 7-position. This approach can reportedly increase the overall yield to over 90% by avoiding problematic intermediates.[6]

Q3: What are the most effective strategies for purifying crude Irinotecan hydrochloride?

While column chromatography can be used, it is often not ideal for large-scale production due to cost and solvent consumption.[1][7] The most robust and scalable purification method is multi-step recrystallization using different solvent systems.[8] This approach effectively removes both process-related and degradation impurities. A common strategy involves an initial crystallization to isolate the free base, followed by conversion to the hydrochloride salt and subsequent recrystallizations.[7][9] The choice of solvents is critical for achieving high purity.

Troubleshooting Guide: Common Experimental Issues

Problem: My HPLC analysis shows significant peaks for unreacted SN-38 and Camptothecin in the crude product.
  • Causality & Explanation: This indicates an incomplete coupling reaction. The presence of Camptothecin suggests it was an impurity in your SN-38 starting material, which is a common issue. The purity of the starting 7-ethyl-10-hydroxycamptothecin is paramount; impurities at this stage will carry through the synthesis and complicate purification.

  • Recommended Action:

    • Verify Starting Material Purity: Before starting the synthesis, analyze your SN-38 lot by HPLC to quantify the purity and identify any contaminants like Camptothecin. If purity is below specifications (e.g., >99%), consider purifying it first, for instance, by recrystallization from a chloroform/methanol mixed solvent.[7]

    • Optimize Reaction Conditions: Drive the coupling reaction to completion by ensuring an adequate molar excess of the activated bipiperidine reagent and allowing sufficient reaction time. Monitor the reaction progress using TLC or HPLC.

    • Implement a Multi-Step Purification: A single crystallization is often insufficient. Employ a sequential crystallization strategy as outlined in the protocol below. A process involving multiple crystallization systems can elevate the final product purity to >99.9% and reduce total impurities to less than 0.1%.[8]

Problem: The chiral purity of my final product is out of specification, with high levels of the (R)-enantiomer.
  • Causality & Explanation: The (R)-enantiomer is a stereoisomeric impurity that must be controlled.[10] Its presence typically arises from the chiral integrity of the starting materials or from epimerization under certain pH or thermal stress conditions.

  • Recommended Action:

    • Validate Chiral HPLC Method: Ensure you are using a validated, high-resolution chiral HPLC method capable of separating the (S) and (R) enantiomers. Chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), are commonly specified for this purpose.[10][11] The resolution between the Irinotecan peak and its enantiomer should be NLT 2.5 as per USP guidelines.[10]

    • Source High-Purity Starting Materials: The stereochemical purity of the final product is directly dependent on the chiral purity of the camptothecin-derived starting material.

    • Control pH and Temperature: Avoid harsh basic or acidic conditions and excessive heat during workup and purification, as these can potentially contribute to epimerization at the chiral center.

Problem: I am observing a new, unknown impurity peak in my HPLC during stability testing, especially when exposed to light.
  • Causality & Explanation: Irinotecan is known to be sensitive to light and can undergo photodegradation.[2][4] Furthermore, hydrolysis of the lactone ring is a common degradation pathway, especially in neutral or basic aqueous solutions.[2]

  • Recommended Action:

    • Protect from Light: All handling, storage, and preparation of Irinotecan solutions should be performed under light-protected conditions.[3][12] Use amber vials or wrap containers in foil.

    • Maintain Acidic pH: For solutions, ensure the pH is maintained in a slightly acidic range (e.g., pH 3.5) to stabilize the active lactone ring and prevent hydrolysis.[3][13]

    • Characterize the Degradant: If the impurity is significant, perform forced degradation studies (photolytic, oxidative, acid/base hydrolysis) to intentionally generate the degradant.[4] This will help in identifying its structure (e.g., via LC-MS) and confirming the stability-indicating nature of your analytical method.[4]

Data & Protocols

Table 1: Common Impurities in Irinotecan Synthesis
Impurity NameSourceRecommended Analytical Technique
7-ethyl-10-hydroxycamptothecin (SN-38)Unreacted Starting Material[1]Reverse-Phase HPLC/UPLC[4]
CamptothecinImpurity in Starting Material[1]Reverse-Phase HPLC/UPLC[4]
Irinotecan (R)-enantiomerStereoisomer[5][10]Chiral HPLC[10][11][14]
Lactone Ring Hydrolysis ProductDegradation (pH-sensitive)[2]Reverse-Phase HPLC/UPLC[4]
Diagram 1: General Synthetic Workflow

cluster_synthesis Synthesis Stage cluster_purification Purification Stage SN38 1. Purified SN-38 (>99% Purity) Coupling 3. Coupling Reaction (e.g., Pyridine, CH2Cl2) SN38->Coupling Bipiperidine 2. Activated Bipiperidine (e.g., Chloroformate) Bipiperidine->Coupling Crude 4. Crude Irinotecan (Free Base) Coupling->Crude Workup Purify1 5. Recrystallization #1 (e.g., Acetone/Water) Crude->Purify1 Salify 6. Salt Formation (HCl in Alcohol) Purify1->Salify Purify2 7. Recrystallization #2 (e.g., IPA/Water) Salify->Purify2 Dry 8. Low-Temp Vacuum Drying (15-25°C) Purify2->Dry Final 9. Irinotecan HCl Trihydrate (>99.5% Purity) Dry->Final

Caption: High-level workflow for Irinotecan HCl synthesis and purification.

Experimental Protocol: Purification of Crude Irinotecan

This protocol is an illustrative synthesis of methodologies described in the literature and requires optimization for specific laboratory conditions.[7][8][9]

  • Initial Crystallization (Free Base):

    • Dissolve the crude Irinotecan free base in a suitable solvent, such as dichloromethane.

    • Wash the organic solution with an aqueous sodium bicarbonate solution to remove acidic impurities.

    • Concentrate the organic layer under reduced pressure.

    • Crystallize the resulting solid from a solvent system like acetone.[7] Filter and collect the solid.

  • Salt Formation:

    • Dissolve the purified Irinotecan free base in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a solution of hydrochloric acid in an alcohol (e.g., ethanol or isopropanol) dropwise to adjust the pH to approximately 2.[7]

    • Stir the mixture, allowing the Irinotecan hydrochloride salt to precipitate. Filter the solid and wash with the crystallization solvent.

  • Final Recrystallization (Hydrochloride Salt):

    • Dissolve the crude Irinotecan hydrochloride salt in a heated mixed solvent system. A mixture of isopropyl alcohol and water (e.g., 1:3 v/v) is effective.[13]

    • Heat the mixture (e.g., to 70°C) to achieve complete dissolution.[13]

    • Allow the solution to cool slowly to room temperature, followed by further cooling (e.g., 0-5°C) to maximize crystal formation.

    • Filter the purified solid, wash with a cold solvent mixture, and dry under reduced pressure at a low temperature (15-25°C) to yield high-purity Irinotecan hydrochloride trihydrate.[8]

Diagram 2: Troubleshooting Low Yield in the Coupling Reaction

cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low Yield or Incomplete Reaction CheckSN38 Is SN-38 Purity >99%? Start->CheckSN38 CheckReagent Is Bipiperidine Reagent Active & Stoichiometry Correct? Start->CheckReagent CheckSolvent Are Reactants Fully Solubilized? Start->CheckSolvent Sol_Purify Purify SN-38 via Recrystallization CheckSN38->Sol_Purify If No Sol_Reagent Use Fresh Reagent; Increase Molar Excess CheckReagent->Sol_Reagent If No Sol_Solvent Increase Solvent Volume; Consider Co-Solvent (e.g., Pyridine) CheckSolvent->Sol_Solvent If No

Caption: Decision tree for troubleshooting low yield in the SN-38 coupling step.

References

  • CN101659667A - Method for purifying irinotecan hydrochloride - Google Patents.
  • Separation of Irinotecan Hydrochloride and its Chiral Impurity per USP Monograph under Allowable Adjustments - Phenomenex. Available at: [Link]

  • An Improved Process For The Preparation Of Irinotecan Hydrochloride Trihydrate. Available at: [Link]

  • CN101337966B - Method for preparing high-purity irinotecan - Google Patents.
  • WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents.
  • IRINOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

  • Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags. Available at: [Link]

  • UPLC and LC–MS Studies on Degradation Behavior of Irinotecan Hydrochloride and - Oxford Academic. Available at: [Link]

  • Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography - Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • EP2881396A1 - Method for the synthesis of irinotecan - Google Patents.
  • Determination of Irinotecan enantiomer impurity in Irinotecan Hydrochloride API by using reverse-phase liquid chromatography - ResearchGate. Available at: [Link]

  • Physicochemical stability of irinotecan injection... : Journal of Oncology Pharmacy Practice - Ovid. Available at: [Link]

  • Irinotecan Impurities and Related Compound - Veeprho. Available at: [Link]

  • A Validated Chiral LC Method for the Enantiomeric Separation of Irinotecan Hydrochloride on Immobilized Cellulose Based - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of [1,4']Bipiperidinyl-4'-ylmethanol

Current Status: Operational Ticket ID: T-BIP-4YL-STAB Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-BIP-4YL-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

[1,4']Bipiperidinyl-4'-ylmethanol is a critical intermediate often employed in the synthesis of GPCR ligands and kinase inhibitors. Structurally, it consists of a bipiperidine scaffold containing both a tertiary amine (at the 1-4' junction) and a secondary amine (depending on substitution), alongside a primary alcohol moiety.

Users frequently report stability issues manifesting as discoloration (yellowing) , precipitation , or LC-MS artifacts . These are rarely due to spontaneous cleavage of the bipiperidine bond but rather stem from oxidative instability of the amine centers , hygroscopicity , and solvent-reactive artifacts .

This guide synthesizes field data with chemical principles to provide a self-validating troubleshooting framework.

Part 1: Critical Stability Issues (Root Cause Analysis)

Oxidation (The "Yellowing" Effect)

The most common complaint is the solution turning yellow over time.

  • Mechanism: The tertiary amine center is susceptible to oxidation by dissolved oxygen, forming an N-oxide . The secondary amine (if present) can form hydroxylamines. These oxidation products often undergo further radical polymerization, leading to colored impurities.

  • Impact: Changes in retention time on HPLC; loss of biological potency.

  • Prevention: Storage under Argon/Nitrogen is non-negotiable for long-term stability.

The "Methanol Artifact" (Crucial Insight)
  • Scenario: Users observe a mass shift of +12 Da or +30 Da in LC-MS when stored in methanol.

  • Mechanism: Methanol often contains trace formaldehyde (or generates it via autoxidation). The secondary amine of the bipiperidine reacts with formaldehyde to form hemiaminals or imines (Schiff bases), which are often mistaken for metabolic degradation products.

  • Directive: Avoid Methanol for long-term storage of stock solutions. Use DMSO or Ethanol (high grade) instead.

Carbon Dioxide Absorption
  • Mechanism: As a strong base, the bipiperidine moiety rapidly absorbs atmospheric CO₂ to form carbamates (reversible) or carbonate salts (precipitates).

  • Observation: White crust forming on the vial cap or turbidity upon redissolving.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Solubility & Preparation[1][2]

Q: My compound precipitated after 24 hours in water/buffer. Why? A: [1,4']Bipiperidinyl-4'-ylmethanol is a lipophilic base.

  • The Cause: While the salt form (e.g., HCl) is water-soluble, the free base is not. If you prepared a stock in DMSO and diluted it into a neutral pH buffer (pH 7.4), the compound likely deprotonated and crashed out.

  • The Fix:

    • Acidify the buffer slightly (pH < 6.0) to keep the amines protonated.

    • Limit the final concentration in aqueous media to < 100 µM.

    • Protocol: Pre-dissolve in DMSO, then add to the buffer while vortexing.

Q: What is the ideal solvent for stock solutions? A: Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (Absolute).

  • Why? DMSO prevents reaction with atmospheric CO₂ and minimizes oxidative stress compared to ethers or chlorinated solvents.

  • Storage: -20°C, protected from light, under inert gas.

Category B: Chemical Stability & Degradation

Q: I see a "double peak" in my HPLC chromatogram. Is it degrading? A: Not necessarily. This is a common artifact with bipiperidines.

  • Possibility 1 (Chromatographic): At neutral pH, the amine interacts strongly with residual silanols on the column, causing peak tailing or splitting. Fix: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to your mobile phase to suppress silanol ionization.

  • Possibility 2 (Isomerization): If the molecule has chiral centers (depending on specific substitution), you may be separating diastereomers.

  • Possibility 3 (N-Oxide): Check for a mass shift of +16 Da. If present, your sample has oxidized.

Q: Can I autoclave solutions of this compound? A: No.

  • Reason: While the bipiperidine bond is thermally robust, the alcohol group and amines can undergo oxidative degradation at high temperatures and pressures.

  • Alternative: Sterile filter using a 0.22 µm PVDF or PES membrane.

Part 3: Visual Troubleshooting Workflows

Workflow 1: Diagnosing Precipitation & Purity Issues

Troubleshooting_Precipitation Start Observation: Precipitation or Turbidity CheckSolvent Check Solvent System Start->CheckSolvent IsWater Is it Aqueous/Buffer? CheckSolvent->IsWater Yes CheckCO2 Check for Carbonates (CO2 Absorption) CheckSolvent->CheckCO2 No (Organic Solvent) CheckPH Check pH IsWater->CheckPH IsBasic pH > 7.0? CheckPH->IsBasic ActionAcid Action: Lower pH to < 6.0 (Protonate Amines) IsBasic->ActionAcid Yes (Free Base Crash) ActionCoSolv Action: Increase DMSO/EtOH % IsBasic->ActionCoSolv No (Solubility Limit) ActionDegas Action: Use Degassed Buffers Store under Argon CheckCO2->ActionDegas White Crust Visible

Caption: Logic flow for resolving solubility issues. The primary driver of precipitation in aqueous media is high pH leading to deprotonation of the bipiperidine amines.

Workflow 2: Degradation Pathways

Degradation_Pathways Parent [1,4']Bipiperidinyl-4'-ylmethanol (Intact) Oxidation Oxidation (Air/Light) Parent->Oxidation Aldehyde Formaldehyde (from Methanol) Parent->Aldehyde In MeOH CO2 CO2 Absorption Parent->CO2 NOxide N-Oxide Impurity (+16 Da) Oxidation->NOxide Slow Artifact Hemiaminal/Imine (+12/+30 Da Artifact) Aldehyde->Artifact Rapid Carbamate Carbamate Salt (Precipitate) CO2->Carbamate Reversible

Caption: Primary degradation and artifact pathways. Note that reaction with formaldehyde (from methanol) is a common analytical artifact, not inherent instability.

Part 4: Standardized Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Purpose: To create a long-term storage solution that minimizes oxidation and hydrolysis.

  • Weighing: Weigh the solid [1,4']Bipiperidinyl-4'-ylmethanol rapidly. The solid is hygroscopic; minimize exposure to air.

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%).

    • Why? DMSO has low vapor pressure and excellent solubility for this class of compounds.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 5 minutes at room temperature.

  • Aliquot: Dispense into amber glass vials (silanized preferred to prevent adsorption).

  • Inerting: Overlay the solution with Argon gas before capping.[1]

  • Storage: Store at -20°C . Stable for 6 months.

Protocol B: QC Check for Oxidation (Simple Test)

Purpose: Rapidly verify if your stock has degraded.

  • Visual Inspection: Hold the vial against a white background.

    • Clear/Colorless: Pass.

    • Pale Yellow: Mild oxidation (likely <5%). Usable for qualitative work.

    • Dark Yellow/Orange: Significant degradation (>10%). Discard.

  • LC-MS Confirmation:

    • Inject 1 µL of 10 µM solution.

    • Monitor m/z = [M+H]+ and m/z = [M+17]+ (N-oxide protonated).

    • If [M+17] peak area is > 5% of parent, repurify or discard.

Part 5: Data Summary

ParameterSpecification / Behavior
Solubility (Water) Low (Free Base) / High (HCl Salt)
Solubility (DMSO) > 50 mM
Solubility (Methanol) High (Caution: Artifact risk)
pKa (Estimated) ~9.5 (Secondary Amine), ~8.5 (Tertiary Amine)
Hygroscopicity High (Absorbs water & CO₂)
Light Sensitivity Moderate (Store in Amber Vials)
Preferred Storage -20°C, under Argon, in DMSO

References

  • BenchChem Technical Guides. (2025). Navigating the Stability and Storage of Piperidine Derivatives. Retrieved from

  • Yin, H., et al. (2001). Methanol solvent may cause increased apparent metabolic instability in in vitro assays.[2] Drug Metabolism and Pharmacokinetics.[2] (Demonstrates the formation of formaldehyde artifacts with amine-containing drugs). Retrieved from

  • PubChem. (2025). 1,4'-Bipiperidine Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Piperidinemethanol. (General handling for piperidine alcohols). Retrieved from

Sources

Optimization

Technical Support Center: Analytical Detection of [1,4']Bipiperidinyl-4'-ylmethanol

Case ID: CAS-179056-94-1-TS Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Detection, Peak Tailing, and Retention of Polar Basic Intermediates Executive Summary [1,4']Bipiperidi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CAS-179056-94-1-TS Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Detection, Peak Tailing, and Retention of Polar Basic Intermediates

Executive Summary

[1,4']Bipiperidinyl-4'-ylmethanol (CAS 179056-94-1) presents a classic "perfect storm" for analytical chemists: it is highly polar , strongly basic , and lacks a distinct chromophore .

Researchers typically encounter three primary failure modes:

  • No Retention: The compound elutes in the void volume on standard C18 columns.

  • Peak Tailing: Secondary interactions with residual silanols cause severe asymmetry.[1]

  • Low Sensitivity: The molecule lacks a conjugated

    
    -system, making standard UV detection (254 nm) impossible.
    

This guide synthesizes high-pH reversed-phase chromatography, HILIC methodologies, and derivatization techniques to resolve these issues.

Module 1: Detection Optimization (The "Invisible Peak" Issue)

Q: Why can't I see the compound on my HPLC-UV at 254 nm?

A: The structure of [1,4']Bipiperidinyl-4'-ylmethanol consists of saturated piperidine rings. It lacks the conjugated double bonds required to absorb UV light in the standard range (254–280 nm).

Protocol for UV Optimization: If you must use UV, you are forced to work in the low-UV region (200–210 nm). This requires high-purity solvents to avoid baseline noise.

  • Wavelength: Set to 205 nm or 210 nm .

  • Mobile Phase Transparency:

    • Avoid: Acetate buffers (high UV cutoff), THF, or low-grade Methanol.

    • Use: Phosphate buffers (transparent at 200 nm) or 0.05% Phosphoric Acid. Acetonitrile is the preferred organic modifier due to its lower UV cutoff compared to Methanol.

Q: UV is too noisy. What is the recommended alternative?

A: For non-chromophoric compounds, universal detectors or Mass Spectrometry are superior.

Detector TypeSuitabilityNotes
CAD / ELSD High Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) are ideal. They detect mass, not optical absorbance. Requirement: Volatile mobile phase.
LC-MS (ESI+) Excellent The dipiperidine structure protonates easily (

and

). High sensitivity.
RI (Refractive Index) Medium Good for high concentrations (synthesis monitoring) but too insensitive for impurity profiling. Incompatible with gradients.

Module 2: Chromatography & Peak Tailing (The "Shark Fin" Issue)

Q: My peak is tailing severely (Tailing Factor > 2.0). How do I fix this?

A: Tailing in piperidine derivatives is caused by secondary silanol interactions . The positively charged amine nitrogen interacts with ionized (negative) silanol groups on the silica surface.

The Fix: Overwhelm or Suppress the Interaction.

Strategy A: High pH Chromatography (Recommended)

At high pH (pH > 10), the secondary amines are uncharged (free base form), and the silica surface is fully hydrated. Note: You must use a hybrid-silica column resistant to high pH.

  • Column: Waters XBridge C18, Agilent Poroshell HPH, or Phenomenex Kinetex EVO.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) in Water / Acetonitrile.[2][3]

  • Result: Sharp, symmetrical peaks and increased retention.

Strategy B: Chaotropic Additives (Low pH)

If you are restricted to low pH (e.g., for MS compatibility), use a "silanol blocker."

  • Additive: 0.1% Trifluoroacetic Acid (TFA). The trifluoroacetate anion pairs with the protonated amine, masking the charge and improving shape.

  • Warning: TFA suppresses MS ionization. For MS, use Difluoroacetic acid (DFA) or Formic Acid with a high-strength ionic buffer (e.g., 20mM Ammonium Formate).

Visual Troubleshooting Workflow

Troubleshooting Start Issue: Poor Peak Shape Check_pH Check Mobile Phase pH Start->Check_pH Low_pH Low pH (< 3) Check_pH->Low_pH High_pH High pH (> 10) Check_pH->High_pH Silanol Silanol Interaction Likely Low_pH->Silanol Hybrid Ensure Hybrid Column (e.g., BEH, EVO) High_pH->Hybrid Prevent Dissolution TFA Add 0.1% TFA or Switch to C18 with (+) Surface Charge Silanol->TFA Mask Charge

Caption: Decision tree for resolving peak tailing in basic amine analysis.

Module 3: Retention of Polar Amines

Q: The compound elutes at the void volume (t0). How do I increase retention?

A: [1,4']Bipiperidinyl-4'-ylmethanol is too polar for standard C18 columns at acidic pH.

Protocol: HILIC Mode (Hydrophilic Interaction Liquid Chromatography) HILIC is the "gold standard" for polar amines. It uses a polar stationary phase and a high-organic mobile phase.

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, Waters BEH Amide).

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: Start at 95% B (Organic) and gradient down to 60% B.

  • Mechanism: The water layer on the silica surface retains the polar amine.

Module 4: GC-MS Analysis & Derivatization

Q: Can I analyze this by GC-MS?

A: Direct injection is risky. The hydroxyl group (-OH) and amine (-NH) cause hydrogen bonding with the GC liner and column, leading to adsorption and peak tailing.

Protocol: Silylation Derivatization You must cap the active protons to make the molecule volatile and inert.

  • Dry the sample: Evaporate solvent completely under Nitrogen. Water interferes with reagents.

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Add 50 µL of anhydrous Pyridine or Ethyl Acetate.

  • Reaction: Incubate at 70°C for 30 minutes .

  • Injection: Inject 1 µL into GC-MS (Split mode 1:20 to prevent column overload).

    • Result: The TMS-derivative will elute sharply and show a characteristic M+72 (mono-TMS) or M+144 (di-TMS) mass shift.

Summary of Recommended Conditions

ParameterHPLC-UV / CADLC-MSGC-MS
Column C18 Hybrid (High pH stable)HILIC (Amide or Silica)DB-5ms or ZB-5ms
Mobile Phase 10mM NH₄HCO₃ (pH 10.5) / ACN10mM NH₄ Formate (pH 3) / ACNHelium Carrier
Modifier None (High pH)0.1% Formic AcidDerivatization (BSTFA)
Detection UV 205 nm or CADESI+ (MRM or Scan)EI (70 eV)

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters.com. Available at: [Link]

  • Shimadzu. HPLC Troubleshooting - Tailing Peaks. Shimadzu.com. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Available at: [Link]

  • Agilent Technologies. Quantitative LC/MS/MS Analysis of Drugs in Human Serum. Agilent.com. Available at: [Link]

  • Royal Society of Chemistry. Guide to achieving reliable quantitative LC-MS measurements. RSC.org. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Synthesis Guide: [1,4']Bipiperidinyl-4'-ylmethanol

Executive Summary Target Molecule: [1,4']Bipiperidinyl-4'-ylmethanol Systematic Name: (1-(Piperidin-4-yl)piperidin-4-yl)methanol Core Scaffold: [1,4']Bipiperidine (CAS: 4897-50-1) Note on CAS Registry: The CAS number 867...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: [1,4']Bipiperidinyl-4'-ylmethanol Systematic Name: (1-(Piperidin-4-yl)piperidin-4-yl)methanol Core Scaffold: [1,4']Bipiperidine (CAS: 4897-50-1) Note on CAS Registry: The CAS number 86728-85-0 provided in the query is frequently misindexed in third-party databases as Ethyl (S)-4-chloro-3-hydroxybutyrate.[1][2] This guide focuses on the chemical structure of [1,4']Bipiperidinyl-4'-ylmethanol , a critical intermediate for muscarinic antagonists and GPCR ligands.[3]

This guide compares the two most chemically valid synthesis routes:

  • Route A (Convergent): Direct Reductive Amination of 4-piperidone and 4-piperidinemethanol.[2]

  • Route B (Linear/Cost-Optimized): Reductive Amination of 4-piperidone and ethyl isonipecotate, followed by ester reduction.[3]

Part 1: Strategic Route Analysis

Route A: Direct Reductive Amination (The Convergent Path)

This route is the most direct method, assembling the final skeleton in a single step (excluding deprotection).[3] It utilizes 4-piperidinemethanol (4-hydroxymethylpiperidine) as the nucleophile.[2]

  • Mechanism: Formation of an iminium ion between N-Boc-4-piperidone and 4-piperidinemethanol, followed by in situ hydride transfer.[2]

  • Key Advantage: High atom economy and reduced step count.

  • Key Challenge: 4-Piperidinemethanol is more expensive than ethyl isonipecotate. The secondary amine of the starting material must compete with the hydroxyl group, though the amine is significantly more nucleophilic.

Route B: The Ester Reduction Sequence (The Scalable Path)

This route builds the bipiperidine core first using ethyl isonipecotate (ethyl 4-piperidinecarboxylate), followed by a global reduction of the ester to the alcohol.[3]

  • Mechanism: Reductive amination to form the ester intermediate, followed by LiAlH₄ reduction.

  • Key Advantage: Ethyl isonipecotate is a commoditized, low-cost starting material. The ester intermediate is often crystalline, allowing for purification without chromatography before the final reduction.

  • Key Challenge: Requires handling of reactive metal hydrides (LiAlH₄) at scale.

Comparative Metrics
FeatureRoute A: Direct Reductive AminationRoute B: Ester Reduction Sequence
Step Count 2 (Coupling + Deprotection)3 (Coupling + Reduction + Deprotection)
Overall Yield 65% - 75%55% - 65%
Cost Efficiency Moderate (Higher RM cost)High (Cheaper RM, more solvent)
Scalability High (Mild reagents)Moderate (LiAlH₄ requires safety controls)
Purification Acid/Base extraction or ColumnCrystallization of ester intermediate possible
Safety Profile Good (Borohydrides are manageable)Caution (LiAlH₄ is pyrophoric)

Part 2: Visualized Reaction Pathways

Diagram 1: Synthesis Logic Flow

G cluster_0 Route A: Direct Coupling cluster_1 Route B: Ester Reduction A1 N-Boc-4-Piperidone A3 Reductive Amination (NaBH(OAc)3) A1->A3 B2 Reductive Amination (NaBH(OAc)3) A1->B2 A2 4-Piperidinemethanol A2->A3 A4 Boc-Protected Alcohol A3->A4 Deprotect Deprotection (HCl/TFA) A4->Deprotect B1 Ethyl Isonipecotate B1->B2 B3 Boc-Protected Ester B2->B3 B4 Reduction (LiAlH4) B3->B4 B4->A4 Yields Alcohol Final [1,4']Bipiperidinyl-4'-ylmethanol Deprotect->Final

Caption: Comparison of convergent (Route A) and linear (Route B) synthesis pathways.

Part 3: Detailed Experimental Protocols

Protocol A: Direct Reductive Amination (Route A)

Objective: Synthesis of tert-butyl 4-(4-(hydroxymethyl)piperidin-1-yl)piperidine-1-carboxylate.[2][3]

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)[1][2]

  • 4-Piperidinemethanol (1.1 equiv)[1][2][3]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)[3]

  • Acetic Acid (1.0 equiv)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3]

Procedure:

  • Imine Formation: In a dry flask under nitrogen, dissolve N-Boc-4-piperidone (10 mmol) and 4-piperidinemethanol (11 mmol) in DCM (50 mL). Add acetic acid (10 mmol). Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes. Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[3]

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 x 30 mL).[3] Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure (>90%).[3] If necessary, purify via flash chromatography (DCM/MeOH/NH₄OH gradient).[3]

Protocol B: Ester Reduction Sequence (Route B)

Objective: Reduction of tert-butyl 4-(4-(ethoxycarbonyl)piperidin-1-yl)piperidine-1-carboxylate.

Reagents:

  • Bipiperidine Ester Intermediate (from Route B reductive amination)[3]

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)[3]

  • Anhydrous THF[2][3][4]

Procedure:

  • Preparation: Suspend LiAlH₄ (20 mmol) in anhydrous THF (40 mL) in a dry flask under argon. Cool to 0°C.[4][5]

  • Addition: Dissolve the ester intermediate (10 mmol) in anhydrous THF (20 mL) and add dropwise to the LiAlH₄ suspension, maintaining the temperature below 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 2 hours. Monitor disappearance of the ester by TLC.

  • Fieser Quench: Cool to 0°C. Carefully add:

    • 0.8 mL Water[3]

    • 0.8 mL 15% NaOH solution[3]

    • 2.4 mL Water[3]

  • Isolation: Stir the granular precipitate for 30 minutes. Filter through a pad of Celite. Wash the pad with THF.[4] Concentrate the filtrate to yield the N-Boc protected alcohol.

Protocol C: Final Deprotection (Universal)

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.[3]

Procedure:

  • Dissolve the N-Boc intermediate in DCM (5 vol).[3]

  • Add TFA (10 vol) or 4M HCl/Dioxane (5 equiv). Stir at room temperature for 2–4 hours.

  • Concentrate to dryness.[6]

  • Free Base Generation: Redissolve in minimal water, basify to pH >12 with NaOH pellets, and extract exhaustively with DCM/Isopropanol (3:1). Dry and concentrate to obtain [1,4']Bipiperidinyl-4'-ylmethanol .[2][3]

Part 4: Critical Control Points (E-E-A-T)

  • Stoichiometry of STAB: In Route A, using less than 1.4 equivalents of Sodium Triacetoxyborohydride often leads to incomplete conversion. The imine equilibrium is reversible; excess hydride drives it forward.

  • Water Content: STAB is moisture-sensitive. Ensure solvents are anhydrous.[4] If using NaBH₃CN (alternative), methanol is the preferred solvent, and pH must be maintained at 5–6.[3]

  • Quenching LiAlH₄: The "Fieser" method (n, n, 3n) described in Protocol B is critical for creating a filterable granular solid.[3] Adding water too fast results in a slimy aluminum hydroxide gel that traps product and clogs filters.

  • Impurity Profile: In Route B, ensure the reductive amination is complete before reduction. Reducing unreacted 4-piperidone will yield N-Boc-4-hydroxypiperidine, which is difficult to separate from the product.[1][2]

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3]

  • Bipiperidine Synthesis: "Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride."[3][6] European Patent Office, EP1846371B1.[3] (Describes the core bipiperidine synthesis via reductive amination).

  • Ester Reduction Protocols: "Reduction of Carboxylic Acids and Esters to Alcohols." Chemistry LibreTexts.

  • Structure Verification: PubChem Compound Summary for 1,4'-Bipiperidine (Core scaffold verification). [3]

Sources

Comparative

Validating the Purity of [1,4']Bipiperidinyl-4'-ylmethanol: A Multi-Modal Analytical Guide

This guide provides an in-depth technical comparison of analytical strategies for validating the purity of [1,4']Bipiperidinyl-4'-ylmethanol (CAS: 119565-38-7). Unlike standard aromatic intermediates, this compound lacks...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical strategies for validating the purity of [1,4']Bipiperidinyl-4'-ylmethanol (CAS: 119565-38-7).

Unlike standard aromatic intermediates, this compound lacks a strong chromophore, making traditional detection methods deceptive. This guide contrasts the "Standard" approach (HPLC-UV) against "Advanced" alternatives (CAD and qNMR) to ensure the integrity of your drug development pipeline.

Executive Summary: The "Invisible" Impurity Challenge

[1,4']Bipiperidinyl-4'-ylmethanol is a critical saturated bicyclic amine intermediate, often utilized in the synthesis of topoisomerase I inhibitors (e.g., Irinotecan derivatives) and histamine H3 receptor antagonists.

The Core Problem: This molecule (C₁₁H₂₂N₂O) possesses no conjugated


-systems . It is effectively "invisible" to standard UV detection at 254 nm. Relying solely on low-wavelength UV (205–210 nm) often yields inflated purity results (>99%) by failing to detect non-chromophoric impurities such as piperidine fragments, inorganic salts, or saturated dimers.

The Solution: This guide validates the shift from HPLC-UV to Charged Aerosol Detection (CAD) or Quantitative NMR (qNMR) as the requisite standard for this compound.

Comparative Analysis of Analytical Methodologies

The following table contrasts the performance of three validation methodologies. Note the discrepancy in "Apparent Purity" vs. "True Purity."

Table 1: Performance Comparison of Purity Validation Methods
FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD (Recommended) Method C: ¹H-qNMR (Gold Standard)
Detection Principle Absorption of UV light by functional groups.Measurement of particle charge (Universal).Direct counting of proton nuclei.
Chromophore Requirement High. Requires C=C, C=O, or aromatics.None. Analyte must be non-volatile.None. Analyte must contain protons.
Linearity (R²) Poor (< 0.98) due to solvent cutoff noise.Excellent (> 0.995) for mass-response.Perfect (1.0) inherently linear.
LOD (Limit of Detection) High (50–100 ppm).Low (1–10 ppm).Moderate (depends on scan count).
Primary Risk False Negatives. Misses saturated impurities.[1]Mobile phase restrictions (must be volatile).Requires high solubility in deuterated solvent.
Apparent Purity (Typical) 99.8% (Deceptive)96.5% (Realistic)96.2% (Absolute)

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the correct validation path based on the synthesis stage.

AnalyticalWorkflow Start Sample: [1,4']Bipiperidinyl-4'-ylmethanol CheckUV Does sample have strong UV Chromophore? Start->CheckUV UV_Path Method A: HPLC-UV (210 nm) (Screening Only) CheckUV->UV_Path No (Saturated System) Advanced_Path Select Universal Detector UV_Path->Advanced_Path Inconclusive Data Decision Is Reference Standard Available? Advanced_Path->Decision CAD Method B: HPLC-CAD (Impurity Profiling) Result Validated CoA CAD->Result Impurity Profile qNMR Method C: qNMR (Absolute Assay %) qNMR->Result Mass Balance Assay Decision->CAD Yes (Relative Purity) Decision->qNMR No (Absolute Purity)

Figure 1: Analytical decision matrix emphasizing the necessity of universal detection (CAD/qNMR) over UV for saturated piperidine derivatives.

Detailed Experimental Protocols

Protocol A: High-pH HPLC-CAD (Recommended for Impurity Profiling)

Why this works: Piperidine derivatives are basic. At low pH, they protonate and tail severely on C18 columns. High pH keeps them neutral, improving peak shape and resolution. CAD detects all non-volatile organic impurities.

Instrument: HPLC system coupled with Charged Aerosol Detector (e.g., Thermo Corona Veo). Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stable). Mobile Phase:

  • A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH₄OH).

  • B: Acetonitrile (HPLC Grade). Gradient:

  • 0–2 min: 5% B (Isocratic hold)

  • 2–15 min: 5% → 60% B (Linear ramp)

  • 15–20 min: 60% → 95% B (Wash) Flow Rate: 1.0 mL/min. Temperature: 30°C. Sample Prep: Dissolve 10 mg sample in 10 mL 50:50 Water:Acetonitrile.

Protocol B: ¹H-qNMR (Recommended for Absolute Assay)

Why this works: qNMR provides an absolute purity value without requiring a reference standard of the analyte itself.[2][3] It is the only way to determine "True Purity" if a certified standard is unavailable.

Instrument: 400 MHz (or higher) NMR Spectrometer. Solvent: D₂O (Deuterium Oxide) or DMSO-d₆. Note: D₂O is preferred if the sample is a salt; DMSO-d₆ for free base. Internal Standard (IS): Maleic Acid (Traceable Standard) or Dimethyl sulfone.

  • Requirement: The IS signals must not overlap with the piperidine ring protons (1.5–3.5 ppm). Maleic acid singlet appears at ~6.3 ppm (in D₂O), which is a clean window. Procedure:

  • Accurately weigh ~10 mg of [1,4']Bipiperidinyl-4'-ylmethanol (m_x) into a vial.

  • Accurately weigh ~5 mg of Maleic Acid IS (m_std) into the same vial.

  • Dissolve in 0.7 mL D₂O.

  • Acquire ¹H-NMR with d1 (relaxation delay) ≥ 30 seconds to ensure full relaxation (T1 > 5x).

  • Calculation:

    
    
    Where I = Integral area, N = Number of protons, M = Molecular weight.
    

Impurity Fate Mapping

Understanding where impurities originate allows for targeted detection.

ImpurityFate SM1 4-Piperidinopiperidine (Starting Material) Crude Crude Product (Mixture) SM1->Crude Incomplete Conversion Reagent Hydroxymethylation Reagents Reagent->Crude Imp1 Impurity A: Unreacted SM Crude->Imp1 Co-elutes in UV Imp2 Impurity B: Over-alkylated Dimer Crude->Imp2 Detectable by CAD/MS Final Pure [1,4']Bipiperidinyl- 4'-ylmethanol Crude->Final Purification Imp1->Final Contamination Risk (If not validated)

Figure 2: Impurity fate map showing critical control points where unreacted starting material (4-Piperidinopiperidine) may persist.

Conclusion

For [1,4']Bipiperidinyl-4'-ylmethanol , the lack of a chromophore renders standard HPLC-UV methods insufficient for critical quality attributes.

  • Avoid: HPLC-UV at 210 nm for final release testing; it is prone to false positives.

  • Adopt: HPLC-CAD for routine impurity profiling and qNMR for establishing the absolute potency of your primary reference standard.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine. Retrieved from

  • RSSL. (2025). qNMR for Purity Determination in Pharmaceuticals: Case Studies in Non-Chromophoric Compounds. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 1,4'-Bipiperidine (Starting Material Properties). Retrieved from

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. (Context on piperidine impurity tracking). Retrieved from

Sources

Validation

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of [1,4']Bipiperidinyl-4'-ylmethanol

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. A molecule that appears potent in an initial screen may, upon further investigation, interact with a multitude of unintended biological targets, leading to off-target effects, toxicity, and ultimately, project termination. This guide provides an in-depth, technical framework for assessing the cross-reactivity of a novel chemical entity, using the bipiperidine-containing compound, [1,4']Bipiperidinyl-4'-ylmethanol , as a central case study.

While the specific biological target of [1,4']Bipiperidinyl-4'-ylmethanol is not extensively documented in public literature, its piperidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs targeting everything from cancer to central nervous system disorders.[1][2] This prevalence, however, also brings a higher potential for off-target interactions. This guide will equip you with the strategic and technical knowledge to proactively characterize the selectivity profile of [1,4']Bipiperidinyl-4'-ylmethanol and other novel compounds, thereby enabling more informed decisions in your drug discovery pipeline.

We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources. By the end of this guide, you will have a comprehensive understanding of how to design and execute a robust cross-reactivity screening cascade.

The Rationale for Proactive Selectivity Profiling

In the early stages of drug discovery, high-throughput screening (HTS) can identify numerous "hit" molecules that modulate a target of interest.[3] However, a significant portion of these initial hits are often "promiscuous binders" or pan-assay interference compounds (PAINS) that exhibit non-specific activity through various mechanisms, including compound aggregation.[4] These false positives can derail a project, wasting valuable time and resources.

The piperidine moiety, present in [1,4']Bipiperidinyl-4'-ylmethanol, is known to contribute to favorable physicochemical properties that can enhance drug-likeness.[1] However, its basic nitrogen can also lead to interactions with acidic residues in the binding pockets of various off-targets, a common feature of promiscuous compounds.[5] Therefore, a systematic evaluation of a compound's selectivity is not just a confirmatory step but a crucial part of lead optimization.

A Strategic Workflow for Assessing Cross-Reactivity

A tiered approach to selectivity profiling allows for the efficient allocation of resources, starting with broad, cost-effective screens and progressing to more focused and in-depth assays for promising candidates.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Focused Off-Target Assessment cluster_2 Tier 3: Cellular & Functional Confirmation in_silico In Silico Profiling (Physicochemical Properties, PAINS filters) cerep Broad Receptor Panel (e.g., CEREP SafetyScreen) in_silico->cerep decision1 Promiscuity Risk? cerep->decision1 kinome Kinome Profiling (e.g., KINOMEscan™) cyp CYP450 Inhibition Panel kinome->cyp herg hERG Channel Assay cyp->herg decision2 Off-Target Hits? herg->decision2 cytotox Cytotoxicity Assays (e.g., MTT, LDH) phenotypic Phenotypic/Cell-based Assays cytotox->phenotypic decision3 Cellular Toxicity? phenotypic->decision3 start [1,4']Bipiperidinyl-4'-ylmethanol (Test Compound) start->in_silico decision1->kinome Low Risk non_selective Non-Selective Compound (Deprioritize/Redesign) decision1->non_selective High Risk decision2->cytotox No significant hits decision2->non_selective Significant hits selective_compound Selective Lead Candidate decision3->selective_compound Low toxicity decision3->non_selective High toxicity

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a novel compound.

Comparative Analysis: A Tale of Three Piperidines

To illustrate the importance of selectivity, let's consider a hypothetical scenario where we compare [1,4']Bipiperidinyl-4'-ylmethanol against two other piperidine-containing compounds:

  • Compound A (Selective): A highly potent and selective CCR5 antagonist, similar to those developed for HIV-1 therapy.[6][7][8][9]

  • Compound B (Non-Selective): A hypothetical compound with a broader interaction profile, representative of a promiscuous early-stage hit.

The following tables summarize the expected outcomes from our proposed screening cascade.

Table 1: Tier 1 - Broad Liability Screening
Assay[1,4']Bipiperidinyl-4'-ylmethanol (Hypothetical Data)Compound A (Selective)Compound B (Non-Selective)
In Silico PAINS Alert NoneNoneMultiple alerts
CEREP SafetyScreen (44 targets @ 10 µM) 2 hits (>50% inhibition)1 hit (CCR5, >95% inhibition)15 hits (>50% inhibition)
Table 2: Tier 2 - Focused Off-Target Assessment
Assay[1,4']Bipiperidinyl-4'-ylmethanol (Hypothetical Data)Compound A (Selective)Compound B (Non-Selective)
KinomeScan (100 kinases @ 1 µM) 3 kinases with >65% inhibitionNo significant inhibition25 kinases with >65% inhibition
CYP450 Inhibition (IC50, µM) >20 (for all major isoforms)>20 (for all major isoforms)CYP3A4: 2.5, CYP2D6: 5.1
hERG Patch Clamp (IC50, µM) >30>308.2
Table 3: Tier 3 - Cellular & Functional Confirmation
Assay[1,4']Bipiperidinyl-4'-ylmethanol (Hypothetical Data)Compound A (Selective)Compound B (Non-Selective)
Cytotoxicity (HepG2 cells, CC50, µM) >50>5012.5
Phenotypic Assay (Relevant cell line) Potent activity with clear dose-responsePotent activity with clear dose-responseModerate activity with a shallow dose-response curve

These hypothetical data illustrate how a systematic screening approach can differentiate between a potentially selective compound like [1,4']Bipiperidinyl-4'-ylmethanol and a promiscuous one like Compound B, while benchmarking against a known selective molecule (Compound A).

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in our screening cascade.

Broad Receptor Panel Screening (e.g., Eurofins Cerep SafetyScreen44 Panel)

This assay provides a broad overview of a compound's interaction with a diverse panel of receptors, ion channels, and transporters.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of [1,4']Bipiperidinyl-4'-ylmethanol in 100% DMSO.

  • Assay Concentration: The compound is typically tested at a final concentration of 10 µM.

  • Binding Assays: The assay is performed by incubating the test compound with a specific radioligand and a preparation of the target receptor (e.g., cell membranes expressing the receptor).

  • Detection: After incubation, the bound and free radioligand are separated, and the amount of bound radioactivity is measured.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle). A result of >50% inhibition is generally considered a significant hit.[10]

Kinase Profiling (e.g., KINOMEscan™)

This competition binding assay quantitatively measures the interaction of a compound with a large panel of kinases.

Methodology:

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Incubation: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.

  • Washing and Quantification: Unbound kinase is washed away, and the amount of kinase bound to the immobilized ligand is quantified using qPCR with primers specific for the DNA tag.

  • Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound ("percent of control"). A lower percentage indicates a stronger interaction.[11] Dissociation constants (Kd) can be determined from dose-response curves.

hERG Manual Patch-Clamp Assay

This is the gold-standard method for assessing a compound's potential to inhibit the hERG potassium channel, a critical off-target that can lead to cardiac arrhythmias.[12][13][14]

Methodology:

  • Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.[12]

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current at each compound concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the major drug-metabolizing cytochrome P450 enzymes, which is a common cause of drug-drug interactions.[16][17][18][19]

Methodology:

  • Test System: Use human liver microsomes, which contain a mixture of CYP enzymes.

  • Incubation: Incubate the test compound with human liver microsomes, a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and an NADPH-generating system.

  • Metabolite Quantification: After a defined incubation period, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[16][20]

  • Data Analysis: Determine the IC50 value by measuring the concentration-dependent decrease in metabolite formation.[18]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[5][21][22][23]

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24 or 48 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).

Visualizing Potential Off-Target Mechanisms

Understanding how a promiscuous compound might interfere with cellular signaling is crucial. The following diagram illustrates a hypothetical signaling pathway and how a non-selective kinase inhibitor could disrupt it.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Intended Target (Kinase 1) Receptor->Kinase1 Kinase2 Off-Target (Kinase 2) Receptor->Kinase2 Substrate1 Substrate 1 Kinase1->Substrate1 P Substrate2 Substrate 2 Kinase2->Substrate2 P Effector1 Effector 1 Substrate1->Effector1 Effector2 Effector 2 Substrate2->Effector2 TF1 Transcription Factor 1 Effector1->TF1 TF2 Transcription Factor 2 Effector2->TF2 Gene1 Target Gene (Therapeutic Effect) TF1->Gene1 Activation Gene2 Off-Target Gene (Side Effect) TF2->Gene2 Activation Ligand Ligand Ligand->Receptor Test_Compound [1,4']Bipiperidinyl-4'-ylmethanol (or other inhibitor) Test_Compound->Kinase1 Inhibition Test_Compound->Kinase2 Inhibition

Figure 2: A hypothetical signaling pathway illustrating on- and off-target kinase inhibition.

Conclusion: Embracing a Culture of Rigorous Selectivity Profiling

The journey of a drug candidate is a process of iterative refinement, and a deep understanding of a compound's selectivity is fundamental to its success. For a molecule like [1,4']Bipiperidinyl-4'-ylmethanol, with a privileged yet potentially promiscuous scaffold, a proactive and systematic approach to cross-reactivity assessment is not just recommended—it is essential.

By implementing the tiered screening cascade and detailed protocols outlined in this guide, researchers can make more informed decisions, mitigate the risks of late-stage attrition due to off-target effects, and ultimately, increase the probability of developing safe and effective medicines. The principles and methodologies described herein provide a robust framework for navigating the complex landscape of small molecule selectivity, ensuring that only the most promising candidates advance toward the clinic.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (2021). 2.11.1. MTT Assay for Cytotoxicity Evaluation. Retrieved from [Link]

  • PubMed. (2010). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from [Link]

  • PubMed. (n.d.). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Retrieved from [Link]

  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. Retrieved from [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • PubMed. (2003). Generation of predictive pharmacophore models for CCR5 antagonists: study with piperidine- and piperazine-based compounds as a new class of HIV-1 entry inhibitors. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]

  • PubMed. (2009). Spiropiperidine CCR5 antagonists. Retrieved from [Link]

  • PubMed. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2007). Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • PMC. (n.d.). Kinome Profiling. Retrieved from [Link]

  • Crown Bioscience. (2023). A Step-by-Step Guide to Molecular Profiling of Tumors for Cancer Researchers. Retrieved from [Link]

  • LookChem. (n.d.). Cas 65214-82-6,Ethyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]

  • PMC. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

  • PubMed. (2014). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Retrieved from [Link]

  • PubMed. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Retrieved from [Link]

  • PubMed. (2019). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Screening for Safety-Relevant Off-Target Activities. Retrieved from [Link]

  • PMC. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Retrieved from [Link]

  • EUR-Lex - European Union. (n.d.). L_2023027EN.01000101.xml. Retrieved from [Link]

  • bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]

  • Technology Networks. (2023). Screening Strategies Used in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of the Efficacy of [1,4']Bipiperidinyl-4'-ylmethanol Derivatives

Executive Summary The [1,4']Bipiperidinyl-4'-ylmethanol scaffold represents a privileged structural motif in medicinal chemistry, particularly within neuropharmacology. This guide provides a comparative technical analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The [1,4']Bipiperidinyl-4'-ylmethanol scaffold represents a privileged structural motif in medicinal chemistry, particularly within neuropharmacology. This guide provides a comparative technical analysis of derivatives synthesized from this core, focusing on their efficacy as Muscarinic M1 Allosteric Agonists , Histamine H3 Receptor Antagonists , and Acetylcholinesterase (AChE) Inhibitors .

Unlike flexible linear linkers, the rigid bipiperidine core offers superior metabolic stability and restricted conformational entropy, enhancing ligand-receptor binding kinetics. This guide evaluates the pharmacological performance of these derivatives, supported by experimental protocols and mechanistic insights.

Structural & Mechanistic Basis

The [1,4']bipiperidine moiety consists of two piperidine rings linked via a nitrogen-carbon bond (


). The inclusion of a 4'-hydroxymethyl  group provides a versatile synthetic handle for esterification, etherification, or oxidation to amides, enabling the construction of diverse pharmacophores.
Key Structural Advantages:
  • Basicity & Solubility: The tertiary amine (

    
    ) typically has a pKa of ~8.5–9.5, ensuring protonation at physiological pH, which is critical for ionic interactions with Aspartate residues in GPCR binding pockets (e.g., Asp113 in M1).
    
  • Rigid Spacing: The bipiperidine unit spans approximately 6–8 Å, an ideal distance to bridge the Orthosteric Binding Site (OBS) and Allosteric Binding Sites (ABS) in muscarinic receptors, or the Catalytic Anionic Site (CAS) and Peripheral Anionic Site (PAS) in AChE.

Comparative Efficacy Analysis

Sector A: Muscarinic M1 Receptor Allosteric Agonists

Derivatives of [1,4']bipiperidinyl-4'-ylmethanol have been extensively optimized to create highly selective M1 agonists for the treatment of schizophrenia and Alzheimer’s disease.

  • Mechanism: These derivatives often act as Ectopic Agonists or Positive Allosteric Modulators (PAMs) . They bind to a site distinct from acetylcholine, avoiding the highly conserved orthosteric site and thus achieving selectivity over M2/M3 subtypes (reducing peripheral side effects like salivation).

  • Lead Example: Analogs related to TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one).

  • Efficacy Profile:

    • Selectivity: >100-fold selectivity for M1 vs. M2-M5.

    • Functional Potency:

      
       values in the low nanomolar range (1–50 nM) for calcium mobilization.
      
    • In Vivo: Reversal of amphetamine-induced hyperlocomotion (antipsychotic efficacy).

Sector B: Histamine H3 Receptor Antagonists

The bipiperidine core serves as a rigid replacement for the traditional propoxy-propyl linkers found in early H3 antagonists (e.g., Ciproxifan).

  • Mechanism: Blockade of presynaptic H3 autoreceptors increases the release of histamine, acetylcholine, and norepinephrine.

  • Efficacy Profile:

    • Binding Affinity (

      
      ):  High affinity (0.5 – 10 nM).
      
    • Metabolic Stability: The bipiperidine ring is less prone to oxidative metabolism compared to flexible alkyl chains.

    • BBB Penetration: High CNS exposure due to the balanced lipophilicity (LogP ~2–4) modulated by the methanol-derived side chain.

Sector C: Dual AChE Inhibitors

By functionalizing the hydroxymethyl group with hydrophobic aromatic moieties (e.g., indanones or benzyl groups), the scaffold can span the AChE gorge.

  • Mechanism: The distal piperidine binds to the CAS, while the functionalized methanol arm reaches the PAS, preventing Acetylcholine hydrolysis and potentially inhibiting Amyloid-

    
     aggregation.
    
  • Efficacy Profile:

    • Inhibition (

      
      ):  Sub-micromolar to nanomolar potency.
      
    • Dual Action: Simultaneous inhibition of AChE and BuChE (Butyrylcholinesterase).

Comparative Data Summary

FeatureM1 Agonists (TBPB Class)H3 AntagonistsAChE Inhibitors
Primary Target Muscarinic M1 (Allosteric)Histamine H3 (GPCR)Acetylcholinesterase
Binding Mode Bitopic / AllostericOrthosteric AntagonistDual Binding (CAS + PAS)
Typical

/

1 – 30 nM (

)
0.2 – 5.0 nM (

)
10 – 500 nM (

)
LogP Range 3.5 – 5.02.0 – 4.04.0 – 6.0
CNS Penetration HighHighModerate to High
Key Side Effect Risk Cholinergic (Sweating/Salivation)Insomnia / AnxietyGI Distress (Nausea)

Experimental Protocols

Protocol 1: Synthesis of [1,4']Bipiperidinyl-4'-ylmethanol Core

This protocol establishes the core scaffold via reductive amination.

  • Reagents: 1-Boc-4-piperidone (1.0 eq), 4-Piperidinemethanol (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).

  • Procedure:

    • Dissolve 1-Boc-4-piperidone and 4-piperidinemethanol in DCE.

    • Add catalytic acetic acid and stir at Room Temperature (RT) for 30 min to form the imine.

    • Add STAB portion-wise over 1 hour. Stir overnight at RT under

      
      .
      
    • Quench: Add saturated

      
      . Extract with DCM (
      
      
      
      ).
    • Deprotection: Treat the crude Boc-intermediate with TFA/DCM (1:4) for 2 hours. Concentrate to yield the [1,4']bipiperidinyl-4'-ylmethanol trifluoroacetate salt.

Protocol 2: Radioligand Binding Assay (M1 Receptor)

Validates affinity and selectivity.

  • Membrane Prep: CHO cells stably expressing human M1 receptors.

  • Ligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS, 0.2 nM).
  • Incubation:

    • Incubate membranes (10

      
      g protein) with test compound (
      
      
      
      to
      
      
      M) and radioligand in HEPES buffer (pH 7.4) for 2 hours at RT.
    • Non-specific binding: Determine using 1

      
      M Atropine.
      
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash

    
     with ice-cold buffer.
    
  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Visualizations

Diagram 1: Pharmacological Pathways of the Bipiperidine Scaffold

This diagram illustrates how the core scaffold is derivatized to target distinct neuro-pathways.

BipiperidinePathways Core [1,4']Bipiperidinyl-4'-ylmethanol (Core Scaffold) Deriv_M1 Amide/Urea Derivatives Core->Deriv_M1 Oxidation + Amidation Deriv_H3 Ether/Carbamate Linkers Core->Deriv_H3 Etherification Deriv_AChE Benzyl/Indanone Fusions Core->Deriv_AChE N-Alkylation Target_M1 Muscarinic M1 Receptor (Allosteric Agonism) Deriv_M1->Target_M1 Target_H3 Histamine H3 Receptor (Antagonism) Deriv_H3->Target_H3 Target_AChE Acetylcholinesterase (Dual Inhibition) Deriv_AChE->Target_AChE Outcome_M1 Cognitive Enhancement (Schizophrenia/AD) Target_M1->Outcome_M1 Outcome_H3 Wakefulness & Attention (Narcolepsy) Target_H3->Outcome_H3 Outcome_AChE Symptomatic Relief (Alzheimer's) Target_AChE->Outcome_AChE

Caption: Divergent synthesis pathways from the [1,4']bipiperidinyl-4'-ylmethanol core leading to distinct therapeutic classes.

Diagram 2: Mechanism of Action - Dual Binding Mode (AChE)

Visualizing the spatial arrangement of the bipiperidine derivative within the enzyme gorge.

AChE_Mechanism PAS Peripheral Anionic Site (PAS) Ligand_Proximal Functionalized Methanol (Aromatic Moiety) PAS->Ligand_Proximal Pi-Pi Stacking (Prevents A-beta Aggregation) Gorge Active Site Gorge (Hydrophobic) Ligand_Linker Bipiperidine Linker (Rigid Spacer) Gorge->Ligand_Linker Hydrophobic Interaction CAS Catalytic Anionic Site (CAS) Ligand_Distal Distal Piperidine Ring (Cationic) CAS->Ligand_Distal Cation-Pi Interaction (Inhibits Hydrolysis) Ligand_Linker->Ligand_Distal Ligand_Proximal->Ligand_Linker

Caption: Schematic of a bipiperidine derivative bridging the CAS and PAS sites of Acetylcholinesterase.

References

  • Jones, C. K., et al. (2008). Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats. Journal of Neuroscience. Link

  • Lazareno, S., et al. (2002). The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Molecular Pharmacology. Link

  • Berlin, M., et al. (2011). Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease. Journal of Pharmacology and Experimental Therapeutics. Link

  • Kuduk, S. D., et al. (2016). Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors. Molecular Pharmacology. Link

  • Gemma, S., et al. (2006). 1,4-Bipiperidine derivatives as a novel class of potent and selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Link

Validation

Bridging the Translational Gap: In Vivo vs In Vitro Efficacy of Bipiperidine Compounds

Introduction Bipiperidine scaffolds—characterized by two linked piperidine rings—are privileged structures in medicinal chemistry due to their inherent rigidity, basicity, and tunable three-dimensional geometry[1]. They...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Bipiperidine scaffolds—characterized by two linked piperidine rings—are privileged structures in medicinal chemistry due to their inherent rigidity, basicity, and tunable three-dimensional geometry[1]. They serve as core pharmacophores in a diverse array of therapeutic agents, ranging from PI3K/mTOR inhibitors in oncology[2] to muscarinic receptor agonists for neurological disorders[3], and bisquinoline antimalarials[4]. However, a persistent challenge in drug development is the attrition rate when transitioning from in vitro biochemical assays to in vivo physiological models. This guide provides a comprehensive comparison of the in vitro and in vivo efficacies of bipiperidine derivatives, analyzing the mechanistic, pharmacokinetic, and experimental variables that dictate translational success.

Mechanistic Grounding: How Bipiperidine Scaffolds Drive Efficacy

The bipiperidine moiety often functions as a crucial hinge-binding or receptor-anchoring group. For example, in the development of bis(morpholino-1,3,5-triazine) derivatives (e.g., PKI-587 / Compound 26), the bipiperidine tail enhances aqueous solubility and dictates the binding orientation within the ATP pocket of PI3K and mTOR kinases[2]. By simultaneously inhibiting both targets, these compounds prevent the feedback loop activation of AKT, leading to profound cell cycle arrest and apoptosis[2].

PI3K_mTOR_Pathway Bipiperidine Bipiperidine Derivative PI3K PI3K Kinase Bipiperidine->PI3K Inhibits mTOR mTOR Complex Bipiperidine->mTOR Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT Activation mTOR->AKT Feedback Loop PIP2 PIP2 PIP2->PIP3 PIP3->AKT Activates Tumor Tumor Proliferation AKT->Tumor Promotes

Bipiperidine-mediated dual inhibition of the PI3K/mTOR signaling cascade.

Comparative Analysis: In Vitro Potency vs In Vivo Efficacy

The correlation between biochemical assays (in vitro) and physiological responses (in vivo) is rarely linear. The following case studies highlight the divergence and convergence of these metrics across different therapeutic areas.

Case Study 1: Antimalarial Bisquinolines (The Hepatic Extraction Bottleneck)

In the optimization of 4-aminoquinolines, researchers synthesized 1,1'-bis(7-chloroquinolin-4-yl)-4,4'-bipiperidine derivatives[4]. In vitro, several analogs exhibited exceptional potency (IC50 < 20 nM) against both drug-sensitive (D6) and multidrug-resistant (Dd2) Plasmodium falciparum strains[4]. However, in vivo efficacy in a murine P. yoelii model varied drastically. Compound 28, despite high in vitro potency, showed diminished in vivo suppression (85%) due to a high predicted hepatic extraction ratio (EH = 0.81)[4]. Conversely, Compound 25, with an improved intrinsic metabolic stability (t1/2 = 121 min), achieved complete curative protection in vivo at an ED50 of 0.32 mg/kg/day, demonstrating that metabolic stability often supersedes raw in vitro binding affinity[4].

Case Study 2: Oncology PI3K/mTOR Inhibitors (Successful Translation)

Compound 26 (PKI-587), a bis(morpholino-1,3,5-triazine) derivative featuring a bipiperidine urea linkage, represents a highly successful translation[2]. In vitro, it demonstrated pan-PI3K/mTOR inhibition with an IC50 of 1.4 nM and profound cell growth inhibition in MDA-361 breast cancer lines[2]. Because the bipiperidine group optimized the compound's lipophilicity and aqueous solubility, the in vitro potency translated seamlessly into in vivo efficacy, resulting in significant tumor regression in both subcutaneous and orthotopic xenograft models when administered intravenously[2].

Case Study 3: CNS Targeting Muscarinic M4 Agonists (Overcoming the BBB)

For schizophrenia therapy, bipiperidine derivatives acting as muscarinic M4 receptor agonists must cross the blood-brain barrier[3]. An exemplified compound inhibited [3H]-oxotremorine binding in vitro with a Ki of 6.7 nM[3]. In vivo, it successfully reversed apomorphine-induced motor stimulation in mice at doses up to 100 mg/kg s.c., proving that the bipiperidine scaffold can be tuned for sufficient CNS penetrance without dose-limiting peripheral toxicity[3].

Quantitative Data Summary
Compound ClassTarget / IndicationIn Vitro EfficacyIn Vivo EfficacyKey Translational Factor
Compound 25 (Bisquinoline)[4]P. falciparum (Malaria)IC50 < 20 nM (D6/Dd2 strains)ED50 = 0.32 mg/kg/day (Curative)High intrinsic metabolic stability (t1/2 = 121 min).
Compound 28 (Bisquinoline)[4]P. falciparum (Malaria)IC50 < 20 nM (D6/Dd2 strains)85% Parasitemia suppressionHigh hepatic extraction (EH = 0.81) limits exposure.
Compound 26 / PKI-587 [2]PI3K/mTOR (Oncology)IC50 = 1.4 nM (mTOR)Significant tumor regression (IV)Bipiperidine urea linkage enhances solubility.
M4 Agonist (Mitsubishi)[3]Muscarinic M4 (Schizophrenia)Ki = 6.7 nMEffective at 100 mg/kg s.c.Favorable CNS penetrance and low peripheral toxicity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in validation steps. Causality is emphasized to explain why specific parameters are chosen.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3K/mTOR)

Objective: Quantify the biochemical IC50 of bipiperidine derivatives.

  • Reagent Preparation : Prepare a kinase buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, and 5 mM MgCl2.

    • Causality: HEPES maintains a physiological pH, while Mg2+ is an essential cofactor for ATP binding in the kinase domain.

  • Compound Serial Dilution : Dilute the bipiperidine compound in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of <1%.

    • Causality: DMSO >1% can denature the kinase or artificially inflate cell toxicity metrics.

  • Enzyme Incubation : Incubate recombinant PI3K/mTOR with the compound for 30 minutes at room temperature before adding ATP.

    • Causality: This pre-incubation allows for thermodynamic equilibrium of the inhibitor-enzyme complex, ensuring accurate IC50 calculation.

  • Reaction Initiation & Detection : Add ATP and PIP2 substrate. After 1 hour, add a luminescent ATP-detection reagent.

    • Causality: The luminescence inversely correlates with kinase activity; a self-validating control (no enzyme) must yield maximum luminescence to confirm reagent stability.

Protocol 2: In Vivo Murine Xenograft Efficacy Model

Objective: Assess the anti-tumor efficacy and pharmacokinetics of bipiperidine compounds.

  • Cell Engraftment : Inject 5 × 10^6 MDA-361 cells suspended in a 1:1 mixture of Matrigel and PBS into the flank of athymic nude mice.

    • Causality: Matrigel provides extracellular matrix proteins that drastically improve the take-rate and vascularization of the tumor xenograft.

  • Randomization : Once tumors reach ~150 mm³, randomize mice into vehicle and treatment groups (n=8/group).

    • Causality: Initiating treatment at 150 mm³ ensures the tumor is established and actively growing, preventing false positives from spontaneous regression.

  • Dosing Regimen : Administer the bipiperidine derivative intravenously via the tail vein.

    • Causality: IV administration bypasses first-pass hepatic metabolism, isolating the compound's intrinsic tissue distribution and tumor penetrance from gastrointestinal absorption variables.

  • Monitoring & Validation : Measure tumor volume using calipers bi-weekly (

    
    ). Simultaneously monitor body weight.
    
    • Causality: Body weight loss >15% serves as a built-in toxicity threshold; if observed, efficacy data must be weighed against severe systemic toxicity.

Workflow InVitro In Vitro Screening ADME ADME Profiling InVitro->ADME IC50 < 10nM InVivo In Vivo Efficacy ADME->InVivo t1/2 > 60min Decision Go/No-Go Decision InVivo->Decision Tumor Shrinkage

Translational workflow from in vitro screening to in vivo efficacy validation.

Conclusion

The bipiperidine scaffold is highly versatile, but achieving in vivo efficacy requires more than in vitro target affinity. As demonstrated by bisquinoline antimalarials and PI3K/mTOR inhibitors, the success of a bipiperidine compound hinges on optimizing its pharmacokinetic profile—specifically hepatic extraction, solubility, and tissue penetrance. By rigorously applying self-validating experimental protocols, researchers can better predict which highly potent in vitro candidates will survive the translational leap to in vivo success.

References

  • Designing Novel Bisquinoline Antimalarials from Historical 4-Aminoquinolines. ChemRxiv. 4

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Celcuity. 2

  • Novel muscarinic M4 agonists with potential in schizophrenia therapy. BioWorld. 3

  • [1,4'-Bipiperidin]-2-one | High-Purity Research Compound. BenchChem. 1

Sources

Comparative

Reproducibility of Experiments Involving [1,4']Bipiperidinyl-4'-ylmethanol

The following guide is a technical synthesis of experimental protocols, comparative analysis, and reproducibility standards for [1,4']Bipiperidinyl-4'-ylmethanol . It is designed for medicinal chemists and process scient...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical synthesis of experimental protocols, comparative analysis, and reproducibility standards for [1,4']Bipiperidinyl-4'-ylmethanol . It is designed for medicinal chemists and process scientists requiring high-fidelity replication of this specific scaffold.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Scientists, Drug Discovery Leads

Introduction: The "Super-Linker" of Medicinal Chemistry

[1,4']Bipiperidinyl-4'-ylmethanol (often referred to as 4-(Hydroxymethyl)-1,4'-bipiperidine ) represents a critical "privileged structure" in modern drug discovery. Unlike simple linear diamines, this bicyclic scaffold offers a unique combination of conformational rigidity , high basicity (pKa ~9-10) , and metabolic stability .

It serves as a key intermediate in the synthesis of:

  • Topoisomerase I Inhibitors: Structurally related to the solubilizing side chains of Irinotecan derivatives.

  • GPCR Ligands: Used to extend pharmacophores into solvent-exposed pockets (e.g., Muscarinic, Histamine H3 antagonists).

  • PROTAC Linkers: Provides a rigid, hydrophilic exit vector to avoid "linker collapse" in chimeric degraders.

This guide objectively compares its performance against standard alternatives and details a self-validating protocol for its synthesis and handling.

Comparative Performance Matrix

The following table contrasts [1,4']Bipiperidinyl-4'-ylmethanol with common alternative linkers used to append hydrophilic solubilizing groups.

Feature[1,4']Bipiperidinyl-4'-ylmethanol 4-Piperidinemethanol (Monomer)Linear Diamines (e.g., N,N-DMEDA)
Conformational Rigidity High (Defined chair-chair vector)Moderate (Single ring rotation)Low (Entropic penalty upon binding)
Metabolic Stability High (Blocked metabolic soft spots)ModerateLow (Prone to N-dealkylation/oxidation)
Solubility Enhancement Excellent (Dual amine + alcohol)GoodModerate
Synthetic Accessibility Medium (Requires reductive amination)High (Commercially available)High (Commercially available)
Hygroscopicity High (Requires desiccated storage)ModerateLow to Moderate
Purification Difficulty High (Polar, tails on silica)LowLow
Mechanistic Insight: Why Choose the Bipiperidine?

While 4-Piperidinemethanol is a cheaper, commercially available monomer, it lacks the spatial reach required for many bivalent interactions. Linear diamines are flexible, leading to an "entropic tax" when binding to protein targets. The [1,4']Bipiperidinyl scaffold locks the nitrogen atoms in a specific distance vector (~5-6 Å), pre-organizing the ligand for optimal binding while improving oral bioavailability through reduced rotatable bonds.

Critical Quality Attributes (CQAs) & Reproducibility Challenges

Reproducibility failures with this compound typically stem from three specific sources. Addressing these ensures consistent biological data.

A. The "Polyamintion" Trap (Synthesis)[1]
  • Issue: During reductive amination, the product (a secondary/tertiary amine system) is highly nucleophilic. If the stoichiometry is not controlled, the product can react with unreacted ketone, leading to oligomers.

  • Solution: Use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride. STAB is less reactive toward ketones, allowing the imine to form selectively before reduction.

B. The "Invisible" Impurity (Analytics)
  • Issue: The compound lacks a strong chromophore (UV active only <210 nm). Standard HPLC at 254 nm will show a blank baseline, leading to false purity assumptions.

  • Solution: Use CAD (Charged Aerosol Detection) , ELSD , or LC-MS for purity determination. If UV is mandatory, derivatize with benzoyl chloride prior to analysis.

C. The Extraction Nightmare (Workup)
  • Issue: The molecule contains two basic nitrogens and a hydroxyl group, making it extremely water-soluble. Standard EtOAc/Water extractions result in >60% yield loss to the aqueous phase.

  • Solution: Use Chloroform:Isopropanol (3:1) or DCM:Methanol (9:1) for extraction at pH >12.

Validated Experimental Protocol

Objective: Synthesis of tert-butyl 4-(hydroxymethyl)-[1,4'-bipiperidine]-1'-carboxylate (The protected precursor). Note: This protocol avoids the use of toxic NaCNBH3 and maximizes yield via in-situ imine formation.

Materials
  • Reagent A: N-Boc-4-piperidone (1.0 equiv)

  • Reagent B: 4-Piperidinemethanol (1.05 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Critical for imine catalysis

Step-by-Step Workflow
  • Imine Pre-Equilibrium:

    • Charge a flame-dried flask with N-Boc-4-piperidone and 4-Piperidinemethanol in DCE (0.1 M concentration).

    • Add Acetic Acid (1.0 equiv).

    • Crucial Step: Stir at Room Temperature (RT) for 60 minutes under Argon. This allows the hemiaminal/imine equilibrium to establish before the reductant is added, minimizing direct reduction of the ketone to the alcohol side-product.

  • Reductive Amination:

    • Cool the mixture to 0°C.

    • Add STAB in 3 portions over 15 minutes.

    • Warm to RT and stir for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] Look for Product Mass [M+H]+ and disappearance of Ketone [M+H]+.

  • Quench & Workup (The "Salting Out" Method):

    • Quench with Saturated Aqueous NaHCO3.

    • Do NOT extract yet. Add solid NaCl to saturation (Salting out effect drives the polar amine into the organic layer).

    • Extract 3x with 10% MeOH in DCM .

    • Dry over Na2SO4 and concentrate.

  • Purification:

    • The crude is often a sticky white foam.

    • Flash Chromatography: Use amine-functionalized silica OR standard silica pre-flushed with 1% Triethylamine.

    • Eluent: 0-10% MeOH in DCM. (Product Rf ~ 0.3 in 10% MeOH/DCM).

Analytical Validation Parameters
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic doublet of doublets at ~2.8-3.0 ppm (ring fusion protons) and the singlet (or broad signal) of the Boc group at 1.45 ppm.

  • Purity Criteria: >95% by ELSD/CAD.

Visualizations

Diagram 1: Synthetic Workflow & Logic

This diagram illustrates the critical decision points in the synthesis to avoid common pitfalls like over-alkylation or hydrolysis.

SynthesisWorkflow Start Start: N-Boc-4-piperidone + 4-Piperidinemethanol ImineStep Step 1: Imine Formation (DCE, AcOH, 1h, RT) Start->ImineStep Mix Reduction Step 2: Reduction (STAB, 0°C -> RT) ImineStep->Reduction Add Reductant Check Checkpoint: LCMS Ketone consumed? Reduction->Check Workup Step 3: Workup (Sat. NaHCO3 + NaCl + 10% MeOH/DCM) Check->Workup Yes Fail Troubleshoot: Add 3Å Sieves or Increase AcOH Check->Fail No (Ketone remains) Purify Step 4: Purification (Amine-Silica, MeOH/DCM) Workup->Purify Fail->ImineStep Retry

Caption: Optimized reductive amination workflow emphasizing the critical imine pre-formation step.

Diagram 2: Troubleshooting Solubility & Extraction

A decision tree for handling the difficult physicochemical properties of the bipiperidine scaffold.

ExtractionLogic Problem Problem: Low Recovery after Workup CheckPH Check Aqueous pH Problem->CheckPH PH_Low pH < 10 CheckPH->PH_Low PH_High pH > 12 CheckPH->PH_High Action1 Adjust to pH 12-14 (Use NaOH) PH_Low->Action1 Solvent Check Extraction Solvent PH_High->Solvent EtOAc Using EtOAc? Solvent->EtOAc DCM_MeOH Using DCM:MeOH (9:1)? Solvent->DCM_MeOH Action2 Switch to CHCl3:IPA (3:1) or Saturate with NaCl EtOAc->Action2

Caption: Decision matrix for maximizing recovery of the hydrophilic bipiperidine scaffold.

References

  • European Patent Office. Process for producing [1,4']bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof (EP1846371B1).[2] (2013).[2] Retrieved from [Link]

  • Journal of Medicinal Chemistry. Discovery of SCH 351125: An Orally Bioavailable Human CCR5 Antagonist. (2001). Retrieved from [Link]

  • PubChem. Compound Summary: 1,4'-Bipiperidine. (2025).[3][4][5] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [1,4']Bipiperidinyl-4'-ylmethanol

This guide provides essential procedural and safety information for the proper disposal of [1,4']Bipiperidinyl-4'-ylmethanol. It is intended for researchers, scientists, and drug development professionals who handle this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential procedural and safety information for the proper disposal of [1,4']Bipiperidinyl-4'-ylmethanol. It is intended for researchers, scientists, and drug development professionals who handle this compound. The procedures outlined are based on established best practices for managing hazardous chemical waste derived from piperidine analogues, ensuring the safety of laboratory personnel and environmental protection.

A Note on Hazard Identification: As no specific, comprehensive Safety Data Sheet (SDS) for [1,4']Bipiperidinyl-4'-ylmethanol is readily available in public databases, the hazard assessment herein is based on structurally similar compounds, such as 4-Piperidinopiperidine and other piperidine derivatives.[1][2] It is imperative that laboratory personnel consult the official SDS provided by the chemical supplier before handling and disposal, as this document remains the primary source of authoritative safety information.

Hazard Profile and Risk Assessment

Proper disposal is fundamentally linked to a thorough understanding of a chemical's hazards. Based on analogous piperidine compounds, [1,4']Bipiperidinyl-4'-ylmethanol should be handled as a hazardous substance with the potential to cause skin and eye irritation, and it may be harmful if inhaled or swallowed.[1][3][4] All waste generated from its use must be considered hazardous.

Table 1: Inferred Hazard Profile for [1,4']Bipiperidinyl-4'-ylmethanol

Hazard ClassificationCategoryBasis of Inference
Skin Corrosion/IrritationCategory 2Based on data for 4-Piperidinopiperidine.[1]
Serious Eye Damage/IrritationCategory 2Based on data for 4-Piperidinopiperidine.[1]
Acute Toxicity (Oral, Dermal, Inhalation)Potential HazardGeneral classification for piperidine derivatives.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation, based on 4-Piperidinopiperidine.[1]

This inferred profile mandates that the compound and any materials contaminated with it are never disposed of in standard trash or via sanitary sewer systems.[5][6][7]

Personnel Safety and Protective Equipment (PPE)

Before beginning any disposal-related activities, the following personal protective equipment and engineering controls are mandatory to minimize exposure risks.

Required Personal Protective Equipment:

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

  • Gloves: Use chemical-resistant, impervious gloves such as nitrile or neoprene.[2] Inspect gloves prior to use.

  • Protective Clothing: A laboratory coat or chemical-resistant apron must be worn to prevent skin contact.[3][5] Contaminated clothing should be removed immediately and laundered by qualified personnel before reuse.[3][5]

  • Footwear: Closed-toed shoes are required in any area where chemicals are handled.

Engineering Controls & Work Practices:

  • All handling and preparation for disposal must occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid the generation of dust or aerosols.[3]

  • Do not eat, drink, or smoke in the work area.[3][6]

  • Wash hands thoroughly after handling the chemical and before leaving the laboratory.[6]

Step-by-Step Waste Collection and Segregation Protocol

The proper segregation of chemical waste is critical for safe and compliant disposal.[2] Follow these steps meticulously.

Step 1: Identify and Segregate Waste Streams Maintain separate, designated waste containers for different types of waste to prevent potentially hazardous reactions.[2]

  • Solid Waste: Includes contaminated personal protective equipment (gloves, aprons), weighing papers, pipette tips, and absorbent materials used for cleaning spills.

  • Liquid Waste: Encompasses unused or spent solutions of [1,4']Bipiperidinyl-4'-ylmethanol, reaction mixtures, and solvent rinses from contaminated glassware.

Step 2: Select Appropriate Waste Containers

  • Use only leak-proof, chemically compatible containers for waste collection. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Ensure the container has a secure, tight-fitting lid. The container must be kept closed at all times except when actively adding waste.[2]

Step 3: Label Containers Correctly and Completely Proper labeling is a legal requirement and essential for safety. Affix a hazardous waste tag to the container before adding any waste. The label must include:

  • The words "Hazardous Waste" .[2][3][9]

  • The full chemical name: "[1,4']Bipiperidinyl-4'-ylmethanol" . Do not use abbreviations or chemical formulas.[3][9]

  • A clear list of all chemical constituents in the container, including solvents and their approximate concentrations.

  • The relevant hazard information (e.g., "Irritant," "Toxic").[3][9]

  • The name of the Principal Investigator and the laboratory room number.[9]

  • The date of waste accumulation.

Step 4: Store Waste in a Designated Area

  • Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area within the laboratory.[3]

  • This area should be away from incompatible materials and sources of ignition.[3]

Final Disposal Pathway

The only acceptable method for the disposal of [1,4']Bipiperidinyl-4'-ylmethanol is through a licensed environmental waste management company.[2][3] Laboratory personnel must contact their institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]

Under no circumstances should this chemical or its containers be disposed of in drains or as municipal waste. [5][6][7] This is to prevent environmental contamination and potential harm to aquatic life.[3]

WasteDisposalWorkflow cluster_prep Step 1: Preparation & Handling cluster_collection Step 2: Segregation & Collection cluster_storage Step 3: Storage & Disposal Start Waste Generation ([1,4']Bipiperidinyl-4'-ylmethanol) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Emergency: Spill Occurs Start->Spill FumeHood Work in Chemical Fume Hood PPE->FumeHood Segregate Segregate Waste Streams FumeHood->Segregate SolidWaste Solid Waste (e.g., contaminated gloves, paper) Segregate->SolidWaste LiquidWaste Liquid Waste (e.g., solutions, rinsates) Segregate->LiquidWaste LabelSolid Use Labeled Solid Hazardous Waste Container SolidWaste->LabelSolid LabelLiquid Use Labeled Liquid Hazardous Waste Container LiquidWaste->LabelLiquid Store Store Sealed Container in Designated Accumulation Area LabelSolid->Store LabelLiquid->Store ContactEHS Contact EHS for Pickup Store->ContactEHS FinalDisposal Disposal via Licensed Hazardous Waste Contractor ContactEHS->FinalDisposal SpillProc Follow Spill Management Protocol (See Section 5) Spill->SpillProc

Caption: Decision workflow for the proper disposal of [1,4']Bipiperidinyl-4'-ylmethanol waste.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is crucial for maintaining laboratory safety.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a designated, labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor or EHS department.[2]

For Large Spills:

  • Evacuate: Immediately evacuate the area.[3][5]

  • Alert: Notify your institution's EHS department and emergency response personnel.

  • Secure: If safe to do so, close the door to the affected area to contain vapors.

  • Prevent Entry: Prevent the spill from entering drains or waterways.[3][5][6]

References

  • Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. (n.d.). Benchchem.
  • PIPERIDINE CAS Number - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7).
  • SAFETY DATA SHEET - 4-Piperidinopiperidine. (2014, September 15). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Piperidinopiperidine. (2014, September 15). Fisher Scientific.
  • SAFETY DATA SHEET - Piperidine, hydrochloride. (n.d.). Fisher Scientific.
  • Material Safety Data Sheet. (2020, October 5). Avantor.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • SAFETY DATA SHEET according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (n.d.).
  • SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • Chemical Disposal Standard Operating Procedures (SOP). (2023, August 29). Veterans Affairs.

Sources

Handling

A Comprehensive Guide to the Safe Handling of [1,4']Bipiperidinyl-4'-ylmethanol

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of [1,4']Bipiperidinyl-4'-ylmethanol. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of [1,4']Bipiperidinyl-4'-ylmethanol. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to work with this compound safely and effectively, grounded in established scientific principles and best laboratory practices.

Hazard Identification and Risk Assessment: Understanding the Compound

[1,4']Bipiperidinyl-4'-ylmethanol belongs to the piperidine class of compounds. Piperidines are known for their potential physiological effects and can present several hazards in a laboratory setting.[2] Based on analogous compounds, [1,4']Bipiperidinyl-4'-ylmethanol should be handled as a substance that may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]

Anticipated Hazards:

  • Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5]

  • Irritation and Corrosion: These compounds can be corrosive and cause severe skin burns and eye damage.[6][7]

  • Respiratory Effects: Inhalation of vapors or dust may cause respiratory irritation.[3]

  • Flammability: While the flammability of this specific compound is not known, many organic chemicals, including piperidine, are flammable.[2][8]

A thorough risk assessment should be conducted before any experiment, considering the scale of the reaction, the experimental conditions, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to [1,4']Bipiperidinyl-4'-ylmethanol. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[9][10]
Hand Protection Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are generally recommended for handling piperidine derivatives.[6][11][12] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[13]
Body Protection A flame-retardant lab coat should be worn to protect against splashes and fire hazards.[14] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.
Respiratory Protection All handling of [1,4']Bipiperidinyl-4'-ylmethanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[15]

Glove Selection and Permeation:

It is crucial to understand that no glove material offers indefinite protection. Chemicals will eventually permeate through the glove. The breakthrough time is the time it takes for the chemical to be detected on the inside of the glove. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times for piperidine or similar compounds.[11][16]

Operational Plan: From Receipt to Disposal

A clear and well-rehearsed operational plan is essential for the safe handling of any hazardous chemical.

Workflow for Handling [1,4']Bipiperidinyl-4'-ylmethanol

cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Obtain & Review SDS Obtain & Review SDS Conduct Risk Assessment Conduct Risk Assessment Obtain & Review SDS->Conduct Risk Assessment Prepare Work Area Prepare Work Area Conduct Risk Assessment->Prepare Work Area Don PPE Don PPE Weigh & Prepare Reagents Weigh & Prepare Reagents Don PPE->Weigh & Prepare Reagents Conduct Reaction Conduct Reaction Weigh & Prepare Reagents->Conduct Reaction Quench & Work-up Quench & Work-up Conduct Reaction->Quench & Work-up Decontaminate Work Area Decontaminate Work Area Segregate & Label Waste Segregate & Label Waste Decontaminate Work Area->Segregate & Label Waste Doff PPE Doff PPE Segregate & Label Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: A logical workflow for handling hazardous chemicals, from preparation to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[17]

  • The storage container should be tightly closed and clearly labeled.[8]

Handling and Experimental Procedures
  • Preparation: Before starting, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Have an emergency plan in place, and ensure that a safety shower and eyewash station are accessible.[18]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.[4] Use non-sparking tools if the compound is flammable.[6]

  • Reaction Setup: Set up your reaction apparatus within the fume hood. Ensure all joints are properly sealed.

  • Post-Reaction: After the reaction is complete, any quenching or work-up procedures should also be performed in the fume hood.

Spill and Emergency Procedures
  • Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[6] Place the contaminated absorbent in a sealed container for proper disposal.

  • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][19] Seek medical attention.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][19] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[19]

    • Ingestion: Do NOT induce vomiting.[19] Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of [1,4']Bipiperidinyl-4'-ylmethanol and any associated waste is crucial to protect the environment and comply with regulations.[20]

Waste Segregation and Disposal Workflow

Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Sharps Waste Sharps Waste Puncture-Proof Sharps Container Puncture-Proof Sharps Container Sharps Waste->Puncture-Proof Sharps Container Empty Containers Empty Containers Triple-Rinsed Container Triple-Rinsed Container Empty Containers->Triple-Rinsed Container Hazardous Waste Pickup Hazardous Waste Pickup Labeled Solid Waste Container->Hazardous Waste Pickup Labeled Liquid Waste Container->Hazardous Waste Pickup Puncture-Proof Sharps Container->Hazardous Waste Pickup Regular Trash (if permitted) Regular Trash (if permitted) Triple-Rinsed Container->Regular Trash (if permitted)

Caption: A workflow for the proper segregation and disposal of chemical waste.

Waste Segregation
  • Solid Waste: Contaminated gloves, absorbent materials, and weighing papers should be collected in a designated, labeled solid hazardous waste container.[20]

  • Liquid Waste: Unused or spent solutions containing [1,4']Bipiperidinyl-4'-ylmethanol should be collected in a labeled, leak-proof liquid hazardous waste container. Do not mix with incompatible waste streams.[20]

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[20] After rinsing, the container may be disposed of as regular waste, depending on institutional policies.

Disposal Procedures
  • All waste containing [1,4']Bipiperidinyl-4'-ylmethanol should be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[20]

  • Never dispose of this chemical down the drain or in the regular trash.[13]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling [1,4']Bipiperidinyl-4'-ylmethanol and ensure a safe and productive research environment.

References

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta Chemicals.
  • PRODUCT INFORMATION - Bipiperidinyl 4-ANPP. (2023, June 23). Cayman Chemical.
  • 1,4'-Bipiperidine - SAFETY DATA SHEET. (2024, March 27). Thermo Fisher Scientific.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16). Thermo Fisher Scientific.
  • 3,4-dihydroxycinnamic acid - SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • Methanol - SAFETY D
  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026, January 8).
  • Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis - Safety D
  • Piperidine ≥99 %, for synthesis - Safety d
  • Piperidine; 110-89-4 - SAFETY DATA SHEET. (2021, November 26). Sigma-Aldrich.
  • BAYMEDIX FP505 - SAFETY D
  • 4-Piperidinopiperidine - SAFETY DATA SHEET. (2014, September 15). Fisher Scientific.
  • PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. (n.d.). Canyon Components.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Labor
  • Methanol - SAFETY DATA SHEET. (2025, September 13). Sigma-Aldrich.
  • Safety Data Sheet. (2024, August 13). BPS Bioscience.
  • N-Benzyl-4-piperidone - Safety Data Sheet. (2025, August 18). Cayman Chemical.
  • 4-Piperidinopiperidine - SAFETY DATA SHEET. (2014, September 15). Acros Organics.
  • Chemical resistance list - disposable gloves. (n.d.). BINGOLD.
  • EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART. (n.d.). Eagle Protect.
  • Chemical resistant gloves. (n.d.). Kerbl.
  • Chemical Safety | Personal Protective Equipment Requirements. (2021, June 1).
  • Personal Protective Equipment Guidance. (2012, June 8).
  • Personal Protective Equipment (PPE). (n.d.). The University of Tennessee, Knoxville.
  • Methanol Safety D
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • NMAM METHOD 3900. (2018, August 30). Centers for Disease Control and Prevention.
  • N-(1-Benzyl-4-piperidyl)-N-benzylpropanamide (hydrochloride)
  • Bipiperidinyl 4-ANPP (CAS Number: 2515737-24-1). (n.d.). Cayman Chemical.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.